molecular formula C11H16ClNO B1369210 4-Phenoxypiperidine hydrochloride CAS No. 3413-27-2

4-Phenoxypiperidine hydrochloride

Cat. No.: B1369210
CAS No.: 3413-27-2
M. Wt: 213.7 g/mol
InChI Key: IRLPFTXZECHTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxypiperidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPFTXZECHTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955665
Record name 4-Phenoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-27-2
Record name 4-Phenoxypiperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENOXYPIPERIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89K01F27C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Phenoxypiperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenoxypiperidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a versatile synthetic intermediate, its core structure, which combines a piperidine ring with a phenoxy moiety, serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust methodology for its synthesis and analytical characterization, discusses its applications as a key building block in drug discovery, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of 4-phenoxypiperidine. The salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling, formulation, and various synthetic applications. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 3413-27-2
Molecular Formula C₁₁H₁₅NO·HCl
Molecular Weight 213.71 g/mol
Appearance White to off-white powder
Purity ≥ 97% (HPLC)
Storage Conditions Store at 0-8 °C, keep dry
Free Base Formula C₁₁H₁₅NO
Free Base MW 177.24 g/mol

Synthesis and Chemical Reactivity

The synthesis of 4-phenoxypiperidine typically involves the formation of an ether linkage between a piperidine precursor and a phenyl group. A common and effective strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[1][2] In this context, the synthesis would logically proceed by reacting a protected 4-hydroxypiperidine with a suitable phenoxide precursor or vice versa.

General Synthetic Workflow

The causality behind this synthetic choice is rooted in the reliability and broad applicability of the S(_N)2 mechanism that underpins the Williamson ether synthesis.[1][3] Using a protected piperidine, such as N-Boc-4-hydroxypiperidine, is critical to prevent the secondary amine from acting as a competing nucleophile. The subsequent deprotection and salt formation are standard, high-yielding steps.

G cluster_0 Step 1: Ether Formation (Williamson Synthesis) cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Boc-4-hydroxypiperidine + Phenol C N-Boc-4-phenoxypiperidine A->C S_N2 Reaction B Base (e.g., NaH) Solvent (e.g., THF) B->A E 4-Phenoxypiperidine (Free Base) C->E D Acidic Conditions (e.g., TFA or HCl in Dioxane) D->C G This compound (Final Product) E->G F HCl in Ether or Isopropanol F->E

Caption: Generalized workflow for the synthesis of 4-Phenoxypiperidine HCl.

Detailed Experimental Protocol (Representative)

This protocol describes a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC) at each stage before proceeding.

Step 1: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise to the stirred THF.

  • Alcohol Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • Aryl Halide Addition: While not the classic approach, reacting the formed alkoxide with an activated aryl halide (e.g., fluoronitrobenzene) is a viable path. A more common modern approach involves a copper- or palladium-catalyzed coupling (e.g., Buchwald-Hartwig or Ullmann condensation) of N-Boc-4-hydroxypiperidine with a halobenzene or phenol itself.

  • Reaction & Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield pure N-Boc-4-phenoxypiperidine.

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc-4-phenoxypiperidine in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or gaseous HCl bubbled through diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white powder under vacuum to yield the final product, this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Analytical Workflow cluster_analysis Characterization Start Synthesized Crude Product Purify Purification (Chromatography/Recrystallization) Start->Purify PureProduct Purified Solid Purify->PureProduct NMR ¹H & ¹³C NMR (Structural Confirmation) PureProduct->NMR MS Mass Spectrometry (Molecular Weight Verification) PureProduct->MS HPLC HPLC (Purity Assessment, >97%) PureProduct->HPLC

Caption: Standard workflow for the purification and analysis of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: Will confirm the presence of protons on the phenyl and piperidine rings. The chemical shifts, splitting patterns, and integration values will correspond to the number and connectivity of protons. Protons adjacent to the oxygen and nitrogen atoms will show characteristic downfield shifts.

  • ¹³C NMR: Will show the number of unique carbon environments, confirming the presence of the piperidine and phenyl carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For this compound, analysis would typically be performed on the free base. The expected molecular ion peak [M+H]⁺ for C₁₁H₁₅NO would be approximately 178.12 m/z.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Applications in Medicinal Chemistry and Drug Development

The 4-phenoxypiperidine scaffold is of high interest due to the prevalence of the piperidine ring in numerous pharmaceuticals and the ability of the phenoxy group to modulate pharmacological properties.[4] Piperidine derivatives are foundational to many drugs targeting the central nervous system (CNS).[5][6]

  • Structural Scaffold: It serves as a rigid and synthetically tractable scaffold. The piperidine nitrogen can be functionalized to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).

  • Intermediate for CNS Agents: The broader class of phenylpiperidines is well-established in the development of analgesics (pain relievers), including opioids like pethidine and fentanyl, and other CNS-active agents.[7][8] The phenoxy linkage in 4-phenoxypiperidine provides a different spatial and electronic arrangement compared to a direct phenyl-piperidine bond, offering a distinct chemical space for designing novel ligands for CNS receptors.

  • Modulation of Physicochemical Properties: The phenoxy group can influence the lipophilicity, metabolic stability, and receptor-binding profile of a final drug candidate, making it a valuable component in drug design strategies.

G cluster_targets Potential Therapeutic Areas Scaffold 4-Phenoxypiperidine Hydrochloride Scaffold Analgesics Analgesics (Opioid & Non-Opioid) Scaffold->Analgesics Structural modification at N-position CNS CNS Disorders (e.g., Antidepressants, Antipsychotics) Scaffold->CNS Isosteric replacement & functionalization AntiInflam Anti-inflammatory Agents Scaffold->AntiInflam Introduction of pharmacophores Cardio Cardiovascular Agents Scaffold->Cardio Bioisosteric modifications

Caption: Role of 4-Phenoxypiperidine HCl as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. While a specific, verified Safety Data Sheet (SDS) for this compound was not available in the cited search results, general precautions for handling powdered amine hydrochloride salts should be applied.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When handling significant quantities of powder, use a dust mask or work in a ventilated fume hood to avoid inhalation.[9]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 0-8 °C.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth and seek immediate medical attention.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • Chem-Impex International.this compound.[Link]
  • Gupta, V. et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
  • Wikipedia.Phenylpiperidines.[Link]
  • Pohland, A. (1959). 4-phenylpiperidines and their preparation. U.S.
  • Vadodaria, S. M. et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
  • Jensen, K. G. (1988). 4-Phenylpiperidine compounds and their preparation and use.
  • ResearchGate.Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.[Link]
  • Chemistry Steps.The Williamson Ether Synthesis.[Link]
  • Study.com.Williamson Ether Synthesis Explained.[Link]
  • XiXisys.SDS/MSDS - CAS:136534-48-0.[Link]
  • Wikipedia.Williamson ether synthesis.[Link]
  • Pontén, F. et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]
  • Savych, O. et al. (2021).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Ryznerski, Z. et al. (1989).
  • Ohmori, J. et al. (2005). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • PubChem.4-Phenylpiperidine.[Link]
  • Arulraj, R. et al. (2021).
  • Global Substance Registration System (GSRS).4-PHENOXYPIPERIDINE.[Link]
  • Wikipedia.4-Phenylpiperidine.[Link]
  • Alabugin, I. V. et al. (2023). Substituted 4-phenylpiperidines, their preparation and use. U.S.
  • Benneker, F. B. G. et al. (1996). Compounds of 4-phenyl piperidine.

Sources

The Definitive Guide to the Structural Elucidation of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on the Presented Data

In the pursuit of scientific rigor, this guide endeavors to provide a comprehensive, field-proven methodology for the structural elucidation of 4-phenoxypiperidine hydrochloride. While extensive searches for publicly available, raw experimental data for this specific compound have been unfruitful, the principles and techniques of structural analysis remain universal. Therefore, this whitepaper will utilize a combination of established protocols, theoretical principles, and representative spectral data derived from closely related analogs, such as 4-phenylpiperidine and N-substituted phenoxypiperidines, to illustrate the elucidation workflow. This approach ensures a technically sound and pedagogically valuable resource for researchers, scientists, and drug development professionals. All presented data should be considered illustrative of the expected results for this compound.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of a phenoxy substituent at the 4-position, as seen in this compound, offers a unique combination of lipophilicity and potential for aromatic interactions, rendering it a valuable building block in the synthesis of novel therapeutics, particularly in the realms of analgesics and central nervous system agents.[2]

The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable to pharmaceutical formulation and handling in a laboratory setting.[2] An unambiguous confirmation of its molecular structure is paramount to ensure the identity, purity, and quality of any synthesized batch, a critical step in drug discovery and development. This guide provides a multi-faceted analytical approach to achieve this confirmation with a high degree of confidence.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel or synthesized small molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic and analytical methods is necessary to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined interpretation leads to an unassailable structural assignment.

Structure_Elucidation_Workflow Figure 1: Integrated Workflow for Structure Elucidation cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive 3D Structure Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Functional Groups Mass_Spec->FTIR Confirms MW NMR_1D 1D NMR (1H, 13C) Map Proton & Carbon Environments FTIR->NMR_1D Confirms functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assigns signals XRay Single-Crystal X-Ray Diffraction Determine Absolute 3D Structure NMR_2D->XRay Confirms connectivity Final_Structure Elucidated Structure: This compound XRay->Final_Structure Definitive Proof

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first port of call in structural elucidation as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. For a compound like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion of the free base, [M+H]+, minimizing fragmentation and giving a clear indication of the molecular mass.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum.

  • Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor and perform a product ion scan to induce fragmentation and gather structural information.

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₁H₁₅NO·HCl
Molecular Weight 213.71 g/mol
[M+H]⁺ (Free Base) 178.12 (Calculated for C₁₁H₁₆NO⁺)
Key Fragment Ions (m/z) 121, 94, 77

Trustworthiness: The high-resolution mass measurement of the [M+H]⁺ ion allows for the determination of the elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern in the MS/MS spectrum should be consistent with the proposed structure, offering a self-validating dataset. The primary fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom and cleavage of the substituent bonds.[3][4]

MS_Fragmentation Figure 2: Proposed ESI-MS/MS Fragmentation Parent [C11H16NO]+ m/z = 178.12 Frag1 [C6H5O]+ Phenoxy radical loss m/z = 94 Parent->Frag1 - C5H10N Frag2 [C5H10N]+ Piperidinyl fragment m/z = 84 Parent->Frag2 - C6H5O Frag3 [C6H5]+ Phenyl cation m/z = 77 Frag1->Frag3 - O

Caption: Key fragmentation pathways for the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups present in a molecule.[5] For this compound, we expect to see characteristic absorption bands for the N-H bond of the secondary amine salt, C-O stretching of the aryl ether, and C-H stretching of the aromatic and aliphatic moieties.[6]

Protocol: KBr Pellet Method for FTIR

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours.[1]

    • In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample with 150-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongN-H stretching (secondary amine salt)
~3050-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching
~1600 & ~1490StrongAromatic C=C stretching
~1240StrongAryl C-O stretching (asymmetric)
~1040StrongAryl C-O stretching (symmetric)

Trustworthiness: The presence of a broad, strong absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H bond in the protonated amine, confirming the hydrochloride salt form.[6] The distinct, strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are characteristic of an aryl ether, corroborating the presence of the phenoxy group. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ further validates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of each proton and carbon atom and their connectivity. For this compound, the symmetry of the molecule will be reflected in the number of unique signals.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is crucial, as residual water in solvents like CDCl₃ can lead to exchange broadening of the N-H proton signal.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different parts of the molecule.

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0br s2HN-H₂⁺
~7.3t2HH-3', H-5'
~7.0d2HH-2', H-6'
~6.9t1HH-4'
~4.6m1HH-4
~3.2m2HH-2eq, H-6eq
~2.9m2HH-2ax, H-6ax
~2.1m2HH-3eq, H-5eq
~1.8m2HH-3ax, H-5ax

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~157.0C-1'
~129.5C-3', C-5'
~121.0C-4'
~116.0C-2', C-6'
~72.0C-4
~45.0C-2, C-6
~30.0C-3, C-5

Trustworthiness: The combination of 1D and 2D NMR data provides a self-validating map of the molecule's connectivity.

  • COSY will show correlations between the protons on adjacent carbons in the piperidine ring (e.g., H-2 with H-3) and within the phenyl ring.

  • HSQC will directly link each proton signal to its attached carbon (e.g., the proton at ~4.6 ppm to the carbon at ~72.0 ppm).

  • HMBC is the key to confirming the overall structure. It will show a correlation from the H-4 proton to the C-1' carbon of the phenoxy group, definitively establishing the ether linkage. It will also show correlations between the piperidine protons and their neighboring carbons, confirming the ring structure.

Caption: Key HMBC correlations confirming the connectivity of the phenoxy and piperidine moieties. (Note: A chemical structure image would be embedded in a final document).

Single-Crystal X-Ray Diffraction: The Definitive 3D Structure

Expertise & Experience: While the combination of MS and NMR provides a comprehensive 2D picture of the molecule, single-crystal X-ray diffraction (XRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It is the gold standard for absolute structure determination.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/diethyl ether) is a common method.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Expected Crystallographic Data

ParameterExpected Information
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C-O (ether), C-N (piperidine)
**Key Bond Angles (°) **C-O-C (ether), C-N-C (piperidine)
Conformation Chair conformation of the piperidine ring

Trustworthiness: The resulting electron density map and refined structure provide a visual and quantitative confirmation of the connectivity, stereochemistry, and conformation of the molecule, leaving no room for ambiguity. The data will confirm the chair conformation of the piperidine ring and the relative orientation of the phenoxy group. It will also definitively locate the chloride counter-ion and the proton on the piperidine nitrogen.

Conclusion: A Unified Structural Assignment

By systematically applying the multi-technique workflow outlined in this guide, a complete and unambiguous structural elucidation of this compound can be achieved. Mass spectrometry provides the molecular formula, FTIR confirms the key functional groups and the salt form, a full suite of NMR experiments maps out the intricate connectivity of the molecular skeleton, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. This integrated approach ensures the scientific integrity of the structural assignment, a cornerstone of research and development in the pharmaceutical sciences.

References

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Olori, J., et al. (2021).
  • Kintek Solution. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra.
  • Specac. (2010, September 14). Preparing Solid IR Pellets. YouTube. [Link]
  • EPFL. (n.d.). 2D NMR.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Wisconsin-Madison. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Oreate AI Blog. (2023, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA.
  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • Ullah, N., & Stoeckli-Evans, H. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of PPD. [Link]
  • Wikipedia. (n.d.). X-ray crystallography.
  • MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.

Sources

An In-depth Technical Guide to 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxypiperidine hydrochloride (CAS No. 3413-27-2) is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. Its structure, combining a piperidine ring with a phenoxy moiety, imparts unique physicochemical properties that make it a valuable precursor in the synthesis of a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, outlines a representative synthetic pathway, details robust analytical methodologies for its characterization, explores its significant applications in drug discovery, and establishes essential safety and handling protocols. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a phenoxy group at the 4-position creates 4-phenoxypiperidine, a molecule that merges the desirable structural features of piperidine with the electronic and steric properties of an aromatic ether.

This unique combination makes this compound a crucial intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS), such as analgesics and agents for neurological disorders. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating easier handling, formulation, and application in various synthetic and biological protocols. Its utility extends beyond medicinal chemistry into materials science and agrochemical development, marking it as a compound of significant scientific and commercial interest.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 3413-27-2
Molecular Formula C₁₁H₁₅NO·HCl
Molecular Weight 213.71 g/mol
Appearance White to off-white powder
Purity ≥ 97% (HPLC)
Storage Conditions Store at 0-8 °C, dry conditions
SMILES C1COCC(N1)Oc1ccccc1.Cl
Structural Diagram

The molecular structure of this compound is critical to its function as a synthetic intermediate.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine precursor and a phenol ring. A common and effective strategy is the Mitsunobu reaction or a Williamson ether synthesis variation, followed by salt formation.

Representative Synthetic Workflow

This protocol describes a plausible, multi-step synthesis starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.

SynthesisWorkflow cluster_step1 Step 1: Ether Formation (Mitsunobu Reaction) cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation & Purification S1_Inputs N-Boc-4-hydroxypiperidine + Phenol + DIAD/PPh₃ S1_Process Reaction in THF (0°C to RT) S1_Inputs->S1_Process S1_Product N-Boc-4-phenoxypiperidine S1_Process->S1_Product S2_Process Acidic Hydrolysis (e.g., TFA or HCl in Dioxane) S1_Product->S2_Process Crude Product S2_Product 4-Phenoxypiperidine (Free Base) S2_Process->S2_Product S3_Process Treatment with HCl (in Ether or IPA) S2_Product->S3_Process Free Base S3_Purification Recrystallization S3_Process->S3_Purification S3_Final This compound S3_Purification->S3_Final

Caption: A representative workflow for the synthesis of 4-Phenoxypiperidine HCl.

Detailed Experimental Protocol (Representative)

Causality: This protocol is designed for high yield and purity. The Mitsunobu reaction (Step 1) is chosen for its mild conditions and reliability in forming C-O bonds. The Boc protecting group is used because it is stable under the reaction conditions but easily removed with acid (Step 2), which seamlessly leads into the final hydrochloride salt formation (Step 3).

Step 1: Synthesis of N-Boc-4-phenoxypiperidine

  • To a stirred, cooled (0 °C) solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue using flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenoxypiperidine as a pure intermediate.

Step 2: Deprotection to 4-Phenoxypiperidine (Free Base)

  • Dissolve the purified N-Boc-4-phenoxypiperidine (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC/LC-MS until the starting material is fully consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-phenoxypiperidine free base.

Step 3: Formation and Purification of this compound

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield pure this compound as a white or off-white solid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in research and development. A multi-technique approach ensures a comprehensive and trustworthy characterization.

AnalyticalWorkflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Sample Synthesized Sample (4-Phenoxypiperidine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC-UV/MS Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Data Data Interpretation & Structure Confirmation NMR->Data Structural Data MS->Data Structural Data HPLC->Data Purity & Composition Data EA->Data Purity & Composition Data Final Verified Compound (Structure, Purity ≥97%) Data->Final

Caption: A standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[1]

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals would include:

    • Aromatic protons (phenyl group): Multiplets typically in the δ 6.8-7.4 ppm range.

    • Piperidine protons (CH-O): A multiplet for the proton at the C4 position, shifted downfield due to the adjacent oxygen atom (approx. δ 4.5-4.8 ppm).

    • Piperidine protons (CH₂-N and CH₂-C): A series of complex multiplets in the δ 1.5-3.5 ppm range.[2]

    • Amine proton (N-H₂⁺): A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons, the C-O carbon of the piperidine ring (downfield), and the other piperidine ring carbons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

  • Technique: Electrospray ionization (ESI) is well-suited for this polar, pre-ionized molecule.[2]

  • Expected Ion: In positive ion mode, the analysis will detect the free base form of the molecule as the protonated molecular ion [M+H]⁺, where M is the mass of 4-phenoxypiperidine (C₁₁H₁₅NO, MW 177.24). The expected m/z value would be approximately 178.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

  • Methodology: A reversed-phase C18 column is typically used.[2] The mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is effective due to the presence of the phenyl chromophore. Purity is determined by integrating the area of the main product peak relative to the total area of all peaks. A purity level of ≥97% is standard for research-grade material.

Applications in Research and Development

This compound is not an end-product therapeutic but rather a high-value scaffold for building more complex molecules with desired biological activities.

  • Pharmaceutical Development: It is a key building block in the synthesis of novel analgesics (pain relievers) and other agents targeting the central nervous system. The 4-phenylpiperidine core, a related structure, is found in numerous opioid analgesics like pethidine and fentanyl.[3][4] The phenoxy variant allows chemists to explore different structure-activity relationships (SAR).

  • Neuroscience Research: The compound and its derivatives are used to probe neurotransmitter systems. By modifying the scaffold, researchers can develop selective ligands for various receptors (e.g., dopamine, serotonin, opioid receptors) to study their roles in neurological function and disease.[5]

  • Drug Formulation: The inherent properties of the molecule can be used to enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).

  • Chemical Biology & Material Science: It can serve as a tool for probing biological pathways or as a ligand in coordination chemistry for developing novel materials.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical compound. The following guidelines are based on data for similar piperidine derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8 °C. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important molecule whose value lies in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties, coupled with established (or readily adaptable) synthetic and analytical protocols, make it an accessible and reliable tool for chemists and pharmacologists. From crafting novel CNS drug candidates to developing new materials, the applications of this compound are extensive. This guide provides the foundational knowledge required for researchers to handle, characterize, and strategically deploy this valuable chemical scaffold in their pursuit of scientific innovation.

References

  • Chem-Impex International. (n.d.). This compound. Chem-Impex.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • FDA Global Substance Registration System (GSRS). (n.d.). 4-PHENOXYPIPERIDINE.
  • FDA Global Substance Registration System (GSRS). (n.d.). This compound.
  • Wikipedia. (2025). 4-Phenylpiperidine. Wikipedia.
  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Pontén, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to 4-Phenoxypiperidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Phenoxypiperidine hydrochloride (CAS No: 3413-27-2), a key molecular scaffold in modern medicinal chemistry. As a senior application scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, analytical characterization, and pivotal role in the development of novel therapeutics. Every protocol and claim is grounded in verifiable scientific literature to ensure the highest degree of accuracy and trustworthiness.

Core Molecular Attributes and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a crucial building block in synthetic chemistry. Its structure, featuring a piperidine ring linked to a phenyl group via an ether bond, is a privileged motif in compounds targeting the central nervous system (CNS). The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental and developmental settings.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
CAS Number 3413-27-2[1]
Appearance White to off-white powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C, desiccated[1]

Strategic Importance in Medicinal Chemistry & Drug Discovery

The 4-phenoxypiperidine scaffold is a cornerstone in the design of pharmacologically active agents. The piperidine ring provides a basic nitrogen atom, which is often crucial for receptor interaction, while the phenoxy group can be substituted to fine-tune properties such as receptor affinity, selectivity, and metabolic stability.

This scaffold is particularly prevalent in the development of:

  • Analgesics and Anesthetics: The related 4-phenylpiperidine structure is the foundation for potent opioid analgesics like fentanyl and meperidine. The introduction of the phenoxy linker modifies the core structure, offering pathways to new receptor binding modes and pharmacological profiles.[2]

  • CNS Agents: Derivatives have been explored as dopamine (D4) receptor antagonists and for their potential in treating neurological disorders.[3][4]

  • CCR2 Antagonists: Phenyl piperidine derivatives have been investigated for their activity as CCR2 antagonists, which are implicated in inflammatory diseases.[5]

The rationale for its widespread use lies in the combination of its rigid cyclic structure, which reduces conformational flexibility and can lead to higher receptor affinity, and the synthetic tractability of both the piperidine and phenyl rings.

Synthesis of 4-Phenoxypiperidine: A Mechanistic Approach

The synthesis of 4-phenoxypiperidine typically proceeds via a nucleophilic substitution reaction, where the oxygen of a hydroxyl group attacks an electrophilic carbon. The most common and industrially scalable approach is a variation of the Williamson ether synthesis .

Conceptual Synthesis Workflow

The logical pathway involves coupling a protected 4-hydroxypiperidine with a phenyl-containing electrophile, or vice-versa. A common strategy is to use N-Boc-4-hydroxypiperidine and a phenoxide source. The final step is the deprotection of the nitrogen and salt formation.

G cluster_0 Phase 1: Ether Formation cluster_1 Phase 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine D N-Boc-4-phenoxypiperidine A->D B Phenol B->D C Base (e.g., NaH, K2CO3) C->D Deprotonation & SNAr or Mitsunobu Reaction E N-Boc-4-phenoxypiperidine G This compound E->G F HCl in organic solvent (e.g., Dioxane, Ether) F->G Acid-catalyzed Boc removal & Precipitation

Caption: Conceptual workflow for the synthesis of 4-Phenoxypiperidine HCl.

Self-Validating Experimental Protocol: Synthesis

This protocol outlines a robust procedure for the synthesis of 4-phenoxypiperidine, followed by its conversion to the hydrochloride salt. The causality behind key steps is explained to ensure reproducibility.

Step 1: Williamson Ether Synthesis of N-Boc-4-phenoxypiperidine

  • Objective: To form the crucial C-O ether bond between the piperidine and phenyl rings.

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • Phenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add DIAD (1.2 eq) dropwise.

      • Causality: The Mitsunobu reaction is chosen here as it proceeds under mild conditions with a wide functional group tolerance. DIAD activates the PPh₃, which in turn activates the hydroxyl group of the piperidine for nucleophilic attack by the phenoxide. Cooling to 0 °C controls the initial exothermic reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-phenoxypiperidine as a pure intermediate.

      • Self-Validation: The purity of this intermediate should be confirmed by ¹H NMR before proceeding to the next step. The disappearance of the hydroxyl proton and the appearance of aromatic proton signals confirm the success of the reaction.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.

  • Materials:

    • N-Boc-4-phenoxypiperidine

    • 4 M HCl in 1,4-Dioxane (or a saturated solution of HCl in diethyl ether)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve the purified N-Boc-4-phenoxypiperidine from Step 1 in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or methanol).

    • To this solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

      • Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide as gaseous byproducts and yielding the protonated amine.

    • Stir the mixture for 2-4 hours at room temperature. A precipitate will typically form.

    • If a precipitate forms, collect the solid by vacuum filtration. If not, add anhydrous diethyl ether to induce precipitation.

    • Wash the collected solid with cold anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the resulting white to off-white solid under vacuum to yield this compound.

      • Self-Validation: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and HPLC purity analysis as described in the following section.

Analytical Characterization: A Validating System

Comprehensive analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound. The following methods provide a self-validating system where the data from each technique corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

  • Aromatic Protons (Ar-H): Signals expected in the range of δ 6.9-7.4 ppm. The protons on the phenoxy ring will show a characteristic splitting pattern (e.g., a triplet for the para-proton and overlapping multiplets for the ortho- and meta-protons).

  • Piperidine CH-O Proton: A multiplet around δ 4.5-4.8 ppm. This proton is significantly deshielded due to the adjacent oxygen atom.

  • Piperidine CH₂-N Protons: Two sets of multiplets, typically between δ 3.0-3.5 ppm. These protons are adjacent to the protonated nitrogen atom.

  • Piperidine CH₂ Protons: Two sets of multiplets further upfield, likely in the δ 1.8-2.2 ppm range.

  • Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O, typically downfield.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the δ 115-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic carbon.

  • Piperidine C-O Carbon: A signal around δ 70-75 ppm.

  • Piperidine C-N Carbons: Signals around δ 45-50 ppm.

  • Other Piperidine Carbons: Signals further upfield, around δ 30-35 ppm.

G cluster_nmr NMR Characterization Workflow prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) h1 Acquire 1H NMR Spectrum prep->h1 c13 Acquire 13C NMR Spectrum prep->c13 analysis Spectral Analysis - Chemical Shift Integration - Coupling Constant Analysis - Structural Assignment h1->analysis c13->analysis confirm Structure Confirmed analysis->confirm

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound, Electrospray Ionization (ESI) in positive mode is the preferred method.

  • Expected Observation: The primary ion observed will be the protonated free base [M+H]⁺.

  • Molecular Formula of Free Base: C₁₁H₁₅NO

  • Exact Mass of Free Base: 177.1154 g/mol

  • Expected [M+H]⁺: m/z 178.1232

Fragmentation patterns (MS/MS) can further confirm the structure, with likely cleavages occurring at the C-O ether bond and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A robust reversed-phase HPLC (RP-HPLC) method is essential for quality control.

Protocol: HPLC Purity Analysis

  • Objective: To determine the purity of this compound and quantify any impurities.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would run from 5-95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~220 nm or 254 nm, where the phenyl group absorbs.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the area of all peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

      • Self-Validation: The method should be validated for linearity, accuracy, and precision according to standard pharmaceutical guidelines. The use of a reference standard is required for quantitative analysis.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[1] The compound is hygroscopic and should be protected from moisture.

  • In case of Exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a versatile and valuable tool for the modern medicinal chemist. Its strategic importance is rooted in its presence in numerous CNS-active agents. A thorough understanding of its synthesis, based on robust and well-understood reactions like the Mitsunobu or Williamson ether synthesis, is key to its effective utilization. This must be paired with a rigorous, multi-technique analytical characterization to ensure the integrity of any downstream research or development. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this important scaffold in the pursuit of novel and impactful therapeutics.

References

  • Chem-Impex International. This compound Product Page. [Link]
  • PubChem. 4-Phenylpiperidine | C11H15N | CID 69873. [Link]
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]
  • PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]
  • NIST WebBook. 4-Phenylpiperidine. [Link]
  • SpectraBase. 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. [Link]
  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... [Link]
  • NIST WebBook. 4-Phenylpiperidine Mass Spectrum. [Link]
  • PubMed.

Sources

Core Mechanism of Action of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract: 4-Phenoxypiperidine hydrochloride is a versatile chemical scaffold that serves as a foundational structure for a multitude of pharmacologically active agents. While this specific compound is often utilized as a synthetic intermediate, its core structure, combining a piperidine ring with a phenoxy moiety, suggests a rich and complex pharmacology. This guide provides an in-depth analysis of the potential mechanisms of action for this compound by examining the well-established biological activities of its structural analogs. We will explore its likely interactions with key central nervous system targets, including sigma receptors, monoamine transporters, and opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a predictive look into the compound's pharmacological profile and providing detailed protocols for its experimental validation.

Introduction to the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for molecules targeting the central nervous system (CNS). When combined with a phenoxy group, as in 4-phenoxypiperidine, the resulting structure possesses key pharmacophoric elements—a basic nitrogen atom capable of protonation and an aromatic system—that are known to interact with a variety of receptors and transporters.

While direct pharmacological data on this compound is sparse, extensive research on its derivatives, particularly phenoxyalkylpiperidines and 4-phenylpiperidines, provides a strong basis for predicting its mechanism of action.[2][3] This guide will deconstruct the 4-phenoxypiperidine scaffold to elucidate its most probable biological targets and downstream signaling effects.

Potential Molecular Targets and Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, three primary target families emerge as highly probable for this compound: Sigma (σ) receptors, monoamine transporters, and opioid receptors.

Sigma-1 (σ1) Receptor Modulation

The phenoxyalkylpiperidine structure is a well-established and potent scaffold for ligands of the sigma-1 (σ1) receptor.[2][4] The σ1 receptor is a unique intracellular protein, functioning as a ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.

Mechanism of Action: As a potential σ1 receptor ligand, 4-phenoxypiperidine would bind to this chaperone protein. Agonist binding is thought to induce a conformational change that allows the σ1 receptor to interact with and modulate the function of various "client" proteins, including ion channels (like NMDA receptors and voltage-gated K+ channels) and other signaling molecules.[5][6] This modulation can lead to neuroprotective and anti-amnesic effects by stabilizing cellular function under stress conditions.[4][7] For instance, σ1 receptor agonists have been shown to potentiate NMDAR-mediated signaling, a key process in learning and memory.

Signaling Pathway: The interaction of a ligand like 4-phenoxypiperidine with the σ1 receptor can initiate a cascade of neuro-modulatory and neuroprotective effects.

sigma1_pathway cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilizes/ Modulates NMDAR NMDA Receptor (at Plasma Membrane) Sigma1->NMDAR Potentiates Signaling Ca_Release Ca2+ Release from ER IP3R->Ca_Release Ligand 4-Phenoxypiperidine (Agonist) Ligand->Sigma1 Plasticity Neuronal Plasticity & Survival Ca_Release->Plasticity NMDAR->Plasticity

Caption: Proposed Sigma-1 Receptor Signaling Pathway.

Monoamine Transporter Inhibition

The piperidine core is a fundamental component of numerous inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process increases the concentration and duration of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and stimulants.

Mechanism of Action: this compound likely acts as a competitive inhibitor at the substrate-binding site of one or more monoamine transporters. By blocking the reuptake of dopamine, serotonin, or norepinephrine, it would enhance neurotransmission in brain circuits associated with mood, reward, and executive function. The specific selectivity profile (i.e., its relative affinity for DAT, SERT, and NET) would determine its overall pharmacological effect, which could range from antidepressant-like (SERT/NET selective) to psychostimulant-like (DAT selective).[1][10]

Illustrative Workflow:

monoamine_transporter cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, or NET) Vesicle Neurotransmitter Vesicle NT Neurotransmitter (DA, 5-HT, or NE) Vesicle->NT Release NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binds Signal Signal Transduction Receptor->Signal Ligand 4-Phenoxypiperidine (Inhibitor) Ligand->Transporter Blocks

Caption: Mechanism of Monoamine Reuptake Inhibition.

Opioid Receptor Agonism

The 4-phenylpiperidine substructure is the cornerstone of the entire class of synthetic opioids, including pethidine and fentanyl.[3][11] These drugs exert potent analgesic effects by acting as agonists, primarily at the μ-opioid receptor (MOR), but also potentially at δ (DOR) and κ (KOR) opioid receptors.

Mechanism of Action: Opioid receptors are G-protein coupled receptors (GPCRs).[12] If 4-phenoxypiperidine acts as an opioid agonist, it would bind to these receptors on neuronal membranes, leading to the activation of inhibitory G-proteins (Gi/o). This activation triggers downstream signaling events that collectively reduce neuronal excitability and inhibit pain signal transmission. Key effects include the inhibition of adenylyl cyclase (reducing cAMP levels), the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization), and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[13]

Signaling Pathway:

opioid_pathway cluster_membrane Neuronal Membrane OR Opioid Receptor (μ, δ, or κ) GPCR Gi/o Protein OR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits Ca_Channel Ca2+ Channel GPCR->Ca_Channel Inhibits K_Channel K+ Channel GPCR->K_Channel Activates cAMP cAMP AC->cAMP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Ligand 4-Phenoxypiperidine (Agonist) Ligand->OR Binds ATP ATP ATP->AC Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: G-protein Mediated Opioid Receptor Signaling.

Quantitative Data from Structural Analogs

To contextualize the potential affinity of this compound, the following table summarizes the binding affinities (Ki, in nM) of representative phenoxyalkylpiperidine and phenylpiperidine derivatives at the proposed target sites. Lower Ki values indicate higher binding affinity.

Compound ClassRepresentative Compoundσ1 Receptor Ki (nM)DAT Ki (nM)SERT Ki (nM)MOR Ki (nM)Reference
Phenoxyalkylpiperidines 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.18---[2][4]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49---[2]
Phenylpiperidines Pethidine (Meperidine)>10,0004900990230[3][11]
Paroxetine28002500.1 >10,000[3]
(+)-3-PPP (as reference)3.2 18200>10,000[5]
Fentanyl14.6>10,000>10,0000.39 [11]

Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to show the target promiscuity of the general scaffolds.

Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a tiered experimental approach is necessary. The following protocols describe foundational assays for assessing binding affinity and functional activity at the proposed targets.

Protocol: Radioligand Binding Assay for Target Affinity

Objective: To determine the binding affinity (Ki) of this compound for σ1 receptors, monoamine transporters (DAT, SERT, NET), and opioid receptors (MOR, KOR, DOR).

Causality: This assay directly measures the interaction between the test compound and the target protein. By competing with a known high-affinity radioligand, we can quantify the compound's affinity. A low Ki value indicates a strong interaction and suggests the protein is a likely biological target.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target receptor/transporter (e.g., rat brain cortex for SERT/NET, striatum for DAT, whole brain for opioid/sigma receptors) or membranes from cells stably expressing the human recombinant target protein in ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL, determined by a Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DAMGO for MOR). The concentration should be near the radioligand's Kd value.

      • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • Membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled competitor (e.g., haloperidol for σ1, cocaine for DAT, imipramine for SERT, desipramine for NET, naloxone for MOR).

    • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C).

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay for GPCRs (Opioid Receptors)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at opioid receptors.

Causality: Agonist binding to a Gi/o-coupled receptor like the MOR promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates G-protein activation and confirms agonism.

Methodology:

  • Assay Setup:

    • Use the same membrane preparations as in the binding assay.

    • Prepare an assay buffer containing GDP (typically 10-30 µM), MgCl₂, NaCl, and [³⁵S]GTPγS (0.05-0.1 nM).

    • In a 96-well plate, add assay buffer, membranes, and increasing concentrations of this compound.

    • For antagonist testing, pre-incubate the membranes with the test compound before adding a known agonist (e.g., DAMGO).

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • A rightward shift in the agonist's dose-response curve in the presence of the test compound indicates competitive antagonism.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in CNS drug discovery. While this specific molecule is primarily a synthetic precursor, a thorough analysis of its structural components strongly suggests a polypharmacological profile with potential activity at sigma-1 receptors, monoamine transporters, and opioid receptors. Its phenoxy moiety points towards sigma receptor affinity, while the core piperidine ring is a classic element in both monoamine reuptake inhibitors and opioid analgesics.

The true mechanism of action can only be unveiled through empirical investigation. The experimental protocols detailed in this guide provide a clear and robust pathway for characterizing the binding and functional profile of this compound. Such studies would not only define the pharmacology of this specific compound but could also inform the rational design of novel derivatives with optimized potency and selectivity for a desired CNS target, potentially leading to new therapeutics for neurological and psychiatric disorders.

References

  • Berardi, F., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. Available at: https://pubmed.ncbi.nlm.nih.gov/34902734/
  • Caraci, F., et al. (2006). Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5222-5. Available at: https://pubmed.ncbi.nlm.nih.gov/16876378/
  • Wikipedia. (n.d.). Phenylpiperidine. Available at: https://en.wikipedia.org/wiki/Phenylpiperidine
  • Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS Institutional Research Information System. Available at: https://iris.uniba.it/handle/11586/334583
  • Ukai, M., et al. (1998). In vivo functional interaction between phencyclidine binding sites and sigma receptors to produce head-weaving behavior in rats. Journal of Pharmacology and Experimental Therapeutics, 286(2), 851-8. Available at: https://pubmed.ncbi.nlm.nih.gov/9694943/
  • Abate, C., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. University of Bari Aldo Moro. Available at: https://www.uniba.it/it/ricerca/dipartimenti/dfarma/personale/docenti/abate-carmen/development-of-novel-phenoxyalkylpiperidines-as-high-affinity-sigma-1-s1-receptor-ligands-with-potent-anti-amnesic-effect
  • Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: https://pubmed.ncbi.nlm.nih.gov/33356191/
  • Tiwari, Y., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(22), 16672-16696. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8634594/
  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S123-38. Available at: https://www.painphysicianjournal.com/current/2008/march/2008;11;S123-S138.pdf
  • Iadanza, M. D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1361-1369. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10372076/
  • Chen, Z., et al. (2004). 4-Phenyl piperidine derived mu opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5269-72. Available at: https://www.researchgate.net/publication/8150495_4-Phenyl_piperidine_derived_mu_opioid_receptor_antagonists
  • Casy, A. F., & Ogungbamila, F. O. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583-5. Available at: https://pubmed.ncbi.nlm.nih.gov/925828/
  • Portoghese, P. S., & Larson, D. L. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(5), 633-8. Available at: https://pubmed.ncbi.nlm.nih.gov/6842407/
  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: https://pubs.acs.org/doi/10.1021/jm0496294
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 638-42. Available at: https://pubmed.ncbi.nlm.nih.gov/6842408/
  • Sim, M., et al. (2012). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships. Journal of Natural Products, 75(12), 2228-2233. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3578051/
  • ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available at: https://www.researchgate.net/figure/Piperidine-Analogues-of-1-2-Bis-4-fluorophenyl-methoxy-ethyl-4-3-phenylpropyl_fig1_229013069
  • de Freitas, R. F., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 3(12), 17593-17604. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6647716/
  • Saha, K., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules, 27(19), 6540. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573032/
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig10_369796272
  • Rothman, R. B., et al. (1991). [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex. Synapse, 8(4), 289-300. Available at: https://pubmed.ncbi.nlm.nih.gov/1660232/
  • Jäntsch, K., et al. (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12948. Available at: https://www.mdpi.com/1422-0067/22/23/12948
  • Finlay, D. B., & Goadsby, P. J. (2014). Basic opioid pharmacology: an update. BJA Education, 14(4), 173-177. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4580327/
  • Pathan, H., & Williams, J. (2022). Physiology, Opioid Receptor. StatPearls. Available at: https://www.ncbi.nlm.nih.gov/books/NBK546632/

Sources

An In-depth Technical Guide to the Role of the Phenoxy Group in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] When combined with a phenoxy moiety, the resulting architectural motif gives rise to a versatile class of compounds with significant therapeutic potential. The phenoxy group is far from a passive component; it is a critical modulator of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions.[5] This guide provides an in-depth analysis of the multifaceted roles of the phenoxy group in piperidine derivatives, synthesizing data from structure-activity relationship (SAR) studies, mechanistic investigations, and synthetic chemistry. We will explore how this functional group dictates receptor affinity and selectivity, influences metabolic stability, and offers synthetic handles for lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the phenoxy-piperidine scaffold in the design of next-generation therapeutics.

Introduction: The Synergy of Two Privileged Scaffolds

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its favorable properties.[1][2] Its saturated, six-membered ring can adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This conformational stability, coupled with the basic nitrogen atom, allows for precise interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4]

The phenoxy group, consisting of a phenyl ring linked via an ether oxygen, is also a key pharmacophoric element in many drugs.[5] It can engage in crucial hydrophobic and π-stacking interactions within receptor binding pockets. The ether oxygen can act as a hydrogen bond acceptor, further anchoring the ligand to its target. When attached to the piperidine core, often through an alkyl linker, the phenoxy group's influence extends to nearly every aspect of the drug's profile. This guide will deconstruct this influence, from fundamental physicochemical effects to complex biological outcomes.

Modulation of Physicochemical and Pharmacokinetic (ADME) Properties

The phenoxy group significantly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of piperidine derivatives, largely through its influence on key physicochemical parameters.

  • Lipophilicity and Solubility: The aromatic nature of the phenoxy group inherently increases the lipophilicity (often measured as cLogP) of the parent piperidine molecule. This is a double-edged sword in drug design. Enhanced lipophilicity can improve membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for CNS-active agents.[6] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. SAR studies on dopamine D4 receptor antagonists showed that moving from benzyl to phenoxy ether derivatives could improve CNS MPO (Multi-Parameter Optimization) scores by favorably modifying cLogP values.[7]

  • Metabolic Stability: The phenoxy ring is a common site for Phase I metabolism, typically involving cytochrome P450-mediated aromatic hydroxylation. This can be a liability, leading to rapid clearance and the formation of potentially active or toxic metabolites. However, this susceptibility also presents an opportunity for optimization. Medicinal chemists can strategically introduce substituents, such as fluorine or chlorine atoms, onto the phenoxy ring to block metabolically labile positions. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, while potent, the compounds generally suffered from poor microsomal stability, indicating that the phenoxy moiety was a likely point of metabolic attack.[8][9] Future work on such scaffolds would focus on decorating the phenoxy ring to enhance metabolic stability.[8]

The Phenoxy Group in Pharmacodynamics: A Driver of Potency and Selectivity

The true power of the phenoxy-piperidine motif lies in its ability to precisely orient a molecule for optimal interaction with its biological target. The ether linkage provides a balance of rigidity and flexibility, allowing the phenoxy ring to adopt a favorable conformation within the binding site.

Key Molecular Interactions

The phenoxy group facilitates several critical non-covalent interactions that underpin high-affinity binding:

  • Hydrophobic and π-Stacking Interactions: The aromatic ring is perfectly suited to occupy hydrophobic pockets within a receptor. It can engage in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). In the context of cholinesterase inhibitors for Alzheimer's disease, the benzyl-piperidine group (a close relative of the phenoxy-piperidine) provides excellent binding by interacting with Trp84, Phe330, and other aromatic residues in the catalytic site.[10]

  • Hydrogen Bonding: The ether oxygen atom is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (e.g., the side chains of serine, threonine, or asparagine) in the receptor.

  • Halogen Bonding and Dipole Interactions: The addition of halogen substituents to the phenoxy ring can introduce favorable halogen bonding or dipole-dipole interactions, further enhancing binding affinity.

Case Studies: Structure-Activity Relationships (SAR)

Numerous studies highlight the critical role of the phenoxy group in defining the potency and selectivity of piperidine derivatives across various target classes.

  • Dopamine D4 Receptor Antagonists: In the development of selective D4 antagonists for CNS disorders, SAR studies revealed the profound impact of phenoxy ring substitution.[8] A series of 4,4-difluoro-3-(phenoxymethyl)piperidines showed that a 3,4-difluorophenoxy group resulted in the most potent compound in one series (Ki = 5.5 nM).[7] Replacing the phenoxy group with heterocyclic ethers led to a significant loss of binding affinity, underscoring the privileged nature of the phenoxy moiety for this target.[7] The electronic nature of substituents was also crucial; electron-withdrawing groups like cyano at the 4-position of the phenoxy ring retained high activity.[7]

  • Opioid Receptor Agonists: The search for safer and more effective analgesics has led to extensive exploration of piperidine-based opioid receptor modulators.[11][12] In a series of 3-phenoxypropyl piperidine analogues acting as ORL1 (NOP) receptor agonists, exploration of substituents on the phenoxypropyl region led to the identification of several potent and selective compounds.[13] Similarly, for μ-opioid receptor (MOR) agonists, the nature of the linker between the piperidine and the phenyl ring, as well as the substitution pattern on the phenyl ring, played a pivotal role in determining binding affinity and selectivity.[11]

  • Cholinesterase Inhibitors: In the context of Alzheimer's disease, phenoxy-piperidine derivatives have been explored as cholinesterase inhibitors.[14] One study investigated a novel phenoxyethyl piperidine derivative as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating its potential to reverse memory impairments in an animal model of dementia.[14]

The following table summarizes representative SAR data from the literature, illustrating the impact of phenoxy ring modifications on biological activity.

Scaffold Target Phenoxy Substitution Binding Affinity (Ki, nM) Key Finding
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D44-Fluoro220Baseline affinity
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D43,4-Difluoro5.5Difluoro substitution significantly increases potency.[7]
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D43-Fluoro-4-cyano3.8Electron-withdrawing groups are well-tolerated and can enhance affinity.[7]
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D4Pyridinyl Ether150 - 1,660Replacing phenoxy with heteroaromatics drastically reduces binding.[7]

Synthetic Strategies and Methodologies

The construction of the phenoxy-piperidine linkage is a cornerstone of synthesizing these derivatives. Several robust chemical methods are routinely employed.

Williamson Ether Synthesis

This classical and widely used method involves the reaction of a piperidine-alkoxide with a phenyl halide or a piperidine-halide with a phenoxide. The choice of reactants depends on the availability of starting materials and the desired substitution pattern.

General Protocol: Synthesis of a 3-(Phenoxymethyl)piperidine Derivative

  • Deprotonation: To a solution of a 3-(hydroxymethyl)piperidine derivative (1.0 eq.) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add the desired substituted fluorobenzene or chlorobenzene derivative (1.2 eq.) to the reaction mixture.

  • Heating: Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

The diagram below illustrates this synthetic workflow.

G PiperidineAlcohol 3-(Hydroxymethyl)piperidine Derivative Base Base (e.g., NaH) in DMF Phenol Substituted Phenol Phenol->Base Reaction Formation of Phenoxide & SNAr Reaction Base->Reaction Purification Workup & Chromatography Reaction->Purification Step 2 Product Phenoxy-Piperidine Derivative Purification->Product

Caption: General workflow for Williamson Ether Synthesis.

Conclusion and Future Perspectives

The phenoxy group is an indispensable tool in the medicinal chemist's arsenal for designing novel piperidine-based therapeutics. Its ability to engage in key receptor interactions, modulate physicochemical properties, and serve as a platform for synthetic elaboration makes the phenoxy-piperidine scaffold a continuing source of drug candidates.[5] Future research will undoubtedly focus on creating derivatives with more sophisticated substitution patterns on the phenoxy ring to fine-tune pharmacology and overcome ADME liabilities. This includes the use of bioisosteric replacements for the phenoxy group to improve properties like metabolic stability while retaining the crucial binding interactions.[15] As our understanding of receptor biology deepens, the rational design of these derivatives, guided by structural biology and computational modeling, will pave the way for new medicines with enhanced efficacy and safety profiles.

References

  • Melagraki, G. et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco.
  • Frolov, N. A. & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Tiwari, R. K. et al. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
  • Mehranfar, F. et al. Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters.
  • Palin, R. et al. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters.
  • Zhu, J. et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Studzińska, M. et al. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules.
  • Saeedi, S. et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Saeedi, S. et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Khan, F. A. et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
  • Frolov, N. A. & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Sijm, M. et al. Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology.
  • Saeedi, S. et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Kim, Y.-B. et al. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Piperidine Analogs in Central Nervous System Research: A Technical Guide. BenchChem.
  • Janecka, A. et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
  • Frolov, N. A. & Vereshchagin, A. N. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • New agents claimed for treatment of psychological disorders. BioWorld.
  • Scott, D. & Wright, C. Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry.
  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Sharma, V. et al. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia.

Sources

The Cornerstone of Neuropharmacology: A Technical Guide to 4-Phenoxypiperidine Hydrochloride as a CNS Agent Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous agents that modulate the central nervous system (CNS). This technical guide provides an in-depth exploration of 4-phenoxypiperidine hydrochloride, a critical precursor in the synthesis of these vital therapeutics. We will dissect its physicochemical properties, detail its synthesis, and illuminate its pivotal role in the development of CNS drugs, with a particular focus on the selective serotonin reuptake inhibitor (SSRI), paroxetine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential building block.

Introduction: The Significance of the 4-Phenoxypiperidine Moiety

The piperidine ring is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals.[1] When substituted with a phenoxy group at the 4-position, the resulting 4-phenoxypiperidine structure gains unique pharmacological properties, making it a valuable starting point for the discovery of novel CNS agents.[2] Its hydrochloride salt form enhances stability and solubility, rendering it amenable to a variety of synthetic transformations and facilitating its handling in a laboratory setting.[2][3]

The versatility of the 4-phenoxypiperidine scaffold allows for molecular modifications that can fine-tune a compound's affinity and selectivity for various CNS targets, including neurotransmitter transporters and receptors.[4][5] This adaptability has led to its incorporation into drugs for treating a range of neurological and psychiatric disorders.[6][7]

Physicochemical Properties and Analytical Profile

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

Chemical Structure and Properties

Below is a summary of the key chemical properties of this compound.

PropertyValueReference
CAS Number 3413-27-2[2]
Molecular Formula C₁₁H₁₅NO·HCl[2]
Molecular Weight 213.71 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥ 97% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Caption: Chemical structure of this compound.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the protons on the piperidine ring, and the protonated amine. The chemical shifts and coupling patterns would be characteristic of the specific protons' chemical environments.

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the phenyl ring and the piperidine ring. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands. Key features would include N-H stretching vibrations for the secondary amine hydrochloride, C-O-C stretching for the ether linkage, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS):

    • Mass spectrometry would reveal the molecular weight of the free base (177.24 g/mol ) upon loss of HCl.[11] The fragmentation pattern would provide further structural information, showing characteristic fragments resulting from the cleavage of the piperidine ring and the phenoxy group.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and illustrative method involves the reaction of a protected 4-hydroxypiperidine with phenol, followed by deprotection and salt formation.

G cluster_0 Synthesis of this compound Start N-Boc-4-hydroxypiperidine + Phenol Mitsunobu Mitsunobu Reaction (DEAD, PPh3, THF) Start->Mitsunobu Reagents Intermediate N-Boc-4-phenoxypiperidine Mitsunobu->Intermediate Forms ether linkage Deprotection Acidic Deprotection (HCl in Dioxane) Intermediate->Deprotection Removes Boc group Product This compound Deprotection->Product Forms hydrochloride salt

Caption: A generalized workflow for the synthesis of 4-phenoxypiperidine HCl.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of this compound.

Step 1: N-Boc-4-phenoxypiperidine Synthesis (Mitsunobu Reaction)

  • Reaction Setup: To a stirred solution of N-Boc-4-hydroxypiperidine, phenol, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diethyl azodicarboxylate (DEAD) dropwise.

    • Causality: The Mitsunobu reaction is a reliable method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral. The use of DEAD and PPh₃ activates the hydroxyl group of the piperidine for nucleophilic attack by the phenoxide ion. Anhydrous conditions and an inert atmosphere are crucial to prevent quenching of the reactive intermediates.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-4-phenoxypiperidine.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc-4-phenoxypiperidine in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Salt Formation: Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or anhydrous HCl gas) to the solution.[12]

    • Causality: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine. The excess HCl then protonates the basic nitrogen of the piperidine ring, leading to the precipitation of this compound.

  • Isolation: Stir the resulting suspension at room temperature. Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to obtain the final product.

A Cornerstone Precursor in CNS Drug Development

This compound serves as a key intermediate in the synthesis of a variety of CNS-active compounds.[2] Its structure can be readily modified at the piperidine nitrogen, providing a convenient handle for introducing diverse substituents that can modulate the pharmacological profile of the resulting molecules.

Case Study: Synthesis of Paroxetine

A prominent example of the utility of a 4-substituted piperidine precursor is in the synthesis of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1] While paroxetine itself is a 4-phenylpiperidine derivative, the synthetic strategies employed are highly relevant and often involve similar piperidine-based intermediates.[13][14][15]

The synthesis of paroxetine is a complex, multi-step process that underscores the importance of carefully designed piperidine building blocks.[1][16] A key step involves the introduction of the 4-(4'-fluorophenyl) group and the subsequent elaboration of the 3-position substituent.

G cluster_1 Conceptual Pathway to Paroxetine PiperidineCore 4-Substituted Piperidine (e.g., 4-phenoxypiperidine analog) Functionalization Functional Group Interconversion PiperidineCore->Functionalization Step 1 Coupling Coupling Reaction (e.g., with sesamol derivative) Functionalization->Coupling Step 2 FinalSteps Deprotection & Final Modifications Coupling->FinalSteps Step 3 Paroxetine Paroxetine FinalSteps->Paroxetine Final Product

Caption: A conceptual diagram illustrating the use of a piperidine core in paroxetine synthesis.

The synthesis of paroxetine highlights the necessity of controlling stereochemistry, as the therapeutic activity resides in the (-)-trans enantiomer.[15] The choice of synthetic route and the nature of the piperidine precursor are critical in achieving the desired stereochemical outcome.

The Broader Pharmacological Significance of the Phenylpiperidine Scaffold

The 4-phenylpiperidine framework, a close relative of the 4-phenoxypiperidine core, is a well-established pharmacophore in CNS drug discovery.[13] Derivatives of 4-phenylpiperidine have yielded a wide range of therapeutic agents with diverse mechanisms of action.

  • Opioid Analgesics: The 4-phenylpiperidine structure is found in potent opioid analgesics such as meperidine (pethidine) and fentanyl.[17][18][19] Modifications to this scaffold have been extensively explored to develop safer and more effective pain medications.

  • Dopamine Receptor Ligands: Many antipsychotic drugs, including haloperidol, are 4-phenylpiperidine derivatives that act as dopamine D2 receptor antagonists.[4][20] Conversely, other derivatives have been developed as dopamine agonists or stabilizers for the treatment of conditions like Parkinson's disease.[20]

  • Neuroprotective Agents: Certain 4-phenylpiperidine derivatives have shown promise as neuroprotective agents in models of ischemic stroke, potentially through their interaction with sigma receptors.[21]

  • Cognition Enhancers: Research has also explored 4-aminopiperidine derivatives, which have demonstrated potent cognition-enhancing effects in preclinical models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[22]

The extensive body of research on phenylpiperidine derivatives provides a rich context for understanding the potential of the 4-phenoxypiperidine scaffold in the ongoing quest for novel CNS therapies.

Future Perspectives and Conclusion

This compound remains a valuable and versatile precursor for the synthesis of CNS agents. Its continued use in both academic research and industrial drug development is a testament to the enduring importance of the piperidine scaffold in medicinal chemistry. Future research will likely focus on developing more efficient and stereoselective synthetic routes to 4-phenoxypiperidine derivatives and exploring their potential as ligands for a wider range of CNS targets. The insights gained from studying this fundamental building block will undoubtedly contribute to the discovery of the next generation of therapeutics for neurological and psychiatric disorders. The ability to readily access and modify the 4-phenoxypiperidine core ensures its place as a cornerstone of neuropharmacology for the foreseeable future.

References

  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Wikipedia. Phenylpiperidines.
  • Ding, Z., & Raffa, R. B. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current Drug Research Reviews, 10(1), 24-34.
  • Buck, J. S., & Ziering, A. (1959). 4-phenylpiperidines and their preparation. U.S. Patent 2,904,550.
  • Perregaard, J., & Andersen, K. E. (1988). 4-Phenylpiperidine compounds and their preparation and use. European Patent 0285032A1.
  • CN113603630B. Synthesis method of 4-phenylpiperidine hydrochloride.
  • Sonesson, C. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg.
  • NIST. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. NIST Chemistry WebBook.
  • De Cunto, M., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(12), 1625-1630.
  • ResearchGate. (2002). A Convenient Synthesis of (−)‐Paroxetine.
  • Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • Ye, Z., & Rovis, T. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Angewandte Chemie International Edition, 53(26), 6753-6756.
  • Global Substance Registration System. 4-PHENOXYPIPERIDINE.
  • Comins, D. L., & Dehghani, A. (1992). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Journal of the American Chemical Society, 114(26), 10940-10941.
  • Kim, D., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 25(11), 5945.
  • Casale, J. F. (2012). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 9(1), 33-38.
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
  • Yang, Z. J., et al. (2001). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Journal of Cerebral Blood Flow & Metabolism, 21(6), 709-717.
  • Dehghani, F., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Behavioural Brain Research, 454, 114639.
  • Slideshare. Drugs acting on the central nervous system.
  • Lummis, S. C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639.
  • Gualtieri, F., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • Shevyrin, V. A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-16.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(4), 263-276.
  • Rodríguez-Hornedo, N., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Pharmaceutics, 12(11), 1083.
  • University of Cincinnati. CNS Drugs.

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its prevalence in a vast number of natural products, biologically active compounds, and FDA-approved pharmaceuticals underscores its significance in the development of therapeutic agents targeting a wide array of diseases.[1][2] This guide provides a comprehensive technical overview of the applications of the piperidine scaffold, delving into its fundamental physicochemical properties, its role as a privileged structure in drug design, and its diverse therapeutic applications. We will explore key examples of piperidine-containing drugs in central nervous system (CNS) disorders, oncology, and infectious diseases, with a focus on their mechanisms of action and structure-activity relationships. Furthermore, this guide will illuminate the synthetic versatility of the piperidine nucleus, providing detailed experimental protocols for its incorporation into complex molecules and its utility in organocatalysis.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics.[3] The piperidine ring is a quintessential example of such a scaffold, owing to a unique combination of structural and physicochemical properties that make it highly amenable to drug design.[1][2]

Physicochemical Properties and Their Implications

The therapeutic success of piperidine-containing drugs is intrinsically linked to the inherent properties of the piperidine ring:

  • Basicity: The nitrogen atom in the piperidine ring confers basic properties (pKa of the conjugate acid is ~11.22), allowing it to be protonated at physiological pH.[4] This positive charge can be crucial for forming ionic interactions with negatively charged residues in the binding pockets of target proteins, such as enzymes and receptors.

  • Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, which can exist in two interconverting forms. This conformational flexibility allows piperidine-containing molecules to adapt their shape to fit optimally within a binding site, a key aspect of its "privileged" status.[4]

  • Lipophilicity and Solubility: The piperidine scaffold possesses a balance of lipophilic and hydrophilic character.[5] The hydrocarbon backbone contributes to lipophilicity, which can aid in crossing biological membranes, including the blood-brain barrier. The nitrogen atom, particularly when protonated, enhances aqueous solubility. This balance can be fine-tuned through substitution to optimize the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor. These interactions are fundamental to the specific recognition and binding of drugs to their biological targets.

Prevalence in FDA-Approved Drugs

The versatility of the piperidine scaffold is evident in its widespread presence across a multitude of FDA-approved drugs for various therapeutic indications. This prevalence highlights the scaffold's favorable absorption, distribution, metabolism, and excretion (ADME) properties and its ability to be incorporated into molecules with diverse pharmacological activities.[6]

Drug NameTherapeutic IndicationRole of the Piperidine Scaffold
Donepezil Alzheimer's DiseaseInteracts with the catalytic and peripheral anionic sites of acetylcholinesterase.[1][7]
Methylphenidate ADHDModulates dopamine and norepinephrine levels by blocking their reuptake transporters.
Risperidone Schizophrenia, Bipolar DisorderActs as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.
Fentanyl Severe PainA potent µ-opioid receptor agonist.[8]
Haloperidol Schizophrenia, Tourette SyndromeA typical antipsychotic that acts as a dopamine D2 receptor antagonist.
Loperamide DiarrheaA µ-opioid receptor agonist that acts on the myenteric plexus in the large intestine.
Paroxetine Depression, Anxiety DisordersA selective serotonin reuptake inhibitor (SSRI).
Raloxifene Osteoporosis, Breast CancerA selective estrogen receptor modulator (SERM).[9]

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a cornerstone in the development of drugs for a wide range of diseases, owing to its ability to interact with a diverse array of biological targets.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs targeting the CNS.[10]

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Donepezil is a prime example of a piperidine-containing AChE inhibitor.[1]

Mechanism of Action of Donepezil:

Donepezil reversibly inhibits AChE, leading to an increase in acetylcholine levels at cholinergic synapses. The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the enzyme. It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively blocking the enzyme's activity.[7]

Structure-Activity Relationship (SAR) of Piperidine-Based Cholinesterase Inhibitors:

  • N-Benzyl Group: The benzyl group on the piperidine nitrogen interacts with the PAS of AChE through π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp279).[7]

  • Piperidine Ring: The protonated piperidine nitrogen forms a crucial ionic interaction with the anionic subsite of the CAS.

  • Linker and Indanone Moiety: The length and nature of the linker connecting the piperidine ring to the indanone moiety, as well as the substituents on the indanone ring, significantly influence the inhibitory potency and selectivity for AChE over BuChE.[1][11] For instance, the dimethoxy-indanone moiety in Donepezil contributes to its high affinity and selectivity.[1]

Quantitative Data: Inhibitory Potency of Piperidine-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 Value
DonepezilAChE5.7 nM[1]
1-benzyl-4-(2-phthalimidoethyl)piperidineAChE-
Derivative 4a (from a study on new N-benzyl-piperidine derivatives)AChE2.08 µM[12]
Derivative 4a (from a study on new N-benzyl-piperidine derivatives)BuChE7.41 µM[12]

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction AChR->Signal Donepezil Donepezil (Piperidine Inhibitor) Donepezil->AChE Inhibits

Caption: Cholinergic signaling and the inhibitory action of Donepezil.

Oncology

Piperidine derivatives have emerged as promising scaffolds for the development of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and metastasis.[13][14]

Mechanisms of Action of Piperidine-Containing Anticancer Drugs:

Piperidine-containing compounds exert their anticancer effects through diverse mechanisms:

  • Cell Cycle Arrest: Some piperidine derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. For example, certain derivatives have been shown to cause G0/G1 phase arrest in breast cancer cells.[15]

  • Induction of Apoptosis: Many piperidine-based compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[15]

  • Inhibition of Signaling Pathways: Piperidine derivatives can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.[13][15]

Example: A Piperidine Derivative Targeting M3 Muscarinic Acetylcholine Receptor

In androgen-refractory prostate cancer cell lines, a piperidine-embedded compound was found to act as a ligand for the M3 muscarinic acetylcholine receptor (M3R).[14] Activation of M3R is linked to increased cell proliferation and resistance to apoptosis. By targeting this receptor, the piperidine derivative demonstrated significant anticancer activity.[14]

Signaling Pathway: PI3K/Akt Pathway Inhibition by a Piperidine Derivative

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates Piperidine_Drug Piperidine-based Anticancer Drug Piperidine_Drug->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based drug.

Infectious Diseases

The piperidine scaffold is also a valuable component in the development of agents to combat infectious diseases, including viral and bacterial infections.

Piperidine derivatives have shown promise as inhibitors of various viruses, including influenza and HIV.[16][17]

Example: Piperidine-Based Influenza Virus Inhibitors

A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus.[18] Structure-activity relationship studies revealed that an ether linkage between a quinoline moiety and the piperidine ring was critical for their antiviral activity. The optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 µM.[18] Time-of-addition experiments suggested that this compound interferes with an early to middle stage of the viral replication cycle.[18]

Analgesia

The piperidine ring is a core structural feature of many potent analgesic drugs, most notably the opioids.[8][19]

The Role of Piperidine in Opioid Analgesics:

The piperidine moiety in molecules like morphine and fentanyl is essential for their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[8] The protonated nitrogen of the piperidine ring forms a critical ionic bond with a conserved aspartate residue in the MOR binding pocket. The conformation of the piperidine ring and the spatial arrangement of its substituents are key determinants of the analgesic potency and side-effect profile of these drugs.[20]

Synthetic Methodologies for Piperidine Scaffolds

The widespread use of the piperidine scaffold in medicinal chemistry is also due to its synthetic accessibility. A variety of methods have been developed for the construction and functionalization of the piperidine ring.

Multicomponent Reactions (MCRs)

MCRs are highly efficient one-pot reactions in which three or more starting materials are combined to form a complex product that incorporates substantial portions of all the reactants.[21][22] These reactions are particularly useful for generating libraries of structurally diverse piperidine derivatives for high-throughput screening. A common MCR for synthesizing highly functionalized piperidines involves the reaction of an aromatic aldehyde, an amine, and a β-ketoester.[22]

Experimental Workflow: Multicomponent Synthesis of a Functionalized Piperidine

MCR_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction_Vessel One-Pot Reaction (with catalyst, e.g., InBr3) Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Workup Reaction Work-up (e.g., extraction, washing) Reaction_Vessel->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product Highly Functionalized Piperidine Purification->Product

Caption: General workflow for the multicomponent synthesis of a piperidine derivative.

Synthesis of Donepezil: A Case Study

The synthesis of Donepezil provides a practical example of the construction of a complex piperidine-containing drug. Several synthetic routes have been developed, often involving the key step of connecting the N-benzylpiperidine moiety with the 5,6-dimethoxy-1-indanone fragment.[23][24]

Experimental Protocol: A Synthetic Route to Donepezil

This protocol is a simplified representation of a reported synthesis.[23]

  • Preparation of N-benzyl-4-formylpiperidine:

    • React 4-piperidinecarboxylic acid with a suitable protecting group for the nitrogen (e.g., Boc anhydride).

    • Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    • Oxidize the alcohol to the aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).

    • Deprotect the nitrogen and react with benzyl bromide to introduce the N-benzyl group.

  • Condensation with 5,6-dimethoxy-1-indanone:

    • In a suitable solvent such as methanol, mix 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine.

    • Add a base, such as sodium hydroxide, to catalyze an aldol condensation reaction.[23]

    • The reaction mixture is typically stirred at room temperature for several hours.

  • Reduction of the Double Bond:

    • The intermediate product from the condensation step, which contains a double bond, is then reduced.

    • This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel in the presence of hydrogen gas.[23]

  • Salt Formation and Purification:

    • The final product, Donepezil, is often converted to its hydrochloride salt to improve its stability and solubility.

    • This is typically done by treating the free base with hydrochloric acid in a suitable solvent.

    • The final product is then purified by recrystallization.

Piperidine as an Organocatalyst

Beyond its role as a structural scaffold, piperidine and its derivatives can also function as organocatalysts, particularly as basic catalysts in various organic transformations.[25]

The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound (an aldehyde or a ketone). Piperidine is a commonly used basic catalyst for this reaction.[26]

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation:

The reaction proceeds through the formation of an iminium ion intermediate.

  • Iminium Ion Formation: Piperidine reacts with the aldehyde to form a carbinolamine, which then dehydrates to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde.[25][27]

  • Enolate Formation: Piperidine also acts as a base to deprotonate the active methylene compound, forming an enolate.[25]

  • Nucleophilic Attack: The enolate then attacks the iminium ion.

  • Catalyst Regeneration and Elimination: The resulting adduct eliminates piperidine to regenerate the catalyst and form the final α,β-unsaturated product.[25]

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

Reaction: Condensation of benzaldehyde with malononitrile.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product often precipitates out of the solution. The solid product can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Conclusion

The piperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique combination of physicochemical properties, conformational flexibility, and synthetic tractability has cemented its position as a cornerstone in the design and development of a wide range of therapeutic agents. From alleviating the symptoms of Alzheimer's disease to combating cancer and managing pain, piperidine-containing drugs have had a profound impact on human health. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines in the future. This guide has provided a comprehensive overview of the multifaceted applications of the piperidine scaffold, offering valuable insights for researchers and scientists dedicated to the advancement of drug discovery.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Acta Chimica Slovenica, 68(3), 645-656. [Link]
  • Anonymous. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a468-a483. [Link]
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
  • Ansari, M. A., Ahmad, A., & Khan, M. S. Y. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6(1), 1-8. [Link]
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. RSC Advances, 4(84), 44695–44702. [Link]
  • Khan, M. S. Y., & Akhtar, M. (2013). Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 495-498. [Link]
  • Khan, M. S. Y., & Akhtar, M. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Research, 4(2), 94–99. [Link]
  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, S., & Araki, S. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Wang, L., Kumar, D. N., & Li, G. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β‑Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate.
  • Anonymous. (2020). Multicomponent synthesis of highly functionalized piperidines.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. RSC Advances, 4(84), 44695–44702. [Link]
  • Gaonkar, S. L., & Rai, K. M. L. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(8), 1813–1816. [Link]
  • Zhang, F., Liu, A., Zhang, S., Li, Y., Liu, X., & De Clercq, E. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 213–220. [Link]
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381. [Link]
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
  • Anonymous. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. LinkedIn. [Link]
  • Anonymous. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Costanzo, P., Cariati, L., Desiderio, M. A., Rizzolio, F., & Nola, M. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 912–917. [Link]
  • Ibragimov, U. B., Otanazarov, M. T., Sadykov, A. A., Allayarov, K. R., Tashkhodjaev, B., Shakhidoyatov, K. M., & Kadyrov, A. S. (2021). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 14(11), 1146. [Link]
  • Anonymous. (2012). ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.
  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5247–5255. [Link]
  • Anonymous. (n.d.).
  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • Dubey, A. K., & Sharma, V. K. (2018). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 6, 370. [Link]
  • Anonymous. (2021). Piperidine nucleus in the field of drug discovery.
  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017).
  • Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • Anonymous. (2023).
  • Anonymous. (2005). Process for the preparation of donepezil.
  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]
  • Iovine, V., D'Auria, M. V., & Ziaco, M. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4966. [Link]
  • da Silva, A. C. G., de Menezes, M. N., de Oliveira, D. P., & de Alencastro, R. B. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1629–1643. [Link]
  • de la Torre, E., Ismaili, L., Refouvelet, B., & Chabchoub, F. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5770. [Link]
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Anonymous. (n.d.). Piperidine. Wikipedia. [Link]
  • Misra, L. N., & Singh, S. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Tetrahedron Letters, 53(1), 102–106. [Link]
  • Zhang, F., Liu, A., Zhang, S., Li, Y., Liu, X., & De Clercq, E. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections.
  • Anonymous. (2021). Piperidine nucleus in the field of drug discovery.
  • Bertelli, S., & Ghelardini, C. (2017). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 12(7), 719–731. [Link]
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15. [Link]
  • Anonymous. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

Sources

The Pivotal Role of 4-Phenoxypiperidine Hydrochloride in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the design of a multitude of centrally active therapeutic agents. This technical guide provides a comprehensive overview of 4-Phenoxypiperidine hydrochloride, a key intermediate and building block in the synthesis of neuroactive compounds. We will delve into its chemical properties, synthesis, and critical role in the exploration of monoamine transporter function, particularly in the context of dopamine (DAT) and serotonin (SERT) reuptake inhibition. This document will further detail experimental protocols for its synthesis and application in neuroscience research, offering a valuable resource for scientists engaged in the discovery and development of novel CNS-targeted therapeutics.

Introduction: The Significance of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with complex biological targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] Within the central nervous system, the 4-substituted piperidine framework is particularly prominent, forming the core of numerous drugs targeting monoamine systems, which are implicated in a range of neurological and psychiatric disorders including depression, anxiety, and Parkinson's disease.[2]

This compound, with its characteristic phenoxy group at the 4-position, represents a key structural element in the design of ligands for monoamine transporters.[3] The ether linkage and the aromatic ring of the phenoxy group provide opportunities for diverse chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This guide will explore the foundational importance of this compound as a versatile tool in neuroscience research and drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

PropertyValueReference
CAS Number 3413-27-2[5]
Molecular Formula C₁₁H₁₅NO·HCl[5]
Molecular Weight 213.71 g/mol [5]
Appearance White to off-white powder[5]
Purity ≥ 97% (HPLC)[5]
Storage Conditions Store at 0-8 °C[5]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays.[3]

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Hygienic Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for its availability as a research chemical and a building block for more complex molecules. A common synthetic route involves the initial preparation of a protected piperidine derivative, followed by the introduction of the phenoxy group and subsequent deprotection and salt formation.

General Synthetic Workflow

SynthesisWorkflow A N-protected 4-hydroxypiperidine B Williamson Ether Synthesis (Phenol, Strong Base) A->B Reactant C N-protected 4-phenoxypiperidine B->C Product D Deprotection (e.g., Acidic conditions) C->D Reactant E 4-Phenoxypiperidine (free base) D->E Product F Salt Formation (HCl) E->F Reactant G This compound F->G Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol outlines a common laboratory-scale synthesis of this compound, starting from the commercially available N-Boc-4-hydroxypiperidine.

Step 1: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate

  • To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add phenol (1.1 equivalents) dissolved in the same anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-phenoxypiperidine-1-carboxylate.

Step 2: Deprotection and Salt Formation to Yield this compound

  • Dissolve the purified tert-butyl 4-phenoxypiperidine-1-carboxylate (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Add a saturated solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) in excess.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.[6]

Role in Neuroscience Research: A Precursor to Neuroactive Compounds

This compound serves as a crucial intermediate in the synthesis of a variety of neuroactive compounds, particularly those targeting the monoamine transport system.[3] Its structure provides a versatile platform for the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs).

The 4-Phenoxypiperidine Scaffold in Monoamine Transporter Ligands

The phenoxy group at the 4-position of the piperidine ring is a key pharmacophoric element that can engage in various interactions within the binding pockets of DAT and SERT. Structure-activity relationship (SAR) studies on related 4-substituted piperidine derivatives have demonstrated that modifications to the phenoxy ring and the piperidine nitrogen can significantly influence binding affinity and selectivity.[4][7]

SAR_Concept cluster_0 4-Phenoxypiperidine Scaffold cluster_1 Modifications cluster_2 Pharmacological Outcomes Scaffold Piperidine Ring Phenoxy Group Mods N-Substitution Phenoxy Ring Substitution Scaffold:f0->Mods:f0 Influences Scaffold:f1->Mods:f1 Influences Outcomes Altered DAT/SERT Affinity Modified Selectivity Profile Changes in Pharmacokinetics Mods->Outcomes Leads to

Caption: Structure-Activity Relationship (SAR) concept for 4-phenoxypiperidine derivatives.

Precursor to Femoxetine: A Case Study

Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that shares a structural resemblance to 4-phenoxypiperidine. Although multiple synthetic routes to femoxetine exist, the 4-phenoxypiperidine core is a logical starting point for its synthesis.[8][9] A plausible synthetic pathway would involve the N-methylation of 4-phenoxypiperidine followed by further functionalization.

Experimental Applications in Neuroscience

While this compound itself is primarily used as a synthetic intermediate, its derivatives are extensively studied in neuroscience. The following protocols are representative of the types of assays in which derivatives of 4-phenoxypiperidine are evaluated to characterize their neuropharmacological profile.

In Vitro Radioligand Binding Assay for DAT and SERT

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine and serotonin transporters.[10]

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from DAT and SERT.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT or SERT.

  • Radioligand: [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT.

  • Non-specific binding agent: 10 µM cocaine for DAT or 10 µM fluoxetine for SERT.

  • Test compound (e.g., a derivative of 4-phenoxypiperidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

  • For the determination of non-specific binding, add the non-specific binding agent instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Rodent Models

Behavioral assays in animal models are crucial for assessing the in vivo effects of novel CNS-active compounds.[11][12][13] Derivatives of 4-phenoxypiperidine with potential antidepressant or psychostimulant properties can be evaluated in a battery of behavioral tests.

Example Assay: Forced Swim Test (Porsolt Test) for Antidepressant-like Activity

Objective: To assess the potential antidepressant-like effects of a test compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.

Procedure:

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Place each animal individually into a glass cylinder filled with water (23-25 °C).

  • Record the animal's behavior for a period of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • A significant decrease in the duration of immobility in the test compound group compared to the vehicle group is indicative of an antidepressant-like effect.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, as well as the protons of the piperidine ring. The chemical shifts and coupling patterns will be consistent with the 4-substituted piperidine structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the phenyl ring and the piperidine ring, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₁H₁₅NO), confirming the elemental composition.

Conclusion

This compound is a fundamentally important molecule in the field of neuroscience and medicinal chemistry. Its role as a versatile synthetic intermediate provides access to a wide range of novel compounds with the potential to modulate the activity of key CNS targets, particularly the dopamine and serotonin transporters. The structure-activity relationships of its derivatives continue to be an active area of research, offering valuable insights into the design of next-generation therapeutics for neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

  • Carroll, F. I., et al. (2012). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 55(15), 6874-6886.
  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.
  • Chande, M. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 28(19), 6958.
  • Gould, G. G., et al. (1959). U.S. Patent No. 2,904,550. Washington, DC: U.S.
  • Koperniku, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Rovi, M. K., et al. (2012). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Organic Letters, 14(18), 4782-4785.
  • Medova, I. B., et al. (1997). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy meditsinskoi khimii, 43(3), 220-225.
  • Reith, M. E., et al. (2015). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 58(15), 6199-6213.
  • ResearchGate. (n.d.). Synthesis of Femoxetine, 4-aryl-2-piperidones (32 and 34) and....
  • NIST. (n.d.). 4-Phenylpiperidine.
  • ResearchGate. (n.d.). A Convenient Synthesis of (−)‐Paroxetine.
  • PubChem. (n.d.). 4-Phenylpiperidine.
  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 17(4), 329–344.
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of medicinal chemistry, 32(5), 968–974.
  • Rothman, R. B., et al. (2007). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. The open medicinal chemistry journal, 1, 31–36.
  • Li, W., et al. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic letters, 16(1), 342-345.
  • ResearchGate. (n.d.). A New Route to 3,4-Disubstituted Piperidines: Formal Synthesis of (-)-Paroxetine and (+)-Femoxetine.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42–50.
  • NIST. (n.d.). 4-Phenylpiperidine.
  • Hengerer, B., et al. (2003). Behavioral phenotyping of mice in pharmacological and toxicological research.
  • CoursePlus. (n.d.). Behavioral phenotyping of mice in pharmacological and toxicological research.
  • Mathew, B., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 41(5), 699–705.
  • de-la-Cruz-Lázaro, E., et al. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 506, 103-118.
  • Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents. International journal of molecular sciences, 21(13), 4668.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Wise, R. (2012). Imaging opioid analgesia in the human brain and its potential relevance for understanding opioid use in chronic pain. NeuroImage, 63(3), 1069-1075.

Sources

4-Phenoxypiperidine Hydrochloride: A Versatile Scaffold for Probing Neuromodulatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Phenoxypiperidine Core

The 4-phenoxypiperidine scaffold has emerged as a privileged structure in medicinal chemistry and chemical biology, serving as a foundational building block for a diverse array of biologically active molecules.[1] Its inherent structural features—a rigid piperidine ring conferring favorable pharmacokinetic properties and a modifiable phenoxy group allowing for fine-tuning of target engagement—make it an invaluable tool for probing complex biological systems, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of 4-phenoxypiperidine hydrochloride and its analogs as research tools, focusing on their synthesis, key biological targets, and application in elucidating neuromodulatory pathways.

The hydrochloride salt form of 4-phenoxypiperidine enhances its solubility and stability, facilitating easier handling and formulation in laboratory settings.[1] This seemingly minor detail is of significant practical importance for researchers developing screening assays or conducting in vivo studies, where compound solubility can be a limiting factor. The true power of this scaffold, however, lies in its synthetic tractability, which allows for systematic chemical modifications to explore structure-activity relationships (SAR) and develop highly potent and selective pharmacological probes.

Key Biological Targets and Mechanisms of Action

Research has demonstrated that derivatives of the 4-phenoxypiperidine and related 4-phenylpiperidine core can be engineered to interact with a range of important CNS targets. Understanding these interactions is crucial for designing experiments to probe their function and for the development of novel therapeutics.

Sigma Receptors: Modulators of Cellular Stress and Neuronal Plasticity

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in regulating cellular stress responses, ion channel function, and neuronal plasticity. Derivatives of phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ1 receptor, with some compounds exhibiting subnanomolar binding affinities.[2][3]

These ligands can act as either agonists or antagonists, providing a chemical toolbox to investigate the physiological roles of the σ1 receptor. For instance, σ1 receptor agonists have shown neuroprotective effects in models of excitotoxicity and ischemic brain injury, in part by stabilizing mitochondrial membrane potential.[4]

Key Insight for Researchers: The high affinity and selectivity of certain phenoxyalkylpiperidines for the σ1 receptor make them excellent tools for:

  • Characterizing the role of σ1 receptors in different neuronal cell types.

  • Investigating the downstream signaling pathways activated by σ1 receptor agonism.

  • Screening for novel therapeutic agents targeting σ1 for neurodegenerative diseases.

Monoamine Transporters: Regulators of Synaptic Neurotransmission

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating the concentration of neurotransmitters in the synaptic cleft and are the primary targets for many antidepressant and psychostimulant drugs.[5][6] The 4-phenylpiperidine scaffold, a close structural relative of 4-phenoxypiperidine, has been extensively explored for its ability to inhibit monoamine reuptake.

The position and nature of substituents on the phenyl ring and the piperidine nitrogen are key determinants of both potency and selectivity for the different monoamine transporters.[7] For example, certain modifications can shift a compound's profile from a selective serotonin reuptake inhibitor (SSRI) to a triple reuptake inhibitor (TRI).[7] Furthermore, some 4-phenylpiperidine derivatives have been shown to be substrates for monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines.[8]

Key Insight for Researchers: The tunability of the 4-phenoxypiperidine scaffold allows for the development of specific pharmacological probes to:

  • Dissect the relative contributions of DAT, SERT, and NET to complex behaviors.

  • Develop novel radioligands for in vivo imaging of monoamine transporters.

  • Investigate the structural basis of transporter-ligand interactions.

Opioid Receptors: Key Players in Pain and Analgesia

The 4-phenylpiperidine core is a well-established pharmacophore found in many potent opioid analgesics, such as fentanyl and meperidine.[5] By incorporating this structural motif, researchers have developed a wide range of ligands with varying affinities and selectivities for the μ, δ, and κ opioid receptors.[9][10][11]

The development of peripherally restricted opioid agonists based on the 4-phenylpiperidine scaffold is an area of active research, with the goal of achieving analgesia without the CNS side effects associated with traditional opioids.[10]

Key Insight for Researchers: 4-Phenoxypiperidine analogs can be used to:

  • Explore the structure-activity relationships of ligand binding to opioid receptors.

  • Develop selective agonists and antagonists to probe the function of different opioid receptor subtypes.

  • Investigate the mechanisms of opioid-induced analgesia and tolerance.

Experimental Protocols and Methodologies

The utility of this compound as a research tool is best illustrated through its application in specific experimental workflows. Below are representative protocols for characterizing the interaction of 4-phenoxypiperidine derivatives with their biological targets.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Test compound (e.g., a novel 4-phenoxypiperidine derivative)

  • -pentazocine (radioligand)

  • Guinea pig brain membranes (source of σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Haloperidol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of -pentazocine (at a final concentration equal to its Kd), and 400 µL of the guinea pig brain membrane suspension.

  • For total binding, add 50 µL of buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at 37°C for 150 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.

Materials:

  • Test compound

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Krebs-Ringer-HEPES buffer

  • Nomifensine (a known DAT inhibitor for positive control)

  • 96-well cell culture plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Plate the hDAT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Wash the cells with Krebs-Ringer-HEPES buffer.

  • Pre-incubate the cells with various concentrations of the test compound or nomifensine for 10-20 minutes at room temperature.

  • Initiate the uptake by adding [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Determine the IC50 value of the test compound by plotting the percent inhibition of [³H]dopamine uptake against the log concentration of the test compound.

Data Presentation: A Comparative Analysis of 4-Phenoxypiperidine Analogs

The following table summarizes the binding affinities of representative 4-phenoxypiperidine and 4-phenylpiperidine derivatives for various CNS targets, illustrating the impact of structural modifications on target engagement.

Compound IDScaffoldTargetBinding Affinity (Ki, nM)Reference
1a 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ1 Receptor0.34 - 1.18[2][3]
1b 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ1 Receptor0.89 - 1.49[2][3]
PPBP 4-phenyl-1-(4-phenylbutyl) piperidineσ1 ReceptorHigh Affinity[4]
ACR16 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidineD2 ReceptorLow Affinity[12]
Analog 8j 1,4-DiphenethylpiperidineVMAT213[13]
Analog 8h 1,4-DiphenethylpiperidineVMAT29.3[13]

Visualizing the Research Workflow and Signaling Pathways

Diagrams are essential for conceptualizing experimental designs and understanding complex biological processes.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation start 4-Phenoxypiperidine Hydrochloride synthesis Analog Synthesis (e.g., N-alkylation, Suzuki coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding Radioligand Binding Assays (σ1, DAT, MOR) purification->binding functional Functional Assays (e.g., Ca2+ flux, neurotransmitter uptake) binding->functional selectivity Selectivity Profiling (Panel of receptors) functional->selectivity pk Pharmacokinetic Studies selectivity->pk pd Pharmacodynamic Studies (e.g., behavioral models) pk->pd toxicity Toxicology Assessment pd->toxicity caption Figure 1. Drug discovery workflow for 4-phenoxypiperidine analogs.

Caption: Figure 1. Drug discovery workflow for 4-phenoxypiperidine analogs.

G ligand σ1 Receptor Agonist (e.g., PPBP) sigma1 σ1 Receptor (ER-Mitochondria) ligand->sigma1 Binds & Activates ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release Stimulates mito Mitochondrial Function ca_release->mito Influences atp ATP Production mito->atp Maintains neuroprotection Neuroprotection atp->neuroprotection Supports caption Figure 2. Simplified signaling pathway of a σ1 receptor agonist.

Caption: Figure 2. Simplified signaling pathway of a σ1 receptor agonist.

Conclusion: A Scaffold with Enduring Potential

This compound and its derivatives represent a highly versatile and valuable class of research tools for chemical biologists and drug discovery scientists. Their synthetic accessibility, coupled with the ability to modulate a range of key neurological targets, ensures their continued relevance in the exploration of CNS function and the development of next-generation therapeutics for neurological and psychiatric disorders. The systematic application of the principles and protocols outlined in this guide will empower researchers to effectively leverage this privileged scaffold to unravel the complexities of the brain and accelerate the discovery of novel medicines.

References

  • Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-509.
  • Abate, C., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba.
  • Laghezza, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038.
  • Li, G., et al. (2016). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 21(11), 1428.
  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(10), 3075-3080.
  • Zheng, G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(10), 2447-2451.
  • ResearchGate. (2015). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology, 221(1), 166-174.
  • Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS.
  • Al-Hussain, S. A., & Afzal, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296.
  • Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775419.
  • Uzen, S., & Levitt, R. C. (2000). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Ukrainskii biokhimicheskii zhurnal, 72(2), 37-41.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Lee, Y. S., et al. (2003). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2231-2234.
  • Szabó, G., et al. (2013). Synthesis and Monoamine Transporter Affinity of 2beta-carbomethoxy-3beta-(4'-p-substituted Phenyl)-Piperidine Analogs of Cocaine. Current Radiopharmaceuticals, 6(2), 77-85.
  • Saify, Z. S., et al. (2012). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 25(4), 751-756.
  • Al-Hussain, S. A., & Afzal, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296.
  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 38(19), 3666-3677.
  • Meltzer, P. C., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 473-483.
  • Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Chemistry Research, 22(10), 4938-4946.
  • Huegi, B. S., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(2), 200-205.
  • Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182.
  • Kim, D., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(5), 486-494.
  • Fekete, A., et al. (2024). The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Frontiers in Molecular Neuroscience, 17, 1358052.

Sources

Methodological & Application

Synthesis of 4-Phenoxypiperidine Hydrochloride: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenoxypiperidine and its hydrochloride salt are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide array of pharmacologically active agents.[1] The unique combination of a flexible piperidine ring and a rigid phenoxy group imparts favorable physicochemical properties, influencing the solubility, lipophilicity, and metabolic stability of drug candidates. This scaffold is particularly prevalent in the development of novel analgesics and central nervous system (CNS) therapeutics, where it can modulate interactions with various receptors and enzymes.[1]

This comprehensive technical guide provides a detailed, three-stage protocol for the synthesis of 4-phenoxypiperidine hydrochloride. The synthetic strategy hinges on the initial protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a Mitsunobu reaction to form the crucial ether linkage, and culminating in the deprotection and concurrent formation of the hydrochloride salt. This approach is selected for its high efficiency, substrate tolerance, and amenability to scale-up, making it a robust choice for both academic research and industrial drug development.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from 4-hydroxypiperidine. The workflow is designed to ensure high purity of the final product and is summarized below.

synthesis_workflow start 4-Hydroxypiperidine step1 Step 1: Boc Protection start->step1 intermediate1 N-Boc-4-hydroxypiperidine step1->intermediate1 (Boc)2O, Base step2 Step 2: Mitsunobu Reaction intermediate1->step2 intermediate2 N-Boc-4-phenoxypiperidine step2->intermediate2 Phenol, PPh3, DIAD step3 Step 3: Deprotection & Salt Formation intermediate2->step3 end This compound step3->end HCl in 1,4-Dioxane

Caption: Overall synthetic workflow for this compound.

Part 1: N-Boc Protection of 4-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This protection is crucial to prevent the nucleophilic piperidine nitrogen from interfering in the subsequent Mitsunobu reaction.

Protocol: Synthesis of N-Boc-4-hydroxypiperidine

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-HydroxypiperidineC₅H₁₁NO101.1510.0 g98.86
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2522.6 g103.8
Potassium CarbonateK₂CO₃138.2120.5 g148.3
MethanolCH₃OH32.04100 mL-
DichloromethaneCH₂Cl₂84.93As needed-
WaterH₂O18.02As needed-
Brine (sat. NaCl)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxypiperidine (10.0 g, 98.86 mmol) and methanol (100 mL). Stir the mixture until the 4-hydroxypiperidine is fully dissolved.

  • Add potassium carbonate (20.5 g, 148.3 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in methanol (50 mL) to the cooled mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water (100 mL) and dichloromethane (150 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure N-Boc-4-hydroxypiperidine as a white solid.

Part 2: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry. In this step, N-Boc-4-hydroxypiperidine is reacted with phenol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form the desired N-Boc-4-phenoxypiperidine. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile in an Sₙ2 fashion.

Protocol: Synthesis of N-Boc-4-phenoxypiperidine

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.265.0 g24.84
PhenolC₆H₆O94.112.8 g29.81
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.299.8 g37.26
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.217.5 mL37.26
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-

Safety Precautions:

  • The Mitsunobu reaction should be performed in a well-ventilated fume hood.

  • Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction.[2]

  • DIAD is a health hazard and can cause acute toxicity; handle with appropriate precautions.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (5.0 g, 24.84 mmol), phenol (2.8 g, 29.81 mmol), and triphenylphosphine (9.8 g, 37.26 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (7.5 mL, 37.26 mmol) dropwise to the cooled solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-4-phenoxypiperidine as a white to off-white solid.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved by treating the N-Boc-4-phenoxypiperidine with a solution of hydrochloric acid in 1,4-dioxane. The acidic conditions cleave the Boc group, releasing the free amine, which is then protonated by the excess acid to form the desired hydrochloride salt.

Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-4-phenoxypiperidineC₁₆H₂₃NO₃277.364.0 g14.42
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-20 mL80
Diethyl Ether (anhydrous)C₄H₁₀O74.12As needed-

Procedure:

  • Dissolve N-Boc-4-phenoxypiperidine (4.0 g, 14.42 mmol) in anhydrous 1,4-dioxane (20 mL) in a 100 mL round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The evolution of gas (CO₂ and isobutylene) may be observed.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, the product hydrochloride salt will precipitate from the solution.

  • Add anhydrous diethyl ether (50 mL) to the mixture to further precipitate the product.

  • Collect the precipitate by filtration and wash it with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to obtain this compound as a white to off-white solid.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white powder.[1]

  • Molecular Formula: C₁₁H₁₆ClNO

  • Molecular Weight: 213.71 g/mol

  • ¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of this compound.

  • Mass Spectrometry: To confirm the molecular weight.

  • Purity (HPLC): ≥ 97%

Conclusion

The protocol detailed in this application note provides a reliable and efficient three-step synthesis of this compound. The use of a Boc protecting group followed by a Mitsunobu reaction and subsequent acidic deprotection and salt formation offers a robust pathway to this valuable building block. This methodology is well-suited for researchers and scientists in the field of drug development, enabling the synthesis of a key intermediate for the exploration of new therapeutic agents.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.).

Sources

Application Note: 1H NMR Characterization of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-phenoxypiperidine hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The protocol details the necessary steps for sample preparation, instrument parameters, and a thorough analysis of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation and purity assessment of this compound. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility in a research and development setting.

Introduction

This compound is a versatile chemical intermediate with applications in pharmaceutical research and development, particularly in the synthesis of analgesics and central nervous system agents.[1] Its molecular structure, consisting of a piperidine ring linked to a phenoxy group at the 4-position, presents a distinct pattern in ¹H NMR spectroscopy. As a hydrochloride salt, special considerations are necessary for sample preparation to ensure high-quality, reproducible spectra. This document outlines a detailed protocol for the ¹H NMR characterization of this compound, providing a foundation for its use in medicinal chemistry and materials science.[1]

Scientific Principles

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the precise frequency required for this transition is highly sensitive to the local chemical environment of the proton. This sensitivity allows for the differentiation of protons in different parts of a molecule.

Key parameters in ¹H NMR spectroscopy include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

  • Integration: The area under an NMR signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring protons. The n+1 rule is often used, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and thus the conformation of the molecule.

Experimental Protocol

This section provides a step-by-step methodology for the ¹H NMR characterization of this compound.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

  • NMR tubes (5 mm, high-resolution)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add to vial vortex 3. Vortex to Ensure Homogeneity dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer

Caption: Workflow for preparing the this compound NMR sample.

Detailed Protocol
  • Solvent Selection: The choice of deuterated solvent is critical for hydrochloride salts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice due to its ability to dissolve a wide range of organic salts. Deuterium oxide (D₂O) is another option, which can be useful for observing exchangeable protons (N-H). Methanol-d₄ can also be employed. The choice of solvent can influence the chemical shifts of the protons, particularly the labile N-H protons.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration range is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for most standard 5 mm NMR tubes.

  • Homogenization: Vortex the sample for at least 30 seconds to ensure the compound is fully dissolved and the solution is homogeneous. Visually inspect the solution to ensure no solid particles are present, as suspended solids can degrade the quality of the NMR spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-resolution 5 mm NMR tube.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for routine analysis. Higher fields will offer better resolution.
Pulse ProgramStandard 1D protonA simple pulse-acquire sequence is sufficient for a standard ¹H spectrum.
Acquisition Time2-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay1-5 secondsAllows for full relaxation of the protons, ensuring accurate integration.
Number of Scans16-64Sufficient for good signal-to-noise. May be increased for very dilute samples.
Spectral Width0-12 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard operating temperature. Temperature can affect chemical shifts, especially for labile protons.

Spectral Analysis and Interpretation

Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following analysis is a prediction based on the known chemical shifts of related structures, such as 4-phenylpiperidine and other piperidine derivatives.

Molecular Structure and Proton Assignments

Caption: Structure of 4-phenoxypiperidine with proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
N⁺H₂8.5 - 10.0Broad singlet2HThe protons on the positively charged nitrogen are highly deshielded and their signal is often broad due to quadrupolar relaxation and exchange with trace water.
H-ortho (Aromatic)~7.30Doublet or Triplet2HProtons ortho to the oxygen are deshielded by the electronegative oxygen and the aromatic ring current.
H-para (Aromatic)~7.00Triplet1HThe para proton is typically the most shielded of the aromatic protons in a phenoxy group.
H-meta (Aromatic)~6.95Triplet or Doublet2HThe meta protons are shielded relative to the ortho protons.
H-gamma (Piperidine)4.5 - 4.8Multiplet1HThis proton is deshielded due to its proximity to the electronegative oxygen atom of the phenoxy group.
H-alpha (Piperidine)3.1 - 3.4Multiplet4HThese protons are adjacent to the positively charged nitrogen atom, leading to a significant downfield shift. They will likely appear as two separate multiplets for axial and equatorial protons.
H-beta (Piperidine)1.8 - 2.2Multiplet4HThese protons are further from the heteroatoms and will appear at a more upfield position. Axial and equatorial protons will likely have different chemical shifts.

Troubleshooting

  • Broad Peaks: Broadening of NMR signals can be caused by the presence of paramagnetic impurities, solid particles in the sample, or high sample viscosity. Ensure the sample is fully dissolved and filtered if necessary.

  • Poor Signal-to-Noise: If the signal is weak, increase the number of scans. Also, ensure that the sample concentration is adequate (at least 10 mg/mL).

  • Disappearance of N-H Signal: If using a protic deuterated solvent like D₂O or Methanol-d₄, the acidic N-H protons will exchange with deuterium, causing their signal to diminish or disappear. This can be a useful diagnostic tool to confirm the N-H signal.

Conclusion

This application note provides a detailed framework for the ¹H NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra for structural verification and purity assessment. The predicted spectral data and interpretation serve as a valuable reference for analyzing the experimental results. The methodologies described herein are designed to be robust and reproducible, supporting the needs of scientists in both academic and industrial research environments.

References

  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

Sources

Application Notes & Protocols: Leveraging 4-Phenoxypiperidine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenoxypiperidine hydrochloride is a versatile and highly valued heterocyclic building block in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its structure, combining a piperidine ring with a phenoxy moiety, serves as a foundational scaffold for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of its applications, focusing on the critical C-N bond-forming reactions that unlock its synthetic potential. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key transformations, and contextualize its use in the synthesis of molecules targeting significant biological systems, including opioid, neurokinin, and serotonin receptors.[1][2][3][4]

Compound Profile and Strategic Importance

4-Phenoxypiperidine is a secondary amine whose hydrochloride salt form enhances stability and solubility, simplifying handling and storage in a laboratory setting.[1] The core structure is a privileged scaffold, meaning it is frequently found in molecules with known biological activity. The phenoxy group contributes to favorable pharmacological properties, making it a valuable starting point for drug discovery initiatives.[1]

Physicochemical & Handling Data
PropertyValueSource
CAS Number 3413-27-2[1]
Molecular Formula C₁₁H₁₅NO·HCl[1]
Molecular Weight 213.71 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 97% (HPLC)[1]
Storage Store at 0-8 °C, in a dry, well-ventilated place.[1][5][6]
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).[5][7]

The Cornerstone Reaction: Palladium-Catalyzed N-Arylation

The most powerful and common application of 4-phenoxypiperidine is its use as a nucleophile in C-N cross-coupling reactions. The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[8][9]

Mechanistic Rationale: Why Buchwald-Hartwig?

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The success of coupling a sterically accessible secondary amine like 4-phenoxypiperidine with an aryl halide hinges on overcoming the energy barriers of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a strong, non-nucleophilic base.

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.[10]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they stabilize the palladium catalyst and, crucially, accelerate the rate-limiting reductive elimination step, leading to higher yields and preventing catalyst decomposition.[10][11]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ oa_complex->amine_complex + Amine amido_complex Ar-Pd(II)(Amido)L₂ amine_complex->amido_complex Base (-H⁺) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a validated workflow for the successful N-arylation of this compound.

Protocol 1: Preliminary Free-Basing

Rationale: The hydrochloride salt is stable for storage but the protonated amine is not nucleophilic. The amine must be neutralized ("free-based") prior to the coupling reaction.

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

  • Transfer the solution to a separatory funnel and add an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring until the aqueous layer is basic (pH > 9, check with pH paper).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo to yield 4-phenoxypiperidine free base as an oil or low-melting solid. Proceed immediately to the next step.

Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: This procedure uses a common and effective catalyst system for coupling with aryl bromides. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.[11][12]

Materials:

  • 4-Phenoxypiperidine (free base from Protocol 3.1, 1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) inside a glovebox or under a positive flow of inert gas.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the aryl bromide (1.0 equiv.). In a separate vial, dissolve the 4-phenoxypiperidine free base (1.2 equiv.) in anhydrous toluene (5-10 mL per mmol of aryl bromide) and add this solution to the Schlenk flask via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Workflow Diagram

Experimental_Workflow start Start: 4-Phenoxypiperidine HCl freebase Step 1: Free-Basing (Base, H₂O/DCM) start->freebase coupling Step 2: Buchwald-Hartwig Coupling (Ar-Br, Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C) freebase->coupling workup Step 3: Work-up (Cool, Filter through Celite®) coupling->workup purify Step 4: Purification (Column Chromatography) workup->purify product Final Product: N-Aryl-4-phenoxypiperidine purify->product

Caption: Experimental workflow for the synthesis of N-aryl-4-phenoxypiperidines.

Applications in Drug Discovery Scaffolds

The N-arylated products derived from 4-phenoxypiperidine are key intermediates in the synthesis of compounds targeting various central nervous system (CNS) receptors.[1]

Logical Pathway from Building Block to Bioactive Molecule

Drug_Discovery_Pathway cluster_targets Therapeutic Targets building_block 4-Phenoxypiperidine (Building Block) reaction Key Transformation: Buchwald-Hartwig N-Arylation building_block->reaction scaffold N-Aryl-4-phenoxypiperidine (Core Scaffold) reaction->scaffold opioid Opioid Receptors (Analgesics) scaffold->opioid Further Modification nk1 Neurokinin-1 Receptors (Anti-emetics) scaffold->nk1 Further Modification ht2c Serotonin 5-HT₂C Receptors (Anti-obesity) scaffold->ht2c Further Modification

Caption: Synthetic logic from building block to diverse therapeutic scaffolds.

  • Opioid Receptor Modulators: The piperidine core is a classic pharmacophore for opioid receptor ligands.[13] By coupling 4-phenoxypiperidine with diverse aryl groups, chemists can synthesize libraries of compounds to screen for agonist or antagonist activity at mu (µ) and delta (δ) opioid receptors. This is a key strategy in the development of potent analgesics with reduced side effects like tolerance and dependence.[14][15]

  • Neurokinin-1 (NK₁) Receptor Antagonists: NK₁ receptor antagonists are used to treat chemotherapy-induced nausea and vomiting. The 4-phenoxypiperidine scaffold can be incorporated into complex molecules that exhibit high affinity for the NK₁ receptor.[4][16][17]

  • Serotonin (5-HT) Receptor Modulators: The 4-phenoxypiperidine moiety is present in positive allosteric modulators (PAMs) of the 5-HT₂C receptor. Targeting this receptor is a promising therapeutic strategy for chronic conditions like obesity and substance use disorders.[3][18]

References

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchG
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central.[Link]
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH.[Link]
  • Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride - NIST WebBook.[Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • SDS/MSDS - CAS:136534-48-0 - XiXisys.[Link]
  • Buchwald–Hartwig amin
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
  • 4-PHENOXYPIPERIDINE - gsrs.[Link]
  • Buchwald-Hartwig Amin
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR)
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed.[Link]
  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.[Link]
  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed.[Link]
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH.[Link]
  • Piperidin-4-one: the potential pharmacophore - PubMed.[Link]
  • Basic opioid pharmacology: an upd
  • Copper-Catalyzed N-Arylation of Amides Using (S)
  • Synthesis and NK1/NK2 receptor activity of substituted-4(Z)-(methoxyimino)pentyl-1-piperazines - PubMed.[Link]
  • (PDF)
  • Molecular basis of opioid receptor signaling.[Link]
  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed.[Link]
  • Advances in the research and application of neurokinin-1 receptor antagonists - PMC.[Link]

Sources

Synthetic Routes for Novel Analgesics Utilizing 4-Phenoxypiperidine HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the 4-phenoxypiperidine scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent structural features provide a versatile platform for the synthesis of a diverse array of compounds targeting the central nervous system, particularly opioid receptors.[1] This document provides detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel analgesics using 4-phenoxypiperidine hydrochloride as a key starting material.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine moiety is a core structural element in a number of biologically active compounds. Its rigid piperidine ring constrains the conformation of the molecule, while the flexible phenoxy group can engage in various receptor interactions. The nitrogen atom of the piperidine ring serves as a crucial handle for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the resulting compounds.

The hydrochloride salt of 4-phenoxypiperidine is a stable, crystalline solid that is readily available, making it an ideal starting point for synthetic campaigns.[1] The primary focus of derivatization lies in the N-substitution of the piperidine ring, which has been shown to be a key determinant of analgesic activity and receptor selectivity.

Strategic Approaches to N-Substitution

The synthesis of novel analgesics from 4-phenoxypiperidine HCl primarily involves the formation of a new carbon-nitrogen or nitrogen-aryl bond at the piperidine nitrogen. The choice of synthetic strategy depends on the desired final compound and the nature of the substituent to be introduced. Three principal and highly effective methods are detailed below: N-Alkylation, N-Arylation, and Reductive Amination.

Logical Workflow for N-Substitution of 4-Phenoxypiperidine

G cluster_start Starting Material cluster_deprotection Deprotection/Neutralization cluster_reactions N-Substitution Reactions cluster_products Target Analgesic Candidates 4-Phenoxypiperidine HCl 4-Phenoxypiperidine HCl Free Base 4-Phenoxypiperidine Free Base 4-Phenoxypiperidine 4-Phenoxypiperidine HCl->Free Base 4-Phenoxypiperidine Base (e.g., Na2CO3, Et3N) N-Alkylation N-Alkylation Free Base 4-Phenoxypiperidine->N-Alkylation Alkyl Halide N-Arylation N-Arylation Free Base 4-Phenoxypiperidine->N-Arylation Aryl Halide/Triflate Reductive Amination Reductive Amination Free Base 4-Phenoxypiperidine->Reductive Amination Aldehyde/Ketone + Reducing Agent N-Alkyl-4-phenoxypiperidines N-Alkyl-4-phenoxypiperidines N-Alkylation->N-Alkyl-4-phenoxypiperidines N-Aryl-4-phenoxypiperidines N-Aryl-4-phenoxypiperidines N-Arylation->N-Aryl-4-phenoxypiperidines N-Benzyl/Alkyl-4-phenoxypiperidines N-Benzyl/Alkyl-4-phenoxypiperidines Reductive Amination->N-Benzyl/Alkyl-4-phenoxypiperidines

Caption: General workflow for the synthesis of novel analgesics from 4-Phenoxypiperidine HCl.

Detailed Synthetic Protocols

Prior to its use in the following reactions, the free base of 4-phenoxypiperidine must be generated from its hydrochloride salt. This is typically achieved by treating an aqueous solution of 4-phenoxypiperidine HCl with a suitable base, such as sodium carbonate or triethylamine, followed by extraction with an organic solvent.

Protocol 1: N-Alkylation for the Synthesis of N-Alkyl-4-phenoxypiperidines

N-alkylation is a fundamental transformation for introducing alkyl chains, which can significantly influence the lipophilicity and receptor interaction of the final compound.

Rationale: The introduction of specific alkyl groups on the piperidine nitrogen can modulate the affinity and efficacy of the ligand at opioid receptors. For instance, short alkyl chains can lead to potent agonists, while bulkier groups may introduce antagonist properties.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-phenoxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-4-phenoxypiperidine.

Parameter Condition Rationale
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K₂CO₃, Cs₂CO₃To deprotonate the piperidine nitrogen, increasing its nucleophilicity.
Temperature 25-80 °CReaction rate is temperature-dependent; higher temperatures may be required for less reactive alkyl halides.
Monitoring TLC, LC-MSTo determine the endpoint of the reaction and identify any side products.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines, a class of compounds with significant potential as analgesics.[2][3][4]

Rationale: The introduction of an aryl group on the piperidine nitrogen can lead to compounds with unique pharmacological profiles, including mixed agonist-antagonist activity at different opioid receptors. The electronic and steric properties of the aryl substituent can be fine-tuned to optimize receptor binding and functional activity.[5][6]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the aryl halide (1.0 eq), 4-phenoxypiperidine (1.2 eq), and anhydrous, degassed toluene.

  • Reaction Conditions: Stir the reaction mixture at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) source for the catalytic cycle.
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination.[7]
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the piperidine and facilitate the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-polar solvents are crucial for the stability of the catalytic species.
Protocol 3: Reductive Amination for N-Substitution

Reductive amination is a highly efficient one-pot procedure for the synthesis of N-substituted piperidines from aldehydes or ketones.[8][9][10]

Step-by-Step Protocol:

  • Imine Formation: To a solution of 4-phenoxypiperidine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a dehydrating agent such as magnesium sulfate or molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃ (STAB)A mild and selective reducing agent for imines in the presence of aldehydes/ketones.
Solvent MeOH, CH₂Cl₂, DCESolvents that are compatible with both imine formation and reduction.
pH Mildly acidicCatalyzes imine formation without significantly hydrolyzing the iminium ion.
Temperature Room TemperatureMild conditions that are well-tolerated by a wide range of functional groups.

Structure-Activity Relationship (SAR) Insights

The analgesic activity of 4-phenoxypiperidine derivatives is highly dependent on the nature of the N-substituent.

  • N-Alkyl Substitution: Generally, increasing the chain length of the N-alkyl substituent up to a certain point can enhance analgesic potency.

  • N-Aryl Substitution: The electronic properties of the N-aryl group play a crucial role. Electron-withdrawing groups on the aryl ring can influence receptor selectivity.

  • N-Aralkyl Substitution: The presence of a phenyl group separated by a short alkyl chain (e.g., phenethyl) is a common feature in many potent opioid analgesics.

Conclusion

4-Phenoxypiperidine HCl is a versatile and valuable starting material for the synthesis of novel analgesic candidates. The synthetic protocols detailed in this application note, including N-alkylation, Buchwald-Hartwig N-arylation, and reductive amination, provide researchers with a robust toolkit for the creation of diverse libraries of 4-phenoxypiperidine derivatives. By systematically exploring the structure-activity relationships of these compounds, it is possible to design and synthesize new analgesics with improved therapeutic profiles.

References

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (n.d.). PubMed.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014).
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2014).
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014).
  • Previous experimental results of N-arylation with four different... (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020).
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014).
  • Analgesic activity of alkyl piperidine deriv
  • This compound. (n.d.). Chem-Impex.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013).
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). Syracuse University.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1982). PubMed.
  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (1992). PubMed.
  • The reductive amination reaction. (n.d.).
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2010).
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C

Sources

Topic: Experimental Protocol for N-alkylation of 4-Phenoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The N-alkylation of 4-phenoxypiperidine is a pivotal transformation in medicinal chemistry, as the resulting N-substituted piperidine scaffolds are integral to a vast range of pharmaceutically active compounds.[1] The substituent on the piperidine nitrogen is a key determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to two robust and widely adopted methods for this transformation: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . We delve into the mechanistic underpinnings of each approach, offer detailed, field-proven protocols, and provide a logical framework for method selection to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of N-Alkylation

The 4-phenoxypiperidine moiety is a privileged scaffold in drug design. Its derivatization is crucial for exploring structure-activity relationships (SAR). N-alkylation introduces a diverse range of functionalities that can modulate a compound's interaction with biological targets, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and fine-tune its overall therapeutic efficacy. The choice of synthetic strategy is therefore not merely a procedural decision but a critical step that impacts the efficiency of library synthesis and the overall timeline of a research program. This guide will compare and contrast two primary methodologies.

Strategic Method Selection: Direct Alkylation vs. Reductive Amination

The optimal method for N-alkylating 4-phenoxypiperidine depends on the desired substituent, the availability of starting materials, and the required tolerance for other functional groups.

  • Direct Alkylation is a classic S_N2 reaction, conceptually straightforward and ideal when reacting the piperidine with simple alkyl halides (e.g., methyl iodide, benzyl bromide).[2] Its primary challenge is the potential for over-alkylation, where the newly formed tertiary amine product reacts further with the alkyl halide to form an undesired quaternary ammonium salt.[3] This side reaction is more prevalent because the tertiary amine product can sometimes be more nucleophilic than the starting secondary amine.

  • Reductive Amination is often the preferred method for its superior control and broader substrate scope, effectively eliminating the issue of over-alkylation.[4][5] This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then immediately reduced by a mild, selective hydride agent.[6] This method is exceptionally versatile for introducing complex and varied substituents.

Below is a decision-making workflow to guide your choice of protocol.

MethodSelection Start Start: N-Alkylation of 4-Phenoxypiperidine Q1 Is the alkylating agent a simple, reactive alkyl halide (e.g., MeI, BnBr)? Start->Q1 Q2 Is the alkylating agent an aldehyde or ketone? Q1->Q2 No Direct Protocol 1: Direct Alkylation Q1->Direct Yes Q3 Is over-alkylation a significant concern or are starting materials precious? Q2->Q3 No Reductive Protocol 2: Reductive Amination Q2->Reductive Yes Q3->Direct No Q3->Reductive Yes ConsiderReductive Consider Reductive Amination if side products are observed or yields are low. Direct->ConsiderReductive ReductiveAminationWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Amine & Aldehyde in DCM B 2. Stir 30-60 min (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Stir 4-16h (Monitor by TLC) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Application Notes & Protocols: Strategic Incorporation of 4-Phenoxypiperidine Hydrochloride in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations. Within this important class of heterocycles, the 4-phenoxypiperidine moiety has emerged as a particularly valuable building block. It is recognized as a key intermediate in the synthesis of novel analgesics, anti-inflammatory agents, and other molecules targeting the central nervous system (CNS).[2][3] The strategic placement of the phenoxy group can significantly enhance pharmacological activity, providing a vector for molecular interactions with biological targets while influencing properties like lipophilicity and metabolic stability.[2]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for leveraging the potential of the 4-phenoxypiperidine scaffold. By immobilizing a growing molecule on an insoluble resin support, SPS streamlines the synthetic process, facilitates the use of excess reagents to drive reactions to completion, and dramatically simplifies purification. This approach is ideally suited for the rapid generation of compound libraries, enabling researchers to systematically explore the structure-activity relationships (SAR) around the 4-phenoxypiperidine core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 4-phenoxypiperidine hydrochloride into solid-phase synthesis workflows. We will detail not just the procedural steps but also the underlying chemical logic, ensuring that protocols are both reproducible and adaptable.

Core Principles: Integrating 4-Phenoxypiperidine into SPS Workflows

The successful use of this compound as a building block in SPS hinges on a robust chemical strategy. The most common and versatile approach is to utilize its secondary amine for a nucleophilic addition or substitution reaction with an electrophilic center on the solid-supported substrate. Reductive amination stands out as a premier method for this transformation due to its high efficiency and broad functional group tolerance.

Key Considerations:

  • Neutralization: 4-Phenoxypiperidine is supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the piperidinium nitrogen must be neutralized in situ to liberate the nucleophilic secondary amine. This is achieved using a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIEA), which will not compete in the desired coupling reaction.

  • Reaction Strategy: The overall workflow involves preparing a resin-bound aldehyde or ketone, which will then react with the free 4-phenoxypiperidine to form an intermediate iminium ion. This intermediate is then immediately reduced by a mild reducing agent to form the stable C-N bond, permanently tethering the scaffold to the resin-bound molecule.

  • Orthogonality: The entire process must be compatible with the chosen solid support, linker, and any protecting groups used for other functionalities on the molecule. The standard Fmoc/tBu strategy used in solid-phase peptide synthesis (SPPS) is generally compatible with this approach.[4]

Visualizing the General Workflow

The following diagram outlines the high-level strategy for incorporating the 4-phenoxypiperidine scaffold onto a solid support via reductive amination.

cluster_0 Phase 1: Support Preparation cluster_1 Phase 2: Scaffold Incorporation cluster_2 Phase 3: Elaboration & Cleavage Resin Select Resin (e.g., Rink Amide) Load Load First Building Block (e.g., Fmoc-Amino Acid) Resin->Load Deprotect Fmoc Deprotection (e.g., Piperidine/DMF) Load->Deprotect Oxidize Oxidize N-terminus to Aldehyde Deprotect->Oxidize Prepare Prepare Reagent Mix: 4-Phenoxypiperidine + DIEA + NaBH(OAc)3 Oxidize->Prepare Resin-bound Aldehyde Ready Couple Reductive Amination: Couple Scaffold to Resin Prepare->Couple Wash Wash Resin Thoroughly Couple->Wash Diversify Optional: Further Synthesis Steps Wash->Diversify Scaffold Immobilized Cleave Cleave from Resin (e.g., TFA Cocktail) Diversify->Cleave Purify Purify & Analyze (HPLC, LC-MS) Cleave->Purify Resin Resin-CHO Iminium [Resin-CH=N⁺(piperidine)] Resin->Iminium Piperidine    4-Phenoxypiperidine(+ DIEA) Piperidine->Iminium Product Resin-CH₂-N(piperidine) Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Reductive amination of a resin-bound aldehyde with 4-phenoxypiperidine.

Protocol 3: Final Cleavage and Purification

Causality: A strong acid cocktail is required to cleave the linker and simultaneously remove any acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers like water and triisopropylsilane (TIS) are included to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in the synthesis vessel.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved product into a centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA to recover any residual product.

  • Precipitation: Add the collected TFA solution dropwise into a larger tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate of the crude product should form.

  • Purification and Analysis:

    • Centrifuge the suspension, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude product under vacuum.

    • Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) and purify by preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final compound by analytical LC-MS.

Quantitative Data Summary

The following table provides typical reagent quantities for a standard 0.1 mmol scale synthesis.

StepReagentEquivalents (relative to resin loading)Typical Amount (for 0.1 mmol)
Resin Loading Fmoc-Amino Acid3.00.3 mmol
DIC3.00.3 mmol
OxymaPure®3.00.3 mmol
Oxidation Dess-Martin Periodinane3.00.3 mmol
Reductive Amination 4-Phenoxypiperidine HCl5.00.5 mmol
DIEA5.50.55 mmol
Sodium Triacetoxyborohydride5.00.5 mmol

References

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry. [Link]
  • St.-Pierre, S., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Chemical Neuroscience. [Link]
  • Den-Udell, S., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Chemistry - A European Journal. [Link]
  • An, F., et al. (2014). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Houghten, R. A., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • Al Musaimi, O., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]
  • Góngora-Benítez, M., et al. (2021).
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]
  • Vitaku, E., et al. (2022).
  • Al Musaimi, O., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules. [Link]
  • Weber, E., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry. [Link]
  • Tang, S., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. [Link]
  • Tsvetkova, P., et al. (2023). Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. Molecules. [Link]

Sources

Application Note: Advanced Formulation Strategies to Enhance the Oral Bioavailability of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Bioavailability Hurdle

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS).[1][2] 4-Phenoxypiperidine hydrochloride, a key intermediate and research compound, presents a common yet significant challenge in drug development: poor oral bioavailability.[3][4] Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of therapeutic efficacy.[5] For orally administered drugs, low aqueous solubility and/or poor membrane permeability are primary obstacles to achieving desired therapeutic concentrations.[6]

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to three advanced formulation techniques designed to systematically address and overcome the bioavailability limitations of this compound. We will explore the mechanistic basis for each strategy, provide detailed, field-tested protocols for their implementation, and outline the necessary characterization and validation steps to ensure a robust and effective formulation.

Physicochemical Profile of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational formulation design. This compound is a white to off-white crystalline powder.[3] Its hydrochloride salt form is intended to improve stability and solubility; however, its aqueous solubility remains limited, a characteristic that often leads to dissolution rate-limited absorption.[7][8]

PropertyValueImplication for Formulation
Molecular Formula C₁₁H₁₅NO·HCl[3]-
Molecular Weight 213.71 g/mol [3]-
Appearance White to off-white crystalline powder[3]Indicates a stable, crystalline solid state that will require energy to dissolve.
Aqueous Solubility Poorly soluble (LogS: -3.6; ~0.05 mg/mL)[8]Dissolution is likely the rate-limiting step for oral absorption.
Predicted Class Likely BCS Class II (Low Solubility, High Permeability)The primary formulation goal is to enhance solubility and dissolution rate.[9]

Integrated Formulation Development Workflow

The process of enhancing bioavailability is a systematic progression from initial characterization to preclinical validation. The following workflow illustrates the logical sequence of steps, ensuring that each stage informs the next, leading to a well-characterized and optimized dosage form.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization cluster_3 Phase 4: Preclinical Evaluation A API Characterization (Solubility, Stability, Solid State) B Solid Dispersions A->B Select Strategy C SEDDS A->C Select Strategy D Nanoparticles A->D Select Strategy E In Vitro Characterization (DSC, XRD, DLS, Dissolution) B->E Prepare & Characterize C->E Prepare & Characterize D->E Prepare & Characterize F In Vitro Permeability (e.g., PAMPA) E->F Screen Candidates G In Vivo PK Study (Rodent Model) F->G Validate Lead Candidate

Caption: Integrated workflow for bioavailability enhancement.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Application Note: Why ASDs are a Suitable Approach

The core principle of ASD technology is to overcome the energy barrier of the drug's crystal lattice, which is a primary impediment to dissolution.[9] By dispersing the crystalline this compound at a molecular level within a hydrophilic polymer matrix, an amorphous, higher-energy form of the drug is created.[10] When this dispersion is exposed to aqueous media in the gastrointestinal tract, the polymer dissolves rapidly, releasing the drug as fine colloidal particles, which significantly increases the surface area available for dissolution and subsequent absorption.[9] This strategy is particularly effective for BCS Class II compounds where dissolution is the rate-limiting step for absorption.[11]

Protocol: Preparation of a this compound ASD via Solvent Evaporation

The solvent evaporation method is a common and effective technique for preparing ASDs at a laboratory scale, especially for thermally sensitive compounds.[12]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) (Carrier Polymer)

  • Methanol (ACS Grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Vacuum oven

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh 1 gram of this compound and 3 grams of PVP K30 (1:3 drug-to-polymer ratio).

    • Dissolve both components in 50 mL of methanol in a 250 mL round-bottom flask.

    • Ensure complete dissolution using a magnetic stirrer or gentle sonication. The resulting solution should be clear.[13]

  • Solvent Removal:

    • Connect the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Gradually reduce the pressure to evaporate the methanol. Continue until a solid film or dry powder is formed on the flask wall.

  • Post-Processing:

    • Scrape the solid material from the flask.

    • Place the collected solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently grind the dried dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

    • Store the final ASD powder in a desiccator to prevent moisture absorption and potential recrystallization.

Protocol: Characterization of the ASD Formulation

Validation is essential to confirm the successful creation of an amorphous dispersion and to assess its performance.

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To confirm the absence of the drug's crystalline melting peak, indicating successful amorphization.

  • Method: Accurately weigh 3-5 mg of the ASD powder into an aluminum pan. Heat the sample from 25°C to 250°C at a rate of 10°C/min under a nitrogen purge. Compare the thermogram to that of the pure crystalline drug and the polymer. A single glass transition (Tg) and the absence of the drug's melting endotherm confirm a successful amorphous dispersion.

2. Powder X-Ray Diffraction (PXRD):

  • Purpose: To verify the amorphous nature of the drug within the dispersion.

  • Method: Analyze the ASD powder using a PXRD instrument. Scan the sample over a 2θ range of 5° to 40°. The absence of sharp Bragg peaks, characteristic of the crystalline drug, and the presence of a "halo" pattern confirm the amorphous state.

3. In Vitro Dissolution Testing:

  • Purpose: To quantify the improvement in dissolution rate compared to the pure drug.

  • Method: Perform dissolution studies using a USP Apparatus II (paddle) at 37°C and 75 RPM.[14]

    • Media: 900 mL of 0.1 N HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer (simulated intestinal fluid).

    • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with fresh media.

    • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method. Plot the percentage of drug dissolved versus time.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Application Note: Leveraging Lipid-Based Formulations

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media like gastrointestinal fluids.[15][16] This in-situ emulsification presents the drug in a solubilized state with a very large surface area, which can significantly enhance absorption.[16] For a lipophilic compound like 4-Phenoxypiperidine, SEDDS can improve bioavailability by:

  • Maintaining the drug in a dissolved state, bypassing the dissolution step.[17]

  • Facilitating absorption through lipid pathways, potentially reducing hepatic first-pass metabolism.[18]

  • The surfactants used can also inhibit P-glycoprotein efflux pumps, further increasing intestinal uptake.[19]

Protocol: Development and Optimization of a this compound SEDDS

The development of a SEDDS formulation is a systematic process of excipient selection and ratio optimization.

Materials:

  • This compound

  • Oils: Capryol™ 90 (medium-chain), Olive Oil (long-chain)

  • Surfactants: Kolliphor® EL (Cremophor EL), Tween® 80

  • Co-surfactants: Transcutol® HP, Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer, magnetic stirrer

Procedure:

  • Excipient Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.[20]

    • Add an excess amount of the drug to 2 mL of each excipient in a vial.

    • Mix on a vortex mixer and then agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration via HPLC-UV. Select the best-performing oil, surfactant, and co-surfactant.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Purpose: To identify the self-emulsifying regions and optimize the concentration ranges of the selected excipients.[15]

    • Method: Prepare mixtures of the chosen surfactant and co-surfactant (Sₘᵢₓ) in various ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each Sₘᵢₓ ratio, mix with the selected oil at different weight ratios (from 9:1 to 1:9).

    • To each mixture, add a specific volume of water (e.g., 50 µL to 1 g of the mixture) and vortex.

    • Visually observe the mixture for transparency and ease of emulsification. Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the co-surfactant and surfactant mixture with gentle heating (if necessary) and stirring.

    • Add the oil phase and mix until a clear, homogenous liquid is formed.

Protocol: Characterization of the SEDDS Formulation

1. Droplet Size and Zeta Potential Analysis:

  • Purpose: To determine the particle size of the emulsion formed upon dilution, which is critical for absorption.

  • Method: Dilute the SEDDS formulation (e.g., 100 µL in 100 mL of water) and analyze the resulting emulsion using Dynamic Light Scattering (DLS). Aim for a droplet size below 200 nm for efficient absorption.[15] The zeta potential indicates the surface charge and stability of the droplets.

2. Self-Emulsification Time:

  • Purpose: To assess the efficiency and speed of emulsification.

  • Method: Add 1 mL of the SEDDS formulation to 500 mL of water in a standard dissolution vessel at 37°C with gentle agitation (50 RPM). Record the time taken for the formulation to form a homogenous emulsion. An emulsification time of less than 1 minute is generally considered optimal.

3. Robustness to Dilution:

  • Purpose: To ensure the emulsion remains stable upon dilution in the GI tract.

  • Method: Dilute the SEDDS formulation 50, 100, and 1000 times with water. Incubate for 24 hours and visually inspect for any signs of phase separation or drug precipitation.

Strategy 3: Nanocrystal Formulation

Application Note: The Power of Particle Size Reduction

For poorly soluble drugs, the dissolution rate is directly proportional to the surface area of the drug particles, as described by the Noyes-Whitney equation.[10] Nanotechnology offers a powerful method to dramatically increase this surface area by reducing the particle size to the nanometer range (typically < 300 nm).[10] This approach, known as nanocrystal formulation or nanosuspension, enhances the dissolution velocity and saturation solubility, leading to improved absorption and bioavailability.[21] This strategy is advantageous as it maintains the crystalline form of the drug, which is often more stable than the amorphous state, and allows for high drug loading.

Protocol: Preparation of a this compound Nanosuspension via Wet Media Milling

Wet media milling is a top-down approach that uses high-energy mechanical attrition to break down coarse drug particles into nanoparticles.[10]

Materials:

  • Micronized this compound

  • Hydroxypropyl methylcellulose (HPMC) or a similar polymer (Stabilizer)

  • Sodium dodecyl sulfate (SDS) (Wetting agent/Stabilizer)

  • Purified water

  • Yttria-stabilized zirconium oxide (Y-TZP) milling beads (0.2-0.5 mm diameter)

  • High-energy planetary ball mill or similar media mill

Procedure:

  • Preparation of the Slurry:

    • Prepare a 5% (w/v) suspension of micronized this compound in an aqueous solution containing 1% (w/v) HPMC and 0.1% (w/v) SDS. The polymers act as stabilizers to prevent particle agglomeration.[10]

  • Milling Process:

    • Transfer the slurry to a milling chamber containing Y-TZP beads. The bead-to-drug ratio should be optimized, but a starting point of 20:1 by volume is common.

    • Mill the suspension at a high speed (e.g., 2000 RPM) for a specified duration (e.g., 2-8 hours). The milling process should be conducted in a temperature-controlled environment to prevent overheating.

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling beads using a sieve or filter.

    • The resulting product is a milky-white nanosuspension. It can be used as a liquid dosage form or further processed (e.g., by spray-drying or lyophilization) into a solid form.

Protocol: Characterization of the Nanosuspension

1. Particle Size and Polydispersity Index (PDI):

  • Purpose: To confirm the reduction of particle size to the nano-range and assess the uniformity of the size distribution.

  • Method: Use Dynamic Light Scattering (DLS) to measure the average particle size (Z-average) and PDI. A Z-average below 300 nm and a PDI below 0.3 are typically desired.

2. Scanning/Transmission Electron Microscopy (SEM/TEM):

  • Purpose: To visually confirm the particle size and morphology.

  • Method: Prepare a sample for SEM or TEM analysis to obtain micrographs of the nanoparticles, confirming their size and shape.

3. In Vitro Dissolution Rate:

  • Purpose: To demonstrate the enhanced dissolution velocity of the nanosuspension compared to the unmilled drug.

  • Method: Conduct dissolution testing as described in Section 3.3. The nanosuspension should exhibit a significantly faster and potentially higher extent of dissolution compared to the micronized or raw API.

Comparative Evaluation and Preclinical Assessment

After preparing and characterizing the formulations, a head-to-head comparison is necessary to select the lead candidate for preclinical evaluation.

Decision-Making Framework

The choice of formulation depends on a balance of performance, stability, and manufacturability.

Decision_Framework A Start: Poorly Soluble API B Significant Dissolution Enhancement? A->B C Physically & Chemically Stable? B->C Yes F Reformulate or Re-evaluate Strategy B->F No D Acceptable Drug Loading Achieved? C->D Yes C->F No E Proceed to In Vivo Study D->E Yes D->F No

Caption: Decision tree for formulation advancement.

Data Summary Table
ParameterASD (PVP K30)SEDDSNanosuspensionUnformulated API
Physical State Amorphous PowderLiquidAqueous SuspensionCrystalline Powder
Avg. Particle Size N/A (Molecular Dispersion)< 200 nm (emulsified)< 300 nm> 10 µm
Drug Loading (%) ~25%5-15%Up to 40%100%
Dissolution Rate Very HighHigh (Release)HighVery Low
Stability Concerns Recrystallization, MoistureLeakage, Excipient DegradationAgglomeration, Ostwald RipeningHigh Stability
Manufacturing Scale-up Established (Spray Drying, HME)Relatively simpleComplex equipmentSimple
Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

The definitive test of a formulation's success is its performance in vivo.[22]

Objective: To compare the oral bioavailability of the lead formulation (e.g., the ASD) of this compound against an aqueous suspension of the unformulated API in male Sprague-Dawley rats.

Study Design:

  • A single-dose, two-group, parallel design.[23][24]

  • Group 1 (n=6): Receives the unformulated API suspension via oral gavage (e.g., at 10 mg/kg).

  • Group 2 (n=6): Receives the lead formulation (reconstituted in water) via oral gavage at the same dose.

Procedure:

  • Animal Acclimatization & Dosing:

    • Acclimatize animals for at least 7 days. Fast the rats overnight before dosing.

    • Administer the respective formulations accurately by volume based on body weight.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[22]

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately place them on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Calculate key pharmacokinetic parameters including:

      • Cₘₐₓ: Maximum observed plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

      • AUC₀₋ᵢₙf: Area under the curve extrapolated to infinity.

    • Calculate the relative bioavailability (Frel) of the formulated product compared to the unformulated drug using the formula: Frel (%) = (AUCformulation / AUCunformulated) * 100.

Conclusion

Enhancing the oral bioavailability of poorly soluble compounds like this compound is a critical step in drug development. This guide has detailed three robust and scientifically-grounded strategies: amorphous solid dispersions, self-emulsifying drug delivery systems, and nanosuspensions. Each approach offers a distinct mechanism to overcome the challenge of low aqueous solubility. By following the detailed protocols for preparation, characterization, and preclinical evaluation, researchers can systematically identify and validate an optimal formulation, thereby maximizing the therapeutic potential of the compound and accelerating its path through the development pipeline.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
  • Homayun, B., Lin, X., & Choi, H. J. (2019).
  • Ensign, L. M., Cone, R., & Hanes, J. (2014). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of controlled release : official journal of the Controlled Release Society. [Link]
  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]
  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
  • Alavi, S., & Ghaffari, S. M. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. [Link]
  • Alhajj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
  • Sapra, K., et al. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
  • Bagle, A., et al. (2023). Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. International Journal for Multidisciplinary Research. [Link]
  • Pridgen, E. M., et al. (2015). Nanoparticles for oral delivery: Design, evaluation and state-of-the-art.
  • Dias Barros, H., Cazarin, C., & Maróstica Junior, M. R. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. [Link]
  • ChemBK. (2024). 4-Phenylpiperdine HCL. [Link]
  • Lee, W. H., et al. (2023). Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology. [Link]
  • Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. [Link]
  • Singh, A., et al. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. [Link]
  • Stewart, A., & Mudie, D. (n.d.).
  • Slideshare. (n.d.). study design for bioavailability and bioequivalence. [Link]
  • JoVE. (2024). Bioavailability Study Design: Single Versus Multiple Dose Studies. [Link]
  • Mandracchia, D., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology. [Link]
  • Zhang, Y., et al. (2022).
  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Antal, I., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
  • Prajapati, S., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • JoVE. (2024).
  • Al-Suwayeh, S. A., et al. (2023). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega. [Link]
  • Medical Engineering Technologies. (n.d.). Bioavailability Studies. [Link]
  • Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
  • Bakhtin, M. A., et al. (2023).
  • Semantic Scholar. (n.d.).
  • Nadeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

Sources

The Emerging Role of 4-Phenoxypiperidine Hydrochloride in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Phenoxypiperidine as a Novel Ligand

4-Phenoxypiperidine hydrochloride is a versatile heterocyclic compound, primarily recognized as a crucial building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its stable structure, featuring a piperidine ring and a phenoxy group, offers intriguing possibilities beyond its established applications. While its role in medicinal chemistry is well-documented, its capacity to act as a ligand in coordination chemistry presents a compelling frontier for innovation in material science and catalysis.[1] This guide provides a comprehensive overview of the theoretical considerations, practical protocols, and potential applications for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of 4-phenoxypiperidine.

The 4-phenoxypiperidine molecule possesses a secondary amine within the piperidine ring, which can act as a Lewis base and donate its lone pair of electrons to a metal center, forming a coordination complex. The presence of the phenoxy group can influence the electronic properties and steric hindrance of the ligand, potentially leading to novel complex geometries and reactivities. The hydrochloride salt form ensures good solubility in various solvents, facilitating its use in solution-based synthesis.

Theoretical Framework: Understanding the Coordination Behavior

The coordination of 4-phenoxypiperidine to a metal center is primarily dictated by the nitrogen atom of the piperidine ring. The following factors are crucial in predicting and understanding the formation and properties of its metal complexes:

  • Nature of the Metal Ion: The choice of the metal ion (e.g., transition metals like copper, zinc, nickel, palladium, or platinum) will significantly influence the coordination number, geometry, and stability of the resulting complex. The electronic configuration and Lewis acidity of the metal will determine the strength of the metal-ligand bond.

  • Steric Hindrance: The bulky phenoxy group can introduce significant steric hindrance around the metal center. This can influence the number of ligands that can coordinate and the overall geometry of the complex. This steric bulk can also be exploited to create specific catalytic pockets or to stabilize reactive metal centers.

  • Electronic Effects: The electron-donating or -withdrawing nature of the phenoxy group can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the coordination bond. This can have a direct impact on the catalytic activity and photophysical properties of the complex.

  • Solvent Effects: The choice of solvent is critical for the synthesis of coordination complexes. The solvent must be able to dissolve both the this compound and the metal salt, and it should not compete with the ligand for coordination to the metal center. Protic solvents may interact with the ligand and the metal ion, while aprotic solvents are often preferred.

Experimental Protocols: A Practical Guide to Synthesis and Characterization

While specific, published examples of 4-phenoxypiperidine coordination complexes are not widely available, the following generalized protocols, based on established methods for similar N-donor ligands, provide a robust starting point for researchers.

Protocol 1: General Synthesis of a Metal(II) Complex with 4-Phenoxypiperidine

This protocol outlines the synthesis of a hypothetical dichlorido-bis(4-phenoxypiperidine)metal(II) complex.

Materials:

  • This compound

  • A suitable metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, PdCl₂)

  • Anhydrous ethanol or methanol

  • Triethylamine or another suitable base

  • Schlenk line or glovebox for inert atmosphere techniques (optional, but recommended for air-sensitive metals)

  • Standard laboratory glassware

Procedure:

  • Ligand Preparation: In a clean, dry Schlenk flask, dissolve this compound (2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature. The triethylamine acts as a base to deprotonate the piperidinium hydrochloride, freeing the neutral 4-phenoxypiperidine to act as a ligand. A precipitate of triethylammonium chloride may form.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. The reaction mixture may change color upon complex formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold ethanol, and dried under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure to yield a solid residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, dichloromethane/hexane).

Workflow for Synthesis:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Isolation & Purification A Dissolve 4-Phenoxypiperidine HCl in Anhydrous Ethanol B Add Triethylamine (Deprotonation) A->B D Combine Ligand and Metal Salt Solutions B->D C Dissolve Metal(II) Chloride in Anhydrous Ethanol C->D E Stir and Heat (Reaction Monitoring) D->E F Cool and Isolate Product (Filtration or Evaporation) E->F G Purify by Recrystallization F->G H Final Complex G->H Characterization

Caption: General workflow for the synthesis of a metal complex with 4-phenoxypiperidine.

Protocol 2: Characterization of the Synthesized Complex

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized complex.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the coordination of the ligand to the metal center and to determine the structure of the complex in solution.Shifts in the signals of the piperidine ring protons and carbons upon coordination. For diamagnetic complexes, sharp signals are expected. For paramagnetic complexes, broadened signals or no observable signals may occur.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and to observe changes in vibrational frequencies upon coordination.A shift in the N-H stretching frequency (if present in the deprotonated form) and changes in the C-N and C-O stretching frequencies of the piperidine and phenoxy groups. New bands in the far-IR region may indicate the formation of metal-nitrogen bonds.
UV-Vis Spectroscopy To study the electronic transitions within the complex.Appearance of new absorption bands in the visible region may indicate d-d transitions for transition metal complexes. Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex and confirm its composition.A peak corresponding to the molecular ion of the expected complex. Fragmentation patterns can provide further structural information.
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and assess its purity.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.Provides a 3D model of the molecule, confirming the coordination of the 4-phenoxypiperidine ligand to the metal center and revealing the overall crystal packing.

Logical Relationship of Characterization Techniques:

Characterization_Logic cluster_preliminary Preliminary Analysis cluster_confirmation Confirmatory Analysis cluster_detailed Detailed Structural & Electronic Properties Synthesis Synthesized Product NMR NMR Spectroscopy (Solution Structure) Synthesis->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight) NMR->MS EA Elemental Analysis (Purity & Formula) FTIR->EA UVVis UV-Vis Spectroscopy (Electronic Transitions) MS->UVVis XRay Single-Crystal X-ray (Solid-State Structure) EA->XRay Final Final XRay->Final Structural Elucidation

Caption: Logical flow of characterization techniques for a novel coordination complex.

Potential Applications in Research and Development

The unique structural features of 4-phenoxypiperidine suggest that its coordination complexes could find applications in several areas:

  • Homogeneous Catalysis: The steric bulk of the phenoxy group could be utilized to create well-defined active sites in catalysts for organic transformations, such as cross-coupling reactions or hydrogenations. The electronic properties of the ligand could be tuned by introducing substituents on the phenyl ring to optimize catalytic activity.

  • Materials Science: The incorporation of these complexes into polymeric matrices could lead to new materials with interesting optical, magnetic, or electronic properties. The phenoxy group could also facilitate π-π stacking interactions, influencing the self-assembly and packing of the molecules in the solid state.

  • Bioinorganic Chemistry and Drug Development: Given the prevalence of the piperidine scaffold in pharmaceuticals, metal complexes of 4-phenoxypiperidine could be explored as potential therapeutic or diagnostic agents. The metal center could introduce new modes of biological activity, and the ligand could be designed to target specific biological macromolecules.

Conclusion: A Call for Exploration

This compound represents an under-explored yet promising ligand for coordination chemistry. Its unique combination of a coordinating piperidine nitrogen and a sterically and electronically influential phenoxy group offers a rich platform for the design and synthesis of novel metal complexes. The protocols and conceptual framework provided in this guide are intended to empower researchers to venture into this exciting area, potentially leading to the discovery of new catalysts, materials, and therapeutic agents. The systematic investigation of the coordination chemistry of 4-phenoxypiperidine is a worthwhile endeavor that could yield significant scientific advancements.

References

Sources

Step-by-step synthesis of 4-phenoxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Phenoxypiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a privileged structural motif frequently encountered in a diverse array of pharmacologically active compounds, demonstrating its significance in medicinal chemistry and drug discovery.[1][2] This document provides a comprehensive guide to the synthesis of 4-phenoxypiperidine derivatives, intended for researchers and professionals in the field. We will delve into the primary synthetic strategies, offering detailed, step-by-step protocols for their execution. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are integrated throughout to ensure both scientific integrity and practical utility. This guide is designed to be a self-validating system, grounded in authoritative references to support key claims and procedural standards.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized at the 4-position with a phenoxy group, the resulting 4-phenoxypiperidine core structure gives rise to a wide range of biological activities. These derivatives have been explored as ligands for various receptors, including opioid and dopamine receptors, and have shown potential in the development of analgesics and treatments for neurological disorders.[4][5][6] The ability to readily synthesize a library of analogues with diverse substitutions on both the phenoxy and piperidine moieties is therefore of paramount importance in structure-activity relationship (SAR) studies.

Core Synthetic Strategies

The construction of the ether linkage in 4-phenoxypiperidine derivatives is central to their synthesis. Several robust methods are available, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the steric and electronic properties of the substituents on both the phenol and piperidine rings.

Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[7][8][9][10] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an electrophilic piperidine species, typically one bearing a good leaving group at the 4-position.

Mechanism: The reaction is initiated by deprotonating a phenol with a suitable base to generate a more nucleophilic phenoxide. This phenoxide then displaces a leaving group (e.g., tosylate, mesylate, or halide) from the 4-position of the piperidine ring. For this S(_N)2 reaction to be efficient, the use of primary or secondary alkyl halides (or sulfonates) is preferred to minimize competing elimination reactions.[8][9]

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Product 4-Phenoxypiperidine (Ar-O-Pip) Phenoxide->Product SN2 Attack Piperidine 4-Substituted Piperidine (Pip-LG) LG = OTs, OMs, Br, I Piperidine->Product Byproduct Base-H⁺ + LG⁻

Caption: General scheme of the Williamson Ether Synthesis for 4-phenoxypiperidine derivatives.

Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under mild, neutral conditions.[1][11][12] This reaction is particularly advantageous when dealing with sensitive functional groups that may not tolerate the basic conditions of the Williamson ether synthesis. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a crucial consideration in the synthesis of chiral molecules.[1][12]

Mechanism: The reaction is a redox-condensation process that utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the phenol. The resulting 4-hydroxypiperidine attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the phenoxide displaces the oxyphosphonium group in an S(_N)2 fashion, leading to the desired ether with inverted stereochemistry.[1]

Mitsunobu_Reaction cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution 4-Hydroxypiperidine 4-Hydroxypiperidine Oxyphosphonium_Salt Oxyphosphonium Salt (Activated Alcohol) 4-Hydroxypiperidine->Oxyphosphonium_Salt Activation PPh3_DEAD PPh₃ + DEAD/DIAD PPh3_DEAD->Oxyphosphonium_Salt 4-Phenoxypiperidine 4-Phenoxypiperidine Oxyphosphonium_Salt->4-Phenoxypiperidine SN2 Attack (Inversion of Stereochemistry) Phenol Phenol Phenol->4-Phenoxypiperidine Byproducts PPh₃=O + Hydrazine byproduct 4-Phenoxypiperidine->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction for aryl ether formation.

Buchwald-Hartwig and Ullmann C-O Coupling Reactions

For cases where the piperidine moiety is introduced to an aryl halide, transition metal-catalyzed cross-coupling reactions are highly effective.

  • Buchwald-Hartwig Amination Analogue (C-O Coupling): While primarily known for C-N bond formation, palladium-catalyzed systems with specific ligands can also facilitate C-O coupling between an aryl halide and an alcohol.[13][14] This method is particularly useful for constructing sterically hindered ethers.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol.[15][16][17][18] Traditional Ullmann conditions often require high temperatures, but modern advancements with the use of ligands have made the reaction more practical under milder conditions.[15]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Williamson Ether Synthesis of N-Boc-4-phenoxypiperidine

This protocol details the synthesis of N-Boc-4-phenoxypiperidine from N-Boc-4-hydroxypiperidine and a phenol. The hydroxyl group is first converted to a better leaving group (tosylate) before the S(_N)2 reaction.

Materials and Reagents:

  • N-Boc-4-hydroxypiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Tosylation of N-Boc-4-hydroxypiperidine

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine (2.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-4-tosyloxypiperidine is often used in the next step without further purification.

Part B: S(_N)2 Reaction with Phenol

  • Formation of Phenoxide: In a separate oven-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF. Cool to 0 °C and add a solution of phenol (1.1 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

  • Coupling Reaction: Add a solution of N-Boc-4-tosyloxypiperidine (from Part A, 1.0 eq.) in anhydrous THF to the phenoxide solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous THF/DCMAprotic solvents are necessary to prevent reaction with the base and intermediates.[8]
Base (Part A) PyridineActs as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
Base (Part B) Sodium Hydride (NaH)A strong, non-nucleophilic base ideal for deprotonating phenols.[9]
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction, while heating drives the S(_N)2 reaction to completion.
Protocol 2: Mitsunobu Reaction for the Synthesis of N-Boc-4-(p-nitrophenoxy)piperidine

This protocol provides a general procedure for the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and a phenol, in this case, p-nitrophenol.[19]

Materials and Reagents:

  • N-Boc-4-hydroxypiperidine

  • p-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), p-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[19]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[19] A color change and/or precipitation may be observed.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.[19]

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Reagent Equivalents Typical Yield (%) Reference
p-Nitrophenol1.275-85[19]
Phthalimide1.280-90[19]
Benzoic acid1.270-80[19]

N-Functionalization of the Piperidine Ring

Once the 4-phenoxypiperidine core is assembled, the piperidine nitrogen can be further functionalized, often after removal of a protecting group like Boc. A common and powerful method for this is the Buchwald-Hartwig amination, which allows for the introduction of various aryl or heteroaryl groups.[13][14][20][21][22]

N_Arylation_Workflow Boc_Protected N-Boc-4-phenoxypiperidine Free_Amine 4-Phenoxypiperidine Boc_Protected->Free_Amine Step 1 Deprotection Deprotection (e.g., TFA, HCl) Deprotection->Free_Amine Final_Product N-Aryl-4-phenoxypiperidine Free_Amine->Final_Product Step 2 N_Arylation N-Arylation (Buchwald-Hartwig) N_Arylation->Final_Product

Caption: General workflow for the N-arylation of the 4-phenoxypiperidine scaffold.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 4-phenoxypiperidine.[20]

Materials and Reagents:

  • 4-Phenoxypiperidine (or its hydrochloride salt)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-phenoxypiperidine (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk flask.[20]

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

The synthesis of 4-phenoxypiperidine derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice between Williamson ether synthesis, the Mitsunobu reaction, or transition metal-catalyzed couplings will depend on the specific substrate and the desired complexity of the final molecule. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to successfully synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
  • The Williamson Ether Synthesis. (n.d.).
  • Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine.
  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • National Institutes of Health. (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • Google Patents. (1959).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • PubMed. (2010, March 25). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem, 53(6), 2510-20.
  • ResearchGate. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • YouTube. (2012, April 6).
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. (n.d.). Ullmann reaction.
  • BenchChem. (2025).
  • Thermo Fisher Scientific - SA. (n.d.). Ullmann Reaction.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (1983, January). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem, 26(1), 42-50.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Phenoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As your partner in chemical synthesis, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices.

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

This compound is a valuable building block in medicinal chemistry, frequently incorporated into a variety of bioactive molecules, including analgesics and central nervous system agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact reaction efficiency and product quality. This guide will focus on the most common synthetic strategies, potential pitfalls, and evidence-based solutions.

The primary retrosynthetic approach involves the formation of the aryl ether bond between a phenol and a 4-hydroxypiperidine derivative, followed by deprotection and salt formation. The key steps, each with its own set of variables to control, are:

  • N-Protection of 4-Hydroxypiperidine: A crucial step to prevent side reactions at the piperidine nitrogen.[2]

  • Aryl Ether Formation: The core C-O bond-forming reaction.

  • N-Deprotection and Hydrochloride Salt Formation: The final step to yield the target compound.

This guide will explore these steps in detail, with a focus on practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-phenoxypiperidine?

A1: The three most prevalent methods for forming the aryl ether linkage in 4-phenoxypiperidine synthesis are the Williamson Ether Synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig amination.

  • Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an organohalide.[3][4] In this context, it would typically involve the reaction of a phenoxide with a suitably activated N-protected 4-hydroxypiperidine (e.g., a tosylate or mesylate derivative) or the reaction of N-protected 4-hydroxypiperidine's alkoxide with an activated aryl halide.

  • Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol and a nucleophile (in this case, phenol) using a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5][6][7] A key feature is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral 4-hydroxypiperidine.[5]

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation.[8][9] This method is particularly useful for coupling unactivated aryl halides with alcohols.

Q2: Why is N-protection of 4-hydroxypiperidine necessary?

A2: The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the desired etherification reaction, leading to N-arylation as a significant side product.[2] Protection of the nitrogen, typically as a carbamate, reduces its nucleophilicity and ensures that the reaction occurs selectively at the 4-hydroxyl group.[2][10]

Q3: Which N-protecting group is best for this synthesis?

A3: The tert-butoxycarbonyl (Boc) group is the most commonly used and highly recommended protecting group for this synthesis.[2][10] It offers several advantages:

  • Stability: The Boc group is stable under the basic or neutral conditions often employed in Williamson and Mitsunobu reactions.[2]

  • Easy Removal: It is readily cleaved under acidic conditions, which conveniently aligns with the final step of forming the hydrochloride salt.[2][11] A single step can achieve both deprotection and salt formation.

Other protecting groups like benzyloxycarbonyl (Cbz) could be used, but its removal via hydrogenolysis adds an extra step compared to the acid-labile Boc group.[2]

Q4: What are the typical conditions for the final deprotection and salt formation step?

A4: For a Boc-protected precursor, a solution of hydrogen chloride in an organic solvent is typically used. Common choices include HCl in 1,4-dioxane, diethyl ether, or isopropanol.[11][12][13] The reaction is usually carried out at room temperature and is often complete within a few hours.[11] The this compound salt typically precipitates from the reaction mixture and can be isolated by filtration.

Troubleshooting Guide

Issue 1: Low Yield in the Aryl Ether Formation Step

Q: I am attempting a Williamson ether synthesis between N-Boc-4-hydroxypiperidine and a fluorinated phenol, but the yield is very low. What could be the problem?

A: Low yields in Williamson ether synthesis can often be attributed to several factors. Let's break down the potential causes and solutions.

  • Insufficient Deprotonation of the Alcohol: The first step is the formation of the alkoxide from N-Boc-4-hydroxypiperidine. A weak base may not fully deprotonate the alcohol, leading to a low concentration of the active nucleophile.

    • Solution: Use a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. Ensure the NaH is fresh and the solvent is anhydrous.

  • Poor Leaving Group on the Arene: While fluorinated phenols are acidic and readily form phenoxides, the corresponding aryl fluoride is often a poor substrate for SNAr reactions unless there are strong electron-withdrawing groups ortho or para to the fluorine.

    • Solution: If your aryl substrate is not sufficiently activated for nucleophilic aromatic substitution, consider an alternative strategy. The Mitsunobu reaction is often more effective for coupling phenols with alcohols.

  • Side Reactions: Elimination can be a competing side reaction, although it's less of a concern with the piperidine ring system compared to acyclic secondary halides.[3][4]

Table 1: Comparison of Bases for Alkoxide Formation

BaseSolventTemperatureConsiderations
Sodium Hydride (NaH)THF, DMF0 °C to RTHighly effective, but requires anhydrous conditions and careful handling.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileElevatedMilder, but may require higher temperatures and longer reaction times.
Sodium Hydroxide (NaOH)Toluene, with phase transfer catalystElevatedCan be effective, especially with a phase transfer catalyst to improve solubility.
Issue 2: Difficult Purification of the Mitsunobu Reaction Product

Q: My Mitsunobu reaction to form N-Boc-4-phenoxypiperidine worked, but I am struggling to separate my product from triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.

A: This is a very common challenge with the Mitsunobu reaction.[14] Both TPPO and the dialkyl hydrazinedicarboxylate are often difficult to remove by standard chromatography due to their polarity.

  • Solution 1: Modified Workup/Crystallization:

    • After the reaction, concentrate the mixture.

    • Add a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and may precipitate, allowing for removal by filtration.

    • The filtrate can then be purified by column chromatography.

  • Solution 2: Use of Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration at the end of the reaction.[14]

  • Solution 3: Water-Soluble Phosphines: Employing water-soluble phosphines can allow for the removal of the phosphine oxide byproduct through an aqueous extraction.

Issue 3: Incomplete Boc Deprotection

Q: I've treated my N-Boc-4-phenoxypiperidine with HCl in diethyl ether, but my NMR shows a mixture of starting material and product.

A: Incomplete deprotection can occur if the reaction conditions are not sufficiently acidic or if the reaction time is too short.

  • Solution 1: Stronger Acidic Conditions: A saturated solution of HCl in 1,4-dioxane is generally more effective than HCl in diethyl ether.[11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another powerful option, though it would require a subsequent workup and salt formation step.[15][16]

  • Solution 2: Increased Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If it stalls at room temperature, gentle warming (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious as prolonged heating can lead to side products.

  • Solution 3: Ensure Stoichiometry of Acid: Ensure a sufficient excess of HCl is present to both cleave the Boc group and protonate the resulting piperidine nitrogen.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[2]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.1 eq).

  • Slowly add di-tert-butyl dicarbonate (1.05 eq) to the stirring mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid.[17]

Protocol 2: Mitsunobu Reaction for N-Boc-4-phenoxypiperidine

This protocol details the formation of the aryl ether bond via the Mitsunobu reaction.[5]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The order of addition is crucial.[7][18]

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a solid is an indication of reaction progress.[18]

  • Once complete, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the N-Boc group and the formation of the final hydrochloride salt.[11]

Materials:

  • N-Boc-4-phenoxypiperidine

  • Saturated HCl solution in 1,4-dioxane (e.g., 4M)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-phenoxypiperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a saturated solution of HCl in 1,4-dioxane (e.g., 4M, 3-5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.[11]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • The product, this compound, will often precipitate as a white solid.

  • If precipitation is slow, the addition of diethyl ether can facilitate it.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Process

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Aryl Ether Formation cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)₂O, NaHCO₃ N-Boc-4-phenoxypiperidine N-Boc-4-phenoxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-phenoxypiperidine Phenol, PPh₃, DIAD 4-Phenoxypiperidine HCl 4-Phenoxypiperidine HCl N-Boc-4-phenoxypiperidine->4-Phenoxypiperidine HCl HCl in Dioxane Troubleshooting_Yield Start Low Yield Observed Check_Method Which method was used? Start->Check_Method Williamson Williamson Synthesis Check_Method->Williamson Williamson Mitsunobu Mitsunobu Reaction Check_Method->Mitsunobu Mitsunobu Check_Base Was the base strong enough? (e.g., NaH) Williamson->Check_Base Check_LG Is the leaving group adequate? Check_Base->Check_LG Yes Sol_Base Use a stronger base (NaH) in anhydrous solvent. Check_Base->Sol_Base No Sol_Method_W Consider switching to Mitsunobu or Buchwald-Hartwig. Check_LG->Sol_Method_W No Check_Reagents Are reagents anhydrous and high purity? Mitsunobu->Check_Reagents Check_Order Was the order of addition correct? Check_Reagents->Check_Order Yes Sol_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Sol_Reagents No Sol_Order Pre-form the betaine if standard addition fails. Check_Order->Sol_Order No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem.
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
  • 4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook.
  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group - Benchchem.
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • Mitsunobu Reaction - TCI Chemicals.
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes.
  • Mitsunobu Reaction.
  • Mitsunobu reaction - Organic Synthesis.
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride - Benchchem.
  • Buchwald–Hartwig amin
  • Mitsunobu reaction - Wikipedia.
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchG
  • Boc deprotection conditions tested.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • This compound - Chem-Impex.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
  • N-BOC-4-Hydroxypiperidine | 109384-19-2 - ChemicalBook.

Sources

Technical Support Center: Synthesis of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenoxypiperidine hydrochloride. As a crucial intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice for practical laboratory issues, and validated analytical protocols to ensure the quality and integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses fundamental questions regarding the origin and nature of impurities encountered during the synthesis of this compound.

Q1: What are the primary sources of impurities in the synthesis of 4-Phenoxypiperidine HCl?

Impurities can be introduced at nearly every stage of the manufacturing process.[2][3] They are broadly classified by the International Council for Harmonisation (ICH) into organic, inorganic, and residual solvents.[4] For 4-Phenoxypiperidine HCl, the most critical organic impurities typically arise from three main sources:

  • Starting Material-Related Impurities: Unreacted starting materials (e.g., 4-hydroxypiperidine, phenol, or their protected derivatives) and any impurities already present in these raw materials can carry through to the final product.[5]

  • Process-Related Impurities (Byproducts): These are substances formed during the synthesis due to side reactions. Common examples in this synthesis include products of elimination, over-alkylation, or alternative reaction pathways like N-arylation.

  • Degradation Products: The active pharmaceutical ingredient (API) or intermediate can degrade under stress conditions such as heat, light, oxidation, or exposure to non-optimal pH, forming new impurities.[6]

Q2: Which side reactions are common when using a Williamson ether synthesis approach?

The Williamson ether synthesis, a common route involving an alkoxide and an alkyl halide, is an S_N2 reaction.[7] However, the alkoxide is a strong base, creating a competition with the E2 elimination pathway.[8][9]

  • Elimination: If using a secondary alkyl halide (e.g., 4-chloropiperidine), the strong base (phenoxide) can promote an E2 elimination reaction, leading to the formation of tetrahydropyridine derivatives instead of the desired ether. To minimize this, the reaction should be designed with the primary alkyl halide where possible.[7][10]

  • Self-Condensation: If using an alcohol as the solvent with a very strong base, self-condensation of the alcohol can occur, leading to unwanted symmetrical ethers.[11]

Q3: Can N-arylation compete with the desired O-arylation when using 4-hydroxypiperidine?

Yes, this is a significant competing reaction. The nitrogen atom in the 4-hydroxypiperidine ring is also a potent nucleophile. In reactions involving an activated aryl substrate (e.g., a halobenzene with electron-withdrawing groups), the piperidine nitrogen can attack the aromatic ring, leading to the formation of an N-aryl-4-hydroxypiperidine isomer. The ratio of O-arylation to N-arylation is highly dependent on factors like the choice of catalyst, base, solvent, and the specific electronic properties of the aryl substrate.

Q4: What are potential genotoxic impurities (GTIs) of concern in this synthesis?

Genotoxic impurities (GTIs) are a class of impurities that can damage DNA and are of high concern to regulatory agencies due to their potential carcinogenic risk.[2][12] In the context of 4-Phenoxypiperidine synthesis, potential GTIs often arise from the reagents used:

  • Alkylating Agents: If the synthesis involves activating the hydroxyl group of 4-hydroxypiperidine to create a good leaving group, sulfonate esters (e.g., tosylates, mesylates) are often used. Residual sulfonate esters are well-known alkylating agents and are classified as potential GTIs.[12]

  • Starting Materials: Certain starting materials used in earlier steps of a multi-step synthesis could themselves be genotoxic. For example, some aromatic amines or alkyl halides used in related syntheses are known mutagens.[12][13] A thorough risk assessment of all reagents and intermediates is essential.[14]

Q5: How can degradation of the final product contribute to the impurity profile?

4-Phenoxypiperidine, like many amine-containing compounds, can be susceptible to degradation. Forced degradation studies are crucial to identify potential degradants that might form during storage or formulation.[6]

  • Oxidation: The piperidine ring or the phenoxy group can be susceptible to oxidation, especially in the presence of air, light, or trace metals. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Hydrolysis: While the ether linkage is generally stable, it can be cleaved under harsh acidic or basic conditions, leading to the reformation of 4-hydroxypiperidine and phenol.

  • Thermal Degradation: High temperatures during work-up, drying, or storage can lead to decomposition, potentially through complex radical pathways or elimination reactions.[15]

Section 2: Troubleshooting Guide for Synthesis & Purification

This section provides practical solutions to common problems encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low, and I observe significant amounts of unreacted starting materials. What went wrong?

Low conversion is a common issue and can often be traced back to several factors related to the Williamson ether synthesis:

  • Insufficiently Strong Base: The reaction requires the formation of an alkoxide (either from phenol or 4-hydroxypiperidine). If the base used (e.g., K₂CO₃, NaOH) is not strong enough or is not used in sufficient quantity to deprotonate the alcohol, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[11] Consider using a stronger base like sodium hydride (NaH).[10]

  • Presence of Water: Water can quench the strong base and protonate the alkoxide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature/Time: S_N2 reactions can be slow. If the temperature is too low or the reaction time is too short, the reaction may not reach completion. Monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or HPLC.

  • Poor Solvent Choice: Protic solvents (like water or ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity. A polar aprotic solvent such as DMF, DMSO, or THF is often a better choice to enhance nucleophilicity.[10][11]

Q2: I've isolated a byproduct with the same mass as my product, but it has a different retention time in HPLC. What could it be?

This is a classic sign of an isomeric impurity. In the synthesis of 4-Phenoxypiperidine, the most likely candidate is 1-Phenyl-4-hydroxypiperidine . This isomer forms when the piperidine nitrogen acts as the nucleophile instead of the hydroxyl oxygen, as discussed in FAQ Q3. Its formation is particularly favored if the reaction conditions are not optimized for O-arylation. Confirmation of its structure can be achieved by isolating the impurity and characterizing it using NMR and MS analysis.

Q3: My final product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?

Color in the final product often indicates the presence of minor, highly conjugated impurities, which can arise from:

  • Oxidation of Phenol: Phenol and phenoxide salts are highly susceptible to air oxidation, which can form colored quinone-type structures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Degradation: As mentioned in FAQ Q5, degradation of the product or starting materials can lead to colored byproducts.

  • Residual Metals: If a catalyst was used, trace amounts of residual metal can cause discoloration.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.

  • Inert Atmosphere: Ensure all subsequent batches are run under an inert atmosphere to prevent oxidation.

Q4: How can I effectively remove unreacted phenol from my final product?

Phenol is acidic and can be removed from the organic product mixture through an aqueous base wash. After the reaction is complete and before product isolation, perform a liquid-liquid extraction.

  • Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer several times with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The base will deprotonate the acidic phenol, forming sodium phenoxide, which is highly soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then proceed with the isolation of 4-Phenoxypiperidine.

Q5: Recrystallization of the hydrochloride salt is not improving purity significantly. What are my next steps?

If standard recrystallization is ineffective, it likely means the impurities have very similar solubility properties to the desired product. Consider the following:

  • Alternative Salt Forms: Sometimes, a different acid addition salt (e.g., maleate, citrate) may have drastically different crystallization properties, allowing for better purification.[16]

  • Column Chromatography: For difficult separations, flash column chromatography of the free base (before converting to the HCl salt) is a powerful purification technique. Use a silica gel stationary phase and an appropriate solvent gradient (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent peak tailing).

  • Re-evaluate the Synthesis: The most robust solution is often to prevent the impurity from forming in the first place. Re-examine the reaction conditions (temperature, solvent, base, stoichiometry) to improve the selectivity of the desired reaction.

Section 3: Analytical Protocols & Workflows

Accurate and precise analytical methods are essential for controlling the quality of this compound.[17][18]

Q1: What is a standard HPLC method for purity analysis of 4-Phenoxypiperidine HCl?

A reverse-phase HPLC method is typically used for the analysis of polar organic compounds like 4-Phenoxypiperidine HCl. The following table provides a robust starting point for method development.

Table 1: Recommended HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or Methanol Strong organic solvent for eluting the analyte and impurities.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 min, hold for 5 min, re-equilibrate A gradient is necessary to elute both polar starting materials and less polar byproducts.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV at 254 nm and 220 nm The phenyl ring provides strong absorbance at ~254 nm, while 220 nm offers general detection for other impurities.
Injection Vol. 5 - 10 µL Standard volume to balance sensitivity and peak shape.

| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) or water/acetonitrile to a concentration of ~0.5-1.0 mg/mL. | Ensures sample is fully dissolved and compatible with the mobile phase. |

Q2: How do I identify an unknown impurity peak detected by HPLC?

Identifying unknown impurities is a critical step in process development and quality control. A systematic workflow is required.

G A Unknown Peak Detected in HPLC-UV B Determine Relative Retention Time (RRT) and Response Factor A->B C Hypothesize Structure (Process knowledge, SMs, byproducts) B->C D LC-MS Analysis C->D E Obtain Mass Spectrum (MS) and MS/MS Fragmentation Data D->E F Does MW Match Hypothesis? E->F G Isolate Impurity (Prep-HPLC or Column Chromatography) F->G Yes M Structure Does Not Match F->M No H Structural Elucidation (NMR, IR, etc.) G->H I Confirm Structure H->I J Synthesize Authentic Standard I->J K Co-injection in HPLC to Confirm RRT I->K J->K L Structure Confirmed & Quantified K->L N Re-evaluate Fragmentation Data and Process Pathways M->N N->C

Q3: What are the acceptance criteria for a purity method?

Before use, any analytical method must be validated according to ICH Q2(R1) guidelines. Key parameters include:

  • Specificity: The method must be able to resolve the main peak from all known impurities and degradation products.

  • Linearity: The detector response should be linear over a specified concentration range (e.g., from the reporting threshold to 120% of the specification limit). A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: The agreement between the measured value and the true value, usually assessed by spiking the sample with known amounts of impurities.

  • Precision: The closeness of agreement between a series of measurements, assessed at both the repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold for impurities.

Visualizations of Synthetic Pathways and Impurity Formation

Diagram 1: General Synthetic Pathway via Williamson Ether Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product Phenol Phenol ReactionVessel Williamson Ether Synthesis (Base, Solvent, Heat) Phenol->ReactionVessel 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->ReactionVessel FreeBase 4-Phenoxypiperidine (Free Base) ReactionVessel->FreeBase Salification Salification with HCl FreeBase->Salification Product 4-Phenoxypiperidine HCl Salification->Product

Diagram 2: Formation of Key Process-Related Impurities

G cluster_main Desired Pathway cluster_side Side Reactions Reactants 4-Hydroxypiperidine + Activated Phenol O_Attack Nucleophilic Attack by Hydroxyl Oxygen Reactants->O_Attack N_Attack Nucleophilic Attack by Piperidine Nitrogen Reactants->N_Attack Product 4-Phenoxypiperidine (Desired Product) O_Attack->Product Unreacted_SM Unreacted Starting Materials (Phenol, 4-Hydroxypiperidine) Product->Unreacted_SM Impurity_N_Aryl 1-Phenyl-4-hydroxypiperidine (Isomeric Impurity) N_Attack->Impurity_N_Aryl Impurity_N_Aryl->Unreacted_SM

References

  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents.
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents.
  • A Brief Review on Genotoxic impurities in Pharmaceuticals.
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar.
  • Mastering The Williamson Ether Synthesis - A.Collegepressbox.
  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • pharmaceutical genotoxic impurities: Topics by Science.gov.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - GUPEA.
  • 4-PHENOXYPIPERIDINE - gsrs.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed.
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • Analytical advances in pharmaceutical impurity profiling - PubMed.
  • Williamson Ether Synthesis - Chemistry Steps.
  • Analytical Methods - RSC Publishing.
  • Williamson ether synthesis - Wikipedia.
  • Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium.
  • 4-Hydroxypiperidine, 98% | 128775-100G | SIGMA-ALDRICH | SLS.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
  • Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. - ResearchGate.
  • Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF - ResearchGate.
  • Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process - PubMed.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - MDPI.
  • Synthesis of Trimetazidine Hydrochloride impurity by conventional method - Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Purification of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As a crucial intermediate in pharmaceutical development, particularly for analgesics and central nervous system agents, achieving high purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product has a low yield after recrystallization. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue, often stemming from suboptimal solvent selection or procedural flaws. Let's break down the causality:

  • Excessive Solubility: The most common reason for low yield is that the hydrochloride salt is too soluble in the chosen recrystallization solvent, even at low temperatures. If you are using a single solvent like ethanol or isopropanol, a significant amount of your product may remain in the mother liquor.

  • Incorrect Solvent/Anti-Solvent Ratio: When using a binary solvent system (e.g., ethanol/diethyl ether), adding too much of the primary solvent (ethanol) will require a disproportionately large volume of the anti-solvent (ether) to induce precipitation, which can lead to handling difficulties and loss.

  • Premature Crystallization: If the solution cools too quickly, the product can crash out of solution, trapping impurities and leading to a lower yield of pure material after subsequent washes.

  • Incomplete Salt Formation: If the preceding step was the conversion of the free base to the hydrochloride salt, incomplete protonation will result in the free base remaining in solution during the workup.

Troubleshooting Steps:

  • Optimize the Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, systems like ethanol-diethyl ether or isopropanol-diethyl ether are effective.[2][3] Systematically test different ratios on a small scale to find the optimal balance for maximizing recovery.

  • Concentrate the Mother Liquor: After filtering your crystalline product, try concentrating the remaining mother liquor under reduced pressure. If a second crop of crystals forms, it can be collected. Be aware that this second crop may have a lower purity and should be analyzed separately.

  • Ensure Complete Protonation: Before recrystallization, ensure the pH of your solution is acidic. The formation of the amine salt from the free base is an equilibrium reaction; using a slight excess of hydrochloric acid can drive the reaction to completion.[4]

Q2: My this compound is "oiling out" or failing to crystallize from the solution. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solid form of the compound is first liberated from the solution as a liquid phase rather than a crystalline solid. This is often due to the presence of impurities or residual water.

  • Causality - Impurities: Impurities can act as a eutectic contaminant, depressing the melting point of your compound. If the melting point is depressed below the temperature of your solution, it will separate as an oil.

  • Causality - Water: Amine hydrochloride salts can be hygroscopic. The presence of water, especially from using aqueous HCl for salt formation, can interfere with the crystal lattice formation, promoting oiling out.[5]

Troubleshooting Steps:

  • Utilize Anhydrous Conditions: When converting the free base to the salt, use anhydrous HCl (e.g., a solution of HCl in 1,4-dioxane or isopropanol) instead of aqueous HCl.[3][6] This minimizes the introduction of water that can hinder crystallization.

  • Re-dissolve and Re-precipitate Slowly: If the product oils out, heat the solution to re-dissolve the oil. Allow it to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Perform an Acid-Base Workup: If oiling persists, it may indicate significant impurities. It is advisable to perform a full acid-base extraction. Convert the salt back to the free base, extract it into an organic solvent, wash thoroughly, and then re-form the salt under anhydrous conditions before attempting recrystallization again.[7][8][9]

Q3: My HPLC/TLC analysis shows persistent impurities even after recrystallization. How can I remove them?

A3: Recrystallization is effective at removing impurities with significantly different solubility profiles, but it struggles with structurally similar impurities.

  • Causality - Co-crystallization: If an impurity has a very similar structure and polarity to your target compound, it may fit into the crystal lattice of your product, a phenomenon known as co-crystallization.

  • Causality - Neutral or Acidic Impurities: If the crude product was not subjected to an acid-base workup, non-basic impurities (e.g., unreacted starting materials or neutral byproducts) will not be removed by simple salt recrystallization.

Troubleshooting Steps:

  • Purify the Free Base via Chromatography: The most robust method for removing closely related impurities is column chromatography. It is highly recommended to perform chromatography on the 4-phenoxypiperidine free base, not the hydrochloride salt. The salt is typically too polar and will streak badly on a standard silica gel column.[3][6]

    • Workflow:

      • Basify your hydrochloride salt and extract the free base into a solvent like dichloromethane (DCM) or ethyl acetate.

      • Dry the organic layer and concentrate it.

      • Purify the resulting crude free base using silica gel column chromatography. A mobile phase of ethyl acetate/hexanes with 0.5-1% triethylamine can be effective. The triethylamine suppresses the interaction of the basic amine with the acidic silica gel, leading to better peak shapes.[6]

      • Combine the pure fractions, remove the solvent, and then form the hydrochloride salt using anhydrous HCl.

  • Perform a Double Salt Formation: A technique used in pharmaceutical chemistry involves forming a salt with one acid, recrystallizing it, converting it back to the free base, and then forming the final desired salt (hydrochloride) and recrystallizing it again.[10] This multi-step process can effectively remove stubborn impurities.

Q4: My final product is off-white or yellow. How can I obtain a pure white solid?

A4: Discoloration is almost always due to trace-level, highly chromophoric (colored) impurities, which can arise from oxidation or side reactions.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During the recrystallization process, you can often remove colored impurities using activated charcoal.

    • Protocol: Dissolve the crude hydrochloride salt in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes.

    • Caution: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Never add charcoal to a boiling solution , as it can cause violent bumping. The desired compound will remain in the filtrate, which can then be cooled to induce crystallization.[3]

  • Ensure Inert Atmosphere: Amines, particularly free bases, can be susceptible to air oxidation over time, which can lead to colored byproducts.[6] When handling the free base, consider working under an inert atmosphere (e.g., nitrogen or argon), especially if heating for prolonged periods.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust purification strategy for this compound from a crude reaction mixture?

A1: The most reliable and comprehensive strategy involves a combination of acid-base extraction followed by recrystallization. This two-pronged approach first removes impurities based on their acidic/basic properties and then further purifies the product based on solubility differences.

Purification_Workflow start Crude Reaction Mixture acid_base Perform Acid-Base Extraction (Convert to free base, extract, wash) start->acid_base decision_purity Analyze Purity of Free Base (TLC, HPLC) acid_base->decision_purity chromatography Column Chromatography of Free Base decision_purity->chromatography Significant Impurities salt_formation Convert Pure Free Base to HCl Salt (Anhydrous HCl) decision_purity->salt_formation Purity >95% chromatography->salt_formation recrystallization Recrystallize HCl Salt salt_formation->recrystallization end Pure 4-Phenoxypiperidine HCl recrystallization->end

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. This compound is a salt, making it polar. Therefore, polar solvents are required to dissolve it.

  • Good Primary Solvents: Alcohols like methanol, ethanol, and isopropanol are excellent choices as they can dissolve the salt when heated.

  • Good Anti-Solvents (Poor Solvents): Non-polar or less polar aprotic solvents in which the salt has very low solubility are ideal. Examples include diethyl ether, ethyl acetate, acetone, and hexanes.[2][3][5]

The goal is to find a solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. A summary of potential systems is provided below.

Primary Solvent (Good)Anti-Solvent (Poor)Typical Application Notes
EthanolDiethyl EtherA very common and effective system. Dissolve in minimal hot ethanol, add ether until cloudy, then cool.[2]
IsopropanolDiethyl Ether / HexaneIsopropanol is less volatile and often provides better crystal growth than ethanol.[3]
MethanolEthyl AcetateGood for highly polar salts. Methanol is very effective at dissolving, so use sparingly.[11]
Absolute EthanolNone (Single Solvent)Can work if the compound's solubility drops sharply upon cooling, but often leads to lower yields.

Q3: What are the best practices for handling and storing purified this compound?

A3: Proper handling and storage are crucial to maintain the purity and stability of your compound.

  • Handling: Handle the solid in a well-ventilated area. As a hydrochloride salt, it is generally more stable and less volatile than its free base counterpart.[4]

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture. For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.[1] While formal stability studies on this specific molecule are not widely published, stability data for similar amine hydrochlorides suggest good stability under these conditions when protected from light and moisture.[12][13]

Section 3: Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol describes the purification of the 4-phenoxypiperidine free base from a crude mixture containing the hydrochloride salt.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is between 10-12 (verify with pH paper).[7] This deprotonates the piperidinium ion to form the water-insoluble free base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is more soluble in the organic layer.[9]

  • Washing: Combine the organic extracts and wash them once with a saturated aqueous sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 4-phenoxypiperidine free base, typically as an oil or low-melting solid. This material can then be used for salt formation.

Protocol 2: Recrystallization of this compound

This protocol uses a binary solvent system of ethanol and diethyl ether.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just fully dissolve the solid. Keep the solution heated on a hot plate.

  • Precipitation: While the solution is still hot, slowly add diethyl ether (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: If the solution is cloudy, add a drop or two of hot ethanol to make it clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
  • Reddit user 'mrbellyrub'. (2022). Amine workup. r/Chempros Reddit. [Link]
  • Jolley, K. E., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
  • University of Colorado Boulder. (n.d.).
  • The Organic Chemistry Tutor. (2022).
  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]
  • Google Patents. (n.d.).
  • Chem Help ASAP. (2022). How to purify Amine? YouTube. [Link]
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • Global Substance Registration System (GSRS). (n.d.). 4-PHENOXYPIPERIDINE. [Link]
  • Donnelly, R. F. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding. [Link]
  • Pharmaffiliates. (n.d.). Phenazopyridine Hydrochloride-impurities. [Link]
  • Polonini, H. C., et al. (2016). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. International Journal of Pharmaceutical Compounding. [Link]
  • Pharmaffiliates. (n.d.). Clonidine-impurities. [Link]

Sources

Technical Support Center: 4-Phenoxypiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. 4-Phenoxypiperidine is a valuable building block in pharmaceutical research, and achieving high yields and purity is critical for successful drug discovery programs.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Overview of Synthetic Strategy

The most prevalent and versatile method for synthesizing the core 4-phenoxypiperidine scaffold is through a variation of the Williamson ether synthesis .[2] This SN2 reaction typically involves coupling a protected 4-hydroxypiperidine derivative with a phenoxide nucleophile or, more commonly, reacting a piperidine electrophile (with a suitable leaving group at the 4-position) with phenol under basic conditions. The piperidine nitrogen must be protected to prevent side reactions, making the overall process a multi-step sequence.

The general workflow is illustrated below:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: C-O Bond Formation cluster_2 Phase 3: Final Product Isolation start 4-Hydroxypiperidine protection Nitrogen Protection (e.g., Boc Anhydride) start->protection Step 1 leaving_group Activate Hydroxyl (e.g., Tosylation) protection->leaving_group Step 2a williamson Williamson Ether Synthesis (Phenol, Base) leaving_group->williamson Step 2b deprotection N-Boc Deprotection (Acidic Conditions) williamson->deprotection Step 3 salt_formation Hydrochloride Salt Formation (HCl) deprotection->salt_formation Step 4 final_product 4-Phenoxypiperidine Hydrochloride salt_formation->final_product

Caption: General Synthetic Workflow for 4-Phenoxypiperidine HCl.

Troubleshooting Guide

Q1: My overall yield is disappointingly low. What are the most critical parameters to investigate in the Williamson ether synthesis step?

Low yield in the Williamson ether synthesis step is the most common issue. This SN2 reaction is highly sensitive to several factors. The cause is often a combination of suboptimal reaction conditions rather than a single error.

Causality Behind Experimental Choices:

The goal is to maximize the rate of the desired nucleophilic substitution while minimizing competing side reactions, primarily elimination. The choice of base, solvent, and temperature are all interconnected and crucial for shifting the equilibrium towards product formation.

  • Base Selection: The base's primary role is to deprotonate phenol, creating the phenoxide nucleophile. The base must be strong enough to achieve this but should not promote side reactions. Using the alcohol's conjugate base as the solvent is a classic approach but may not be optimal.[3] Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred as they irreversibly deprotonate the alcohol, driving the reaction forward.[3][4]

  • Solvent Effects: Protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction.[5] Polar aprotic solvents are ideal because they solvate the cation but leave the nucleophile "bare" and highly reactive.[4][5][6] This dramatically increases the rate of the SN2 reaction.

  • Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[5] However, excessively high temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.[4][5]

Troubleshooting Protocol:

  • Re-evaluate Your Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4] This ensures complete and rapid formation of the phenoxide.

  • Optimize Your Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that can significantly accelerate the reaction rate.[5][6]

  • Control Temperature and Time: Monitor the reaction by TLC or LC-MS.[7] Start at a moderate temperature (e.g., 60-70 °C) and slowly increase if the reaction is sluggish. Prolonged reaction times at high temperatures can lead to decomposition and byproduct formation. A typical reaction is complete within 1-8 hours.[5]

  • Ensure Anhydrous Conditions: Water will quench the strong base and protonate the phenoxide, inhibiting the reaction. Dry your glassware thoroughly and use anhydrous solvents.

ParameterRecommendationRationale
Base NaH, KH, Cs₂CO₃Strong, non-nucleophilic bases ensure complete phenoxide formation without competing.[4]
Solvent Anhydrous DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and accelerate the SN2 reaction.[5][8]
Temperature 60–100 °CBalances reaction rate against the risk of elimination and decomposition side reactions.[5]
Leaving Group Tosylate (OTs), Mesylate (OMs)Better leaving groups than halides, often leading to faster reactions and higher yields.[9]
Q2: I'm observing a significant amount of an elimination byproduct (4-piperideine derivative). How can I favor the desired SN2 substitution?

The formation of an alkene via an E2 elimination pathway is the primary competitor to the Williamson ether synthesis, especially since the electrophile is on a secondary carbon.[4][5]

G cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Competing) start N-Boc-4-tosyloxypiperidine + Phenoxide sn2_attack Backside Attack on C4 Carbon start->sn2_attack e2_attack Base abstracts β-proton (from C3 or C5) start->e2_attack sn2_product N-Boc-4-phenoxypiperidine sn2_attack->sn2_product High Yield e2_product N-Boc-1,2,3,6-tetrahydropyridine (Elimination Byproduct) e2_attack->e2_product Low Yield

Caption: Competing SN2 (Substitution) and E2 (Elimination) Pathways.

Strategies to Promote SN2:

  • Leaving Group Choice: While halides can be used, sulfonate esters like tosylates (-OTs) or mesylates (-OMs) are superior leaving groups for SN2 reactions.[3][9] They are less basic than halides and facilitate a cleaner substitution.

  • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor the SN2 pathway.

  • Use a Less Hindered Base: While phenoxide itself is the nucleophile, if you are using a bulky base to generate it in situ from phenol, this can favor elimination. However, with pre-formed phenoxide or when using NaH, the phenoxide's own basicity is the primary concern. Milder bases like K₂CO₃ or Cs₂CO₃, while potentially leading to longer reaction times, can sometimes give cleaner reactions with less elimination.

Q3: What is the best practice for N-protection and subsequent deprotection to maximize overall yield and purity?

Protecting the piperidine nitrogen is non-negotiable. The free secondary amine is nucleophilic and would compete with the phenoxide, leading to N-arylation and other side reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice.

Why the Boc Group Works Well:

  • Robustness: It is stable to the basic conditions of the Williamson ether synthesis.[10]

  • Easy Removal: It is cleanly removed under mild acidic conditions that typically do not affect the newly formed ether linkage.[10][11]

  • Reduced Nucleophilicity: The Boc group's carbonyl engages the nitrogen lone pair in resonance, effectively rendering the nitrogen non-nucleophilic and non-basic.[10]

Detailed Protocols:

Part A: N-Boc Protection of 4-Hydroxypiperidine

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system like DCM/water.

  • Base: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to act as a proton scavenger.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Perform an aqueous workup to remove the base and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which is often a solid and can be used without further purification.

Part B: N-Boc Deprotection and Salt Formation

  • Setup: Dissolve the purified N-Boc-4-phenoxypiperidine (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane, diethyl ether, or ethyl acetate.[12]

  • Acid Addition: Cool the solution to 0 °C. Add a strong acid. A saturated solution of HCl in 1,4-dioxane (4M is commercially available) is highly effective and a standard choice.[12][13] Alternatively, bubble anhydrous HCl gas through the solution.

  • Reaction & Precipitation: Stir at 0 °C to room temperature for 1-2 hours.[12] The deprotection is often accompanied by the evolution of CO₂ and isobutylene gas. The desired this compound salt is typically insoluble in these solvents and will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain the final, high-purity hydrochloride salt. This one-pot deprotection and salt formation is highly efficient.[7]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to consider for 4-phenoxypiperidine? A: The two main strategies for forming the aryl ether bond are the Williamson Ether Synthesis and the Buchwald-Hartwig amination. The Williamson synthesis, involving an SN2 reaction between an alkoxide and an alkyl halide (or sulfonate), is the most common and direct method for this specific target.[2][5] The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N and C-O bonds and serves as a modern alternative, particularly for more complex or sterically hindered substrates where SN2 reactions might fail.[14][15]

Q: How can I effectively monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is the quickest and most common method for monitoring reaction progress in real-time.[7] Select a solvent system that gives good separation between your starting material and product (e.g., 30% ethyl acetate in hexanes). For more quantitative analysis and to check for the presence of subtle byproducts, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended, especially during the optimization phase.[7][16]

Q: What are the critical safety precautions when running these reactions? A:

  • Strong Bases: Sodium hydride (NaH) and potassium hydride (KH) are pyrophoric and react violently with water. Handle them under an inert atmosphere (Nitrogen or Argon) and quench any excess reagent carefully with a proton source like isopropanol or ethanol at low temperatures.

  • Acids: Trifluoroacetic acid (TFA) and concentrated solutions of HCl are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Solvents like DMF and DMSO have high boiling points and can be harmful. Avoid inhalation and skin contact. Diethyl ether is extremely flammable.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409. (Note: While the original review is not directly linked, its principles are cited in source[6]) [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • PHARMD GURU. WILLIAMSON SYNTHESIS. [Link]
  • Google Patents. (CN113603630B). Synthesis method of 4-phenylpiperidine hydrochloride.
  • Google Patents. (US3845062A).
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2374–2380. [Link]
  • University Experiment Guide. Experiment 06 Williamson Ether Synthesis. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • Google Patents. (US2904550A).
  • Google Patents. (US3455935A). 4-hydroxy-4-phenylpiperidines.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]
  • Google Patents. (EP0285032A1).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • YouTube.
  • Research Article. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
  • NIH. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]
  • Google Patents. (US2784192A).
  • MDPI. (2021).
  • Chem-Impex. This compound. [Link]
  • DTIC. Piperidine Synthesis. [Link]
  • Google Patents. (WO2022195497A1).

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of piperidine derivatives. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine derivatives, and what are their typical yield ranges?

The synthesis of piperidines, a critical scaffold in medicinal chemistry, can be approached through several robust methods.[1][2] The choice of method often depends on the available starting materials and the desired substitution pattern. Typical yields can vary significantly based on the substrate, scale, and optimization.[3]

Synthetic MethodDescriptionTypical Yield RangeKey Considerations
Hydrogenation of Pyridines Reduction of the aromatic pyridine ring using a catalyst (e.g., PtO₂, Rh/C) under hydrogen pressure.[3][4]50-95%Catalyst poisoning, chemoselectivity with other reducible functional groups.[3][5][6]
Reductive Amination Reaction of a 1,5-dicarbonyl compound with an amine, or a δ-amino ketone/aldehyde, followed by in-situ reduction of the resulting imine/enamine.[1][3]40-90%Choice of reducing agent, pH control, potential for side reactions.[7]
N-Alkylation Direct alkylation of a piperidine nitrogen with an alkyl halide or equivalent electrophile.[7][8]60-85%Over-alkylation to form quaternary ammonium salts, choice of base.
Aza-Diels-Alder Reaction A [4+2] cycloaddition between an imine (dienophile) and a diene to form a tetrahydropyridine, which is then reduced.[3]50-80%Diene/dienophile reactivity, stereoselectivity, potential for stepwise pathways.[3][9]
Intramolecular Cyclization Ring closure of a linear precursor, such as an N-substituted 5-halopentylamine or a δ-amino alcohol.[1][10]50-90%Ring-chain tautomerism, competing elimination reactions.[11]

Q2: How do I choose the appropriate analytical technique to identify byproducts in my reaction mixture?

Identifying byproducts is crucial for troubleshooting low yields. The choice of technique depends on the properties of your expected product and potential impurities.[11]

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating non-volatile or thermally sensitive compounds. It can be used to assess purity and quantify known impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. The mass spectrum provides high confidence in structural identification by comparison with spectral libraries.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): The most definitive method for unambiguous structural elucidation of unknown byproducts by establishing the connectivity of atoms in the molecule.[11]

Q3: Is it necessary to protect the piperidine nitrogen during subsequent synthetic steps?

Yes, in many cases, N-protection is highly recommended. The piperidine nitrogen is nucleophilic and basic, which can lead to unwanted side reactions with various reagents. Using a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) masks the nitrogen's reactivity.[3] This is particularly important when using reagents that are incompatible with secondary amines, such as strong oxidizing agents or certain coupling reagents.[3] The protecting group can be readily removed in a later step to yield the free amine.[3]

Troubleshooting Guide: Low Yields in Specific Reactions

This section addresses specific problems encountered during common piperidine synthesis methods.

Scenario 1: Low Yield in the Hydrogenation of a Substituted Pyridine

Q: My pyridine hydrogenation reaction is sluggish and gives a low yield of the desired piperidine. What's going on?

This is a frequent issue, often pointing towards catalyst deactivation or suboptimal reaction conditions.[6]

Troubleshooting Workflow: Pyridine Hydrogenation

Start Low Yield in Pyridine Hydrogenation CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst Is catalyst active? CheckConditions Evaluate Reaction Conditions Start->CheckConditions Are conditions optimal? CheckPurity Verify Starting Material Purity Start->CheckPurity Is precursor pure? Sol_Catalyst Use fresh catalyst Increase catalyst loading (1-5 mol%) Screen different catalysts (e.g., Rh/C, PtO₂) CheckCatalyst->Sol_Catalyst No Sol_Conditions Increase H₂ pressure (50-70 bar) Increase temperature (60-80 °C) Use acidic solvent (e.g., AcOH) Ensure anhydrous conditions CheckConditions->Sol_Conditions No Sol_Purity Purify pyridine precursor Check for sulfur or other heteroatom impurities CheckPurity->Sol_Purity No

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

Potential Causes & Solutions:

  • Catalyst Poisoning: This is the most common culprit. The nitrogen lone pair in piperidine (the product) or certain pyridine substrates (like 2-aminopyridine) can strongly adsorb to the catalyst's active sites, effectively poisoning it.[5][6][14] Impurities in the starting material, such as sulfur compounds, can also deactivate the catalyst.[6]

    • Solution: Use a fresh batch of high-quality catalyst.[5] Consider more poison-resistant catalysts like rhodium (Rh/C) over palladium (Pd/C).[6] Running the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its coordinating ability and mitigating poisoning.[3]

  • Incomplete Conversion: The aromaticity of the pyridine ring requires sufficiently forcing conditions to be overcome.

    • Solution: Increase the hydrogen pressure (e.g., 50-70 bar) and/or temperature (e.g., 60-80 °C).[3] Monitor the reaction by GC-MS or TLC to ensure it has gone to completion.

  • Side Reactions (Hydrodehalogenation): If your pyridine substrate contains halogen substituents (e.g., bromo, chloro), these can be reductively cleaved under hydrogenation conditions, leading to an undesired byproduct.

    • Solution: Employ milder conditions or a more selective catalyst system. Iridium-based catalysts have shown remarkable chemoselectivity, leaving sensitive groups intact.[14]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ [3]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adam's catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or acid-base extraction.[3][15]

Scenario 2: Low Yield in the N-Alkylation of Piperidine

Q: I'm attempting to N-alkylate piperidine with an alkyl halide, but the yield is low and my TLC shows multiple spots.

N-alkylation can be plagued by over-alkylation and other side reactions.[16]

Potential Causes & Solutions:

  • Over-alkylation: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[16]

    • Solution 1 (Stoichiometry Control): Use an excess of piperidine relative to the alkylating agent. Add the alkyl halide slowly to the reaction mixture (e.g., via syringe pump) to maintain a low concentration of the electrophile.[8][16]

    • Solution 2 (Base Selection): Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[8][16] These will neutralize the acid formed during the reaction without competing in the alkylation.

  • Side Reactions of the Alkylating Agent: Some electrophiles can undergo competing reactions. For example, 5-bromovaleric acid can self-cyclize to form a lactone at elevated temperatures.[7]

    • Solution: Maintain a moderate reaction temperature and monitor the reaction closely. Slow addition of the electrophile can also help minimize this side reaction.[7]

  • Poor Nucleophilicity/Solvent Effects: While piperidine is a strong nucleophile, its reactivity can be influenced by the solvent.[7][17]

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to promote the Sₙ2 reaction.[7]

Troubleshooting Workflow: N-Alkylation

Start Low Yield in N-Alkylation CheckTLC Analyze TLC Plate Start->CheckTLC Spot_Quat Spot at baseline? (Likely Quaternary Salt) CheckTLC->Spot_Quat Multiple spots Spot_SM Starting material remains? CheckTLC->Spot_SM Incomplete conversion CheckStoich Review Stoichiometry & Addition Method Sol_Quat Use excess piperidine Add alkyl halide slowly Consider reductive amination CheckStoich->Sol_Quat CheckBase Evaluate Base Choice Sol_Base Use non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckBase->Sol_Base Spot_Quat->CheckStoich Spot_SM->CheckBase Sol_SM Increase reaction time/temp Check base effectiveness

Caption: Troubleshooting workflow for N-alkylation of piperidines.

Scenario 3: Low Yield in Reductive Amination

Q: My one-pot reductive amination to form a piperidine ring is giving a complex mixture and low yield.

Reductive amination is a powerful but delicate reaction where pH and the choice of reducing agent are critical.

Potential Causes & Solutions:

  • Suboptimal pH: The reaction requires a fine balance. The medium must be acidic enough to catalyze iminium ion formation but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[7]

    • Solution: Maintain a mildly acidic pH, typically in the range of 4-6. This can be achieved by adding a catalytic amount of acetic acid.[7]

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminium ions.[7][16] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic.[7] Avoid stronger, less selective reagents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone.[7]

  • Decomposition of Reducing Agent: Borohydride-based reagents are sensitive to moisture and strongly acidic conditions.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[7]

Experimental Protocol: Reductive Amination using STAB [18]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carbonyl compound (1.0 eq), the amine (1.0-1.2 eq), and an anhydrous solvent (e.g., 1,2-dichloroethane or THF).

  • pH Adjustment (if necessary): Add a small amount of acetic acid (e.g., 0.1 eq) to catalyze imine formation. Stir at room temperature for 30-60 minutes to allow for pre-formation of the imine/enamine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to control any effervescence.

  • Execution: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[18]

References

  • Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis - Benchchem. (URL: )
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Elucidation of 1-Piperidinepropanol Byproducts - Benchchem. (URL: )
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (URL: )
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (URL: )
  • Technical Support Center: Catalyst Poisoning in Reactions with trans-2-Piperidin-1-ylcyclopentanol - Benchchem. (URL: )
  • Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs - Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | Request PDF - ResearchG
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC - NIH. (URL: [Link])
  • Procedure for N-alkylation of Piperidine?
  • Preparation of Piperidines, Part 1: Substituted
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Public
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (URL: [Link])
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (URL: )

Sources

Technical Support Center: 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and detailed answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical agents. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding and controlling the formation of side reaction products is a critical aspect of its synthesis. This guide will illuminate the common synthetic pathways, the potential impurities that can arise, and the analytical and purification strategies to ensure a high-quality product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the side products encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes to 4-Phenoxypiperidine, and what are their primary side reaction concerns?

The two most prevalent methods for synthesizing the 4-phenoxypiperidine core are the Williamson Ether Synthesis and the Buchwald-Hartwig C-O Coupling . Each has a distinct profile of potential side reactions.

  • Williamson Ether Synthesis: This classic SN2 reaction typically involves the reaction of a salt of 4-hydroxypiperidine (an alkoxide) with an activated phenyl electrophile, or more commonly, the reaction of a phenoxide salt with a piperidine bearing a leaving group at the 4-position (e.g., 4-halopiperidine or 4-tosyloxypiperidine).

    • Primary Concern: The main competing reaction is elimination (E2) , especially if the piperidine ring is substituted in a way that promotes this pathway or if a sterically hindered base is used.[1][2]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction offers a more modern approach, directly coupling an alcohol (4-hydroxypiperidine) with an aryl halide.[3]

    • Primary Concern: A potential side reaction is β-hydride elimination from the palladium alkoxide intermediate, which can lead to the formation of byproducts.[3]

Q2: During a Williamson ether synthesis to produce 4-phenoxypiperidine, what are the most likely side products?

Several side products can form, depending on the specific reactants and conditions:

  • N-Phenyl-4-phenoxypiperidine: If the piperidine nitrogen is unprotected during the synthesis, it can compete with the hydroxyl group as a nucleophile, leading to N-arylation. This is particularly a risk if a strong base is used in the presence of an aryl halide.

  • 1,4-Diphenoxypiperidine: While less common, if the starting material is a di-substituted piperidine with leaving groups at both the 1 and 4 positions, a double substitution can occur.

  • Quaternary Ammonium Salts: Over-alkylation of the piperidine nitrogen can occur if an alkylating agent is used for N-functionalization in a preceding or subsequent step, and the reaction is not carefully controlled.[4][5][6] This leads to the formation of highly polar, often water-soluble, quaternary ammonium salts.[4][5][6]

  • C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. Under certain conditions, C-alkylation of the phenol starting material can occur, leading to the formation of alkylphenols.[7]

Q3: Can you explain the formation of N-aryl impurities in more detail?

N-arylation is a significant potential side reaction when the piperidine nitrogen is a free secondary amine during the synthesis. In both Williamson and Buchwald-Hartwig conditions, the nucleophilic nitrogen can compete with the oxygen nucleophile (from the hydroxyl group or phenoxide).

  • In Buchwald-Hartwig reactions , the palladium catalyst can facilitate the coupling of the amine with the aryl halide, leading to the formation of an N-aryl bond.[8][9][10]

  • In Williamson-type reactions , direct nucleophilic aromatic substitution on an activated aryl halide by the piperidine nitrogen can occur, though this is generally less favorable than O-arylation unless the conditions are forcing.

To prevent this, it is standard practice to use an N-protected 4-hydroxypiperidine derivative (e.g., N-Boc, N-Cbz, or N-benzyl) and then deprotect in a final step.

Q4: What analytical techniques are best suited for identifying these side products?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for purity assessment and quantification of known impurities.[11][12][13][14][15] A reversed-phase C18 column is often a good starting point.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown impurities by providing molecular weight information.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile impurities.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Observed Issue Probable Cause(s) Recommended Action(s)
Low yield of desired product with significant recovery of starting materials. - Incomplete reaction due to insufficient reaction time or temperature.- Deactivation of the catalyst (in Buchwald-Hartwig).- Poor quality of reagents (e.g., wet solvent).- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Increase the reaction temperature in increments.- Use freshly distilled, anhydrous solvents.- For Buchwald-Hartwig, ensure an inert atmosphere and use high-purity catalyst and ligands.
Presence of a major, less polar byproduct by TLC/HPLC. - Likely an N-arylated or N-alkylated side product if the piperidine nitrogen was unprotected.- Isolate the byproduct by column chromatography and characterize by MS and NMR.- If confirmed as an N-substituted impurity, repeat the synthesis using an N-protected 4-hydroxypiperidine.- After the main reaction, the N-protecting group can be removed with an appropriate deprotection step.
Formation of a highly polar, water-soluble impurity. - Probable formation of a quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.[4][5][6]- During workup, this impurity will likely remain in the aqueous layer.- Avoid excess alkylating agents if N-alkylation is a synthetic step.- Consider using a protecting group strategy to avoid direct alkylation on the piperidine nitrogen during other transformations.
Product is off-white or colored after initial isolation. - Presence of colored impurities, often from the starting materials or degradation products.- Perform a recrystallization of the hydrochloride salt.[17][18][19]- Treat a solution of the product with activated charcoal before filtration and recrystallization to remove colored impurities.[18]
Difficulty in crystallizing the hydrochloride salt. - Presence of impurities inhibiting crystal lattice formation.- Incorrect solvent system for recrystallization.- First, ensure the free base is of high purity by flash chromatography before salt formation.- Screen various solvents for recrystallization of the hydrochloride salt (e.g., ethanol, isopropanol, acetonitrile, or mixtures thereof).[17]

Part 3: Experimental Protocols & Visualizations

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of this compound, emphasizing the points where side products can form and where purification is critical.

G cluster_0 Synthesis cluster_1 Purification & Salt Formation cluster_2 Potential Side Reactions start Reactants: N-Protected 4-Hydroxypiperidine + Phenol derivative reaction Reaction: Williamson Ether Synthesis or Buchwald-Hartwig Coupling start->reaction workup Aqueous Workup reaction->workup N_arylation N-Arylation (if N is unprotected) reaction->N_arylation Elimination Elimination (E2) reaction->Elimination C_alkylation C-Alkylation reaction->C_alkylation Over_alkylation Over-alkylation reaction->Over_alkylation deprotection N-Deprotection workup->deprotection freebase Crude 4-Phenoxypiperidine (Free Base) deprotection->freebase chromatography Flash Column Chromatography freebase->chromatography pure_freebase Pure Free Base chromatography->pure_freebase salt_formation Salt Formation with HCl pure_freebase->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Pure 4-Phenoxypiperidine HCl recrystallization->final_product

Caption: Synthetic workflow for 4-Phenoxypiperidine HCl.

Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of the final hydrochloride salt by recrystallization.

Objective: To remove impurities and obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate)[17]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[17][18]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[19]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[18]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[18][19]

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • University of Colorado Boulder. (n.d.).
  • Kim, Y., et al. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • KoreaMed Synapse. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Agilent. (n.d.).
  • Phenomenex. (n.d.).
  • Manufacturing Chemist. (2019).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Synthesis and properties of quaternary ammonium salts on the basis of quinuclidin-3-ol and pyridine-4. (2020).
  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2020).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Wikipedia. (n.d.).
  • Quora. (2015).
  • University of Warwick. (n.d.).
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
  • Google Patents. (n.d.).
  • Shimadzu Scientific Instruments. (2023). Preparative Purification Solutions in Drug Discovery Synthesis.
  • PubMed. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (2020). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • National Institutes of Health. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.
  • World Journal of Pharmaceutical Research. (n.d.). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF PHARMACEUTICALS: A REVIEW.
  • National Institutes of Health. (n.d.). 4-Anilinopiperidine.
  • ResearchGate. (2022). Recent developments in the synthesis of N-aryl sulfonamides.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2022). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids.
  • ResearchGate. (2002). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.

Sources

Managing hygroscopic degradation of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: Managing Hygroscopic Degradation of Piperidine Derivatives

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on managing the hygroscopic degradation of piperidine derivatives. This resource is designed to offer in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during experimental work with these sensitive compounds.

Introduction to Hygroscopicity in Piperidine Derivatives

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can significantly impact the stability, efficacy, and handling of pharmaceutical compounds. [1][2]Piperidine derivatives, a common structural motif in many active pharmaceutical ingredients (APIs), can be particularly susceptible to moisture-induced degradation. The absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous materials and increasing molecular mobility, which can lead to crystallization and other physical changes. [3][4]Furthermore, water can directly participate in chemical degradation pathways, such as hydrolysis or oxidation, leading to the formation of impurities and a loss of potency. [5][6] This guide provides a structured approach to understanding, diagnosing, and mitigating issues arising from the hygroscopic nature of piperidine derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of hygroscopic piperidine derivatives.

Q1: My piperidine derivative sample is gaining weight and becoming sticky. What is happening?

A1: This is a classic sign of hygroscopicity, where your compound is absorbing moisture from the air. [1]The stickiness, or "caking," occurs as the absorbed water begins to dissolve the surface of the solid particles, leading to the formation of liquid bridges between them. [5]If the moisture absorption continues, the compound may eventually deliquesce, or dissolve completely in the absorbed water.

Q2: How can I quickly assess if my new piperidine derivative is hygroscopic?

A2: A simple initial assessment can be made by exposing a small, accurately weighed amount of the compound to a high-humidity environment (e.g., a desiccator with a saturated salt solution creating a known relative humidity) for 24 hours and observing any significant weight gain. [7]For a more quantitative and detailed analysis, Dynamic Vapor Sorption (DVS) is the recommended technique. [8][9][10] Q3: What are the primary degradation pathways for piperidine derivatives in the presence of water?

A3: The presence of water can facilitate several degradation pathways. The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxides. [6]Hydrolysis of susceptible functional groups on the molecule can also occur. The specific pathway is highly dependent on the overall structure of the derivative. Forced degradation studies are essential to identify these pathways. [6] Q4: Can changing the salt form of my piperidine derivative reduce its hygroscopicity?

A4: Yes, altering the salt form is a common and effective strategy. [11]Different salt forms of the same API can have vastly different crystal lattice energies and, consequently, different affinities for water. A systematic salt screening study can identify a crystalline, non-hygroscopic salt form that improves the compound's stability and handling properties.

Q5: What is the best way to store a highly hygroscopic piperidine derivative in the lab?

A5: Highly hygroscopic materials should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). [12]For long-term storage, a controlled humidity environment, such as a dry box or a climate-controlled chamber, is ideal. It is also crucial to minimize the time the container is open to the atmosphere during weighing and handling.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving more complex issues related to the hygroscopic degradation of piperidine derivatives.

Guide 1: Investigating Unexpected Degradation in a Stored Piperidine Derivative

Issue: An HPLC analysis of a stored piperidine derivative shows the emergence of new impurity peaks that were not present initially.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected degradation.

Detailed Steps:

  • Quantify Water Content: The first step is to determine if the sample has absorbed a significant amount of water.

    • Method: Karl Fischer titration is the gold standard for accurately measuring water content in solid samples. [13][14][15]It is a highly selective method that quantifies both free and bound water. [15][16] * Interpretation: Compare the measured water content to the initial specification of the material. A significant increase suggests that moisture absorption has occurred.

  • Characterize the Solid-State Form: Moisture absorption can induce changes in the crystal structure of a compound.

    • Method: X-Ray Powder Diffraction (XRPD) is a powerful technique for identifying the solid-state form of a material. [17][18][19]It can distinguish between different crystalline forms (polymorphs) and amorphous material. [17][20] * Interpretation: Compare the XRPD pattern of the degraded sample to that of a reference standard. The appearance of new peaks may indicate a polymorphic transformation or the formation of a hydrate. A broad, featureless "halo" suggests a conversion to an amorphous state, which is often more susceptible to degradation. [21]

  • Identify Degradation Products: Understanding the structure of the impurities is key to confirming the degradation pathway.

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the impurities and determine their molecular weights. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

    • Interpretation: Based on the structures of the degradation products, you can propose a degradation mechanism (e.g., oxidation, hydrolysis). This information is critical for developing a targeted stabilization strategy.

  • Implement Mitigation Strategies: Once moisture-induced degradation is confirmed, take immediate action.

    • Short-term: Improve storage conditions by using desiccants and tightly sealed containers.

    • Long-term: Consider formulation strategies such as film coating, encapsulation, or co-processing with hydrophobic excipients to create a barrier against moisture. [1]Co-crystallization is another advanced technique to improve the stability of moisture-sensitive drugs. [22]

Guide 2: Managing Handling and Processing Challenges

Issue: A piperidine derivative exhibits poor flow properties, caking, and sticking to equipment during formulation and manufacturing processes.

Troubleshooting Workflow:

Caption: Workflow for managing handling issues.

Detailed Steps:

  • Characterize Hygroscopicity: A detailed understanding of how the material behaves at different humidity levels is essential.

    • Method: Dynamic Vapor Sorption (DVS) analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. [8][9][23]This provides a moisture sorption isotherm, which reveals the extent and rate of water uptake. [10][24] * Interpretation: The shape of the isotherm classifies the material's hygroscopicity. A sharp increase in water uptake at a specific RH indicates the Critical Relative Humidity (CRH), above which the material will rapidly absorb moisture and may deliquesce.

  • Environmental Control: The most direct way to manage hygroscopic materials is to control the environment.

    • Action: Based on the DVS data, ensure that all handling and processing steps are carried out in an environment where the RH is maintained well below the CRH of the piperidine derivative. [5]This may require the use of dehumidifiers or specialized containment systems.

  • Formulation Modification: If strict environmental control is not feasible, modifying the formulation can improve handling properties.

    • Action: Incorporate excipients that can mitigate the effects of moisture.

      • Glidants and Lubricants: Ingredients like talc or magnesium stearate can improve powder flow.

      • Hydrophobic Excipients: Co-processing the piperidine derivative with hydrophobic materials can reduce its exposure to ambient humidity. [1]

  • Particle Engineering: In some cases, the physical properties of the API itself can be modified.

    • Action: Techniques like crystallization engineering can be used to produce larger, more uniform crystals that may have better flow properties and be less prone to caking.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guides.

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a piperidine derivative sample.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component reagent with a titer of 5 mg/mL) [13]* Anhydrous methanol

  • Water standard (e.g., sodium tartrate dihydrate or a commercial water standard)

  • Airtight sample vials

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous methanol to the titration vessel.

    • Run a "pre-titration" to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached. [25]2. Titer Determination:

    • Accurately weigh a suitable amount of the water standard and add it to the titration vessel.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until it reacts with all the water from the standard.

    • The instrument software will calculate the titer of the reagent (mg of water per mL of reagent). Repeat this at least three times and use the average value.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the piperidine derivative sample (typically containing 5-30 mg of water). [25] * Quickly transfer the sample to the titration vessel.

    • Start the titration and record the volume of reagent consumed to reach the endpoint.

  • Calculation:

    • Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / Sample Weight (mg) × 100

Self-Validation:

  • The relative standard deviation of the titer determination should be less than 1%.

  • Analyze a control sample with a known water content to verify the accuracy of the measurement.

Protocol 2: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

Objective: To characterize the moisture sorption and desorption behavior of a piperidine derivative and classify its hygroscopicity.

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer [8][9]* Microbalance with high sensitivity

  • Nitrogen gas supply (dry)

  • Water reservoir (HPLC-grade water)

  • Sample pan

Procedure:

  • Sample Preparation:

    • Place a small amount of the sample (typically 5-20 mg) onto the DVS sample pan.

  • Instrument Setup:

    • Set the temperature to a standard value, often 25°C.

    • Define the RH program. A typical program would be:

      • Drying step: 0% RH until a stable mass is achieved ( dm/dt < 0.002%/min).

      • Sorption steps: Increase RH in increments (e.g., 10% steps from 0% to 90% RH), holding at each step until mass equilibrium is reached.

      • Desorption steps: Decrease RH in the same increments back to 0% RH.

  • Data Collection:

    • The DVS instrument will automatically execute the RH program, continuously measuring the sample mass.

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate the sorption and desorption isotherms.

    • Determine the total moisture uptake at a specific RH (e.g., 80% RH at 25°C for 24 hours) for classification according to pharmacopeial standards. [7] Hygroscopicity Classification Table (based on European Pharmacopoeia):

ClassificationWeight Gain at 25°C/80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Self-Validation:

  • The baseline of the microbalance should be stable before starting the experiment.

  • The final mass after the desorption cycle should be close to the initial dry mass. Any significant difference may indicate the formation of a stable hydrate.

References

Sources

4-Phenoxypiperidine hydrochloride stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenoxypiperidine Hydrochloride

Introduction

Welcome to the technical support guide for this compound (CAS: 63308-37-2). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this important piperidine intermediate. As a hydrochloride salt, this compound offers enhanced stability and handling characteristics compared to its free base form.[1] However, like all amine salts, its integrity is contingent upon proper storage and handling. This guide provides in-depth answers to frequently encountered stability issues, offers troubleshooting workflows, and details protocols for purity assessment to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] For maximum shelf-life, refrigeration at 2-8°C is recommended, particularly for long-term storage.[4] The key is to rigorously protect the material from three primary environmental factors: moisture, light, and high temperatures.

Q2: My this compound, which was initially a white powder, has developed a yellow or brownish tint. What caused this?

A2: A color change from white to off-white, yellow, or brown is a common indicator of degradation. This is typically caused by oxidation.[5] The piperidine nitrogen is susceptible to atmospheric oxidation over time, a process that can be accelerated by exposure to light and elevated temperatures. While minor discoloration may not significantly impact the outcome of all synthetic applications, it signifies the presence of impurities and a potential reduction in purity.

Q3: Is the compound still usable if it has changed color?

A3: This depends entirely on the sensitivity of your application. For non-critical, early-stage discovery work, a slightly discolored batch might be acceptable. However, for applications requiring high purity, such as late-stage synthesis, kinetic studies, or GMP processes, the purity must be re-verified before use. We strongly recommend performing a purity analysis, such as HPLC, to quantify the main component and identify the level of impurities.

Q4: Why is it supplied as a hydrochloride salt instead of the free base?

A4: The hydrochloride salt form offers several advantages over the free base amine. Forming the salt by protonating the basic piperidine nitrogen enhances the compound's stability, often making it a crystalline solid that is less susceptible to atmospheric oxidation and easier to handle and weigh accurately.[6] Additionally, amine salts are typically more soluble in aqueous media, which can be advantageous for certain reaction conditions or for preparing stock solutions.[5]

Q5: What are the primary degradation pathways for this compound?

A5: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized, potentially forming an N-oxide or other degradation products. This is often accelerated by air and light.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through free-radical mechanisms.

  • Thermal Degradation: High temperatures can promote decomposition, potentially leading to cleavage of the phenoxy group or opening of the piperidine ring.[3][7]

  • Hydrolysis: As a hydrochloride salt, it is hygroscopic.[8] While generally stable, excessive moisture can potentially facilitate hydrolysis or other moisture-related degradation over long periods.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing the problem.

Problem 1: Inconsistent or Poor Yields in Synthesis

You're using this compound as a starting material, but your reaction yields are lower than expected or vary significantly between batches.

start Inconsistent/Low Yields Observed check_purity Assess Purity of Starting Material (SM) (See HPLC Protocol Below) start->check_purity purity_ok Purity >98%? check_purity->purity_ok review_reaction Review Reaction Conditions: - Stoichiometry - Solvent Quality - Temperature Control - Inert Atmosphere purity_ok->review_reaction Yes purify_sm Purify Starting Material (Recrystallization or Column Chromatography) purity_ok->purify_sm No source_new Source New, High-Purity Batch of SM purify_sm->source_new

Caption: Troubleshooting workflow for inconsistent reaction yields.

Causality: The most common cause of inconsistent results is a decline in the purity of a key reagent. Degradation of this compound reduces the number of active molecules available for the reaction, leading to lower yields. Before troubleshooting complex reaction parameters, always validate the integrity of your starting materials.

Problem 2: Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., LC-MS)

Your reaction product's analytical data shows unexpected peaks with masses that could correspond to derivatives of your starting material.

Analysis: This strongly suggests that you are not only carrying forward impurities from your starting material but that these impurities may also be reacting to form new byproducts. It is crucial to analyze an aliquot of the this compound itself to confirm the presence of these impurities before they enter the reaction stream.

Storage and Handling Summary

For optimal stability, adhere to the following conditions.

ParameterRecommended ConditionCondition to AvoidRationale for Recommendation
Temperature 2-8°C (Refrigerated)Room temperature for long-term storage; temperatures >30°CLower temperatures slow down the rate of potential oxidative and thermal degradation reactions.[3]
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen) for long-term storage.[2]Open to air, poorly sealed containers.Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidation and hydrolysis.[3][5]
Light Store in an opaque or amber glass vial.[2]Clear vials, prolonged exposure to direct sunlight or lab lighting.Protects the compound from photolytic degradation, which can be initiated by UV light.
Moisture Store in a desiccator or a dry environment.Humid environments.The compound is a salt and can be hygroscopic; moisture can lead to clumping and potential degradation.[3][8]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a robust method for determining the purity of this compound and detecting potential degradation products.[9][10]

Objective: To quantify the purity of this compound using a stability-indicating RP-HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 5% B; 2-17 min: 5% to 95% B; 17-20 min: 95% B; 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both solutions before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of a trusted, high-purity reference standard of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare your test sample in the same manner as the standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standard solution to establish the retention time and peak area, followed by the sample solution.

  • Data Interpretation: Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method). The presence of significant early-eluting or late-eluting peaks may indicate degradation products.

cluster_main Stress Factors cluster_products Potential Degradation Products Heat Heat Compound 4-Phenoxypiperidine Hydrochloride Heat->Compound Thermal Degradation Light (UV) Light (UV) Light (UV)->Compound Photodegradation Oxygen (Air) Oxygen (Air) Oxygen (Air)->Compound Oxidation Moisture (H2O) Moisture (H2O) Moisture (H2O)->Compound Hygroscopic Effects Oxidation N-Oxides, Ring-Opened Products Compound->Oxidation Photo Radical-derived Species, Colored Impurities Compound->Photo Thermal Ring Cleavage Products Compound->Thermal Hydrolysis Potential Salt Dissociation/ Free Base Formation Compound->Hydrolysis

Caption: Potential degradation pathways for 4-Phenoxypiperidine HCl.

References

  • BenchChem. (2025). 4-Phenylpiperidine hydrochloride: A Technical Guide to Solubility and Stability. BenchChem Technical Support. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0faI43nvYyuyVUREwuS4u7cJ5jy57TdkOjadWACTAUqxjRlVPQIQbLISAXUmEgzLHeN7uegZzPlW6Ei2pHlMZcDCQZ6zHfzVb_N8Qsm6OLx8E3gnf5fzfiMsk0jDokxt0rTV6]
  • Sigma-Aldrich. (2025). Safety Data Sheet. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY1kZPAkt7IfCcrnqKRBR4tdSToJw06NgfcF4rxAMSvlzmvrKlGDVbuR0XblKy3T0YcOBbx4PcaQAsHVkRUSzSN7RnNVfPQGBgUcGm5ii709ahQMwnqWMKoHeAjcP3a4VJjmoPiYixQm7fRyXE]
  • Sigma-Aldrich. (2025). Safety Data Sheet: TCO-amine HCl salt. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGba9A3DpRE_w1OYcQ4ejtoSmEa9Udh_gMrkFDHgmQKU2f3Qg28A2fyfPjjOURzsFFki0tk4V3_1v3GIvZuANxaqykdCJLs2kpJb-YhOdgg6VkkmHq86PGXqCvLyiBm7mpFT2nrgviT91cL]
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG212aiXzQ8ahQFUDrxDwMmOrMeGIwwZSc8L84SVFLsZqfPQ7fCmLI-46dc3wnySgI6ZbZOo1Gmtez8wRh7nwed8qG8jdO9Sq_OeCrEp5x5v86DTz20ZkLguJNFtHZt8w-tVbM6_R_ZDa9zJQGDrgp3ioTFEv5zq79AJKYoKZWtTIO5rlqoFDnsknerzu1A7FDG-SUXkk30lSRKjro=]
  • MedchemExpress.com. (2025). Safety Data Sheet: 4-Phenylpiperidine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsfeVfNE6Up-OBbCvxlnc4oQa0klFCXTej4cirJaRi7gqfURRhDAViIvmK9zmrLuFzer_lk3lP3I9OnNSGH1bldsSsdUqlK_ujI_j_3JetdbBhz192-Kg6Dbuip7rXYN7kks0oZ1oiNwSIrgHzgGf5AlypJb_frAJtbXWmiRlAxGsFHIYw_Qw9tr-CivaLQzXgLWf1qAb]
  • Cayman Chemical. (2025). Safety Data Sheet: Meperidine (hydrochloride). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjKNAV1bUvpzi338dVZ_QgLrhv5I02a_-Vjcc18DdSEp_aOg0aeWwH-0t_QfT5lOs_MemSd3IATFQbdfb2Lbo8CgJzxqePgCPOOCYKN_q1tOh8MEpW8FEBXjaGuQxr-ON3ZKYRLiTP0bk=]
  • Chem-Impex. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKH89Co6UI_QLbM8wGozxFBu3gXXolTObSsD4YHzhBMCS9-VvpNpe8IS8Ew9cMPBum3JxFqqyM62OfCYXq7tSGjuyyHkrMoxkck_aenLFA0fqTaXhzi_jb1Zmq5JOegu2jbMw=]
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Phenylpiperidine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorb_ABK2XCiFtZZzAcwAI73LsTnr2alFdplg20CQ3jmm9Dq7jl1BAyoqjyDXCy0gEMCjqGV1VQq_sP6RTbF0dy9FAGg6u0UFcxwl2LMXNJYLrO8dfn5jsJpO2Ip-lZ67AkTV0S_7ARtCIVB8KXWK3tWixIFdut0HwON88t7ro_VI5BO0IbOPc_zKw0GfPItfK]
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE3yA2N9DUfl5j_4xThwHlyoC8L510Wj_WjkfV578TSL8Tkly2J1wVCnzDMNI6pwiHTBbJxroj98xO1_WDPGakrXOo6dBFKrqBEZDegML9GxChAFuyeslRfzr2eSoj3QY8mCLw-ZrgHbp3vIPtVY_ia7B1YRQ=]
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Hydroxypiperidine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMF5CaGsxvD1jMWySyGajRulyLWTYTfFnmgLeuIU-GGKbsn9Tv_2U3-nLutFqOlAqwdAVBt6owNI4JB29YB2cqASDtXieAx0UErrttCzAifETdAbgKDwfXM5oGtnIi76n9zJLm1TO6etNtKoR-8y7e-gPnObROmEYR72x4e8_lfnVR4a_pgXOeqE2A0nVnQl8kbMsYx27_65e8k99J8OtZDboKsmlTPMKf_-KUvh371fAwmRqrcFTTO2QBX2XH0ZS-LlEBFkUxPhNUFiivF7mAJk5bnRA=]
  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3uzWnXIq7gGON7PfqLpe2CI6qP6kYeVeu1qwoTBW2W8dsS9-uBG9crAz-vCuv-15ueoEYkkSpWGA-no_mrvc5EqoycG2mtO-7kFTeri1MNOpU8-P8bnz-ZtsxqrjBsopvV_-BJTucRYJiEm8D9VdOSdPDrWcEtUENd1lUVm7wz1uvm_SU7fAyK4=]
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx53MyKxaibq1MQ8OLWZdzmzwvhVFBIODnDpM47g9mkKQ-yf5tdF3vJBA--PkgbwF7sNpMJiCsaHQ64IigaM2moyKfovt_vam2hHvWmEnJRHU4tJXVuZrWyXQLV9SewmxMUfwBA31TRoFEzTauK9wenv06-tfbKCq8ms8bNpk6rFrwgiOD3db3vjqs7-wSaO3BlIzBg6uSWCpW6ladXU_TwXxeGXpAdVfKeOdZvsqNiuI3pROWb5LD6yyqCyD_KD-DiA==]
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 62(1):3-10. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkw-ugMN7Oj6_rXOuYJfH5-724yOFHqTcxyBc5iFyIkR000LnEdfbL4ezQXoEw7zy_T7Zs963X96Mb7mhBHiknOO8jDiBkZPf3_BkZcbpqlO7A5J8PxXkcYiHsn1cD4S2MxRWX]
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtjUIqj_qtsCGY7LIOgPAQz42r321fD_pyg8WI1RgjkhbEDW8Ucf9WaynO_rQK91Jb_6dgs7dTAo9lfKzjb2H5qFuGerwTcyYvyphcTL2Gr88XOF6iFUVDM-5vXdnr65okn6SH-G2kWKoEOlnSJrasZe3saFlRwvvvFGuA52DbhZreBH_Kts_Wy6j_QaszWx6Gg0h2zm0koZ9LugEl0CFHdNdJgrDUOAZ79ZOlnlcs0esrE94cyl8sfy0mVvY3J2Nkm5w]
  • NCERT. (n.d.). Amines. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-vpvp85Oep9SMg9eKR6YL4IeH0X28C00rLkHJvvw7MjhHhAFYULMxuDnP7RZRzpbrnYkXd5ZRRlOej0oPLom6uTDlz0dLLT7TapcjLhRw1k-lnakb9F1DbLO594JQ78RFyH_1ZV_Hbg==]
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJHqwhU8y4bU8L7XLiUv6SVaqXaLSSIbvBw-hsn_IuErZM5G5YzV8ylM8Q_SN-FTAwMvGuVWOmSp7TUm5xIObsc4cIRExj8UeQ8-sRL4DguJDInGqa6XHYttupamSyPouL1QD6s2l264PSWAU7Ua0KHKQ1JPtKkT4jRlmBhG-6JNXU9_FYz7TAnsLrZAugp4NtlaKlK_cdu8xEiQ9A==]
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXhArDs9u9dTBcMDWYnx8s0jR3C8IKnSmaLcTrQZ8dVmC6THgE-m0DtNGmXKKA6zsano7n-YyDIrxYBkpujkkqWEP2xvO_cUQiWC00Ml5XJrSyygcGgiUwg-LBY-Kmh9STCgj3h3MI-V2TOugR9J-RZ3ed3uTI3i0RgoNu6olKaNTHINrAuqM0w_LiHyq7cKGhWSqibAj94m8zI0drxjI0Xj9a_evjKkWYHqxTOIS8WBE6FvI6oXuDZE=]

Sources

Preventing byproduct formation in phenoxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for phenoxypiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the N-arylation of piperidines. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Challenge of the C-N Bond

The synthesis of N-aryl piperidines, such as phenoxypiperidine derivatives, is a cornerstone of medicinal chemistry. These scaffolds are prevalent in a vast array of biologically active molecules.[1] The primary challenge lies in the efficient and clean formation of the aryl C-N bond. The two most common methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]

Both methods, while powerful, are susceptible to side reactions that can complicate purification, lower yields, and introduce problematic impurities. This guide provides a structured, question-and-answer approach to address the most common issues encountered during these syntheses.

Core Synthetic Pathways

To understand byproduct formation, we must first visualize the intended synthetic routes.

cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation ArylHalide Aryl Halide / Triflaten(Ar-X) Pd_Catalyst Pd(0) Catalyst + Ligand ArylHalide->Pd_Catalyst Piperidine Piperidine Piperidine->Pd_Catalyst Product_BH N-Aryl Piperidine Pd_Catalyst->Product_BH C-N Coupling Base Base (e.g., NaOtBu) Base->Pd_Catalyst ArylHalide2 Aryl Halide (Ar-X) Cu_Catalyst Cu(I) Catalyst + Ligand ArylHalide2->Cu_Catalyst Piperidine2 Piperidine Piperidine2->Cu_Catalyst Product_U N-Aryl Piperidine Cu_Catalyst->Product_U C-N Coupling (High Temp) Base2 Base Base2->Cu_Catalyst

Caption: Primary routes for N-arylation of piperidine.

Troubleshooting Guide & FAQs

Question 1: My yield is low and GC-MS analysis shows a significant peak corresponding to the mass of my starting arene (hydrodehalogenation). What is causing this and how can I fix it?

Answer:

This is a classic and very common byproduct in palladium-catalyzed cross-coupling reactions, known as hydrodehalogenation .[4]

Causality: The Pd-Hydride Problem

The hydrodehalogenation byproduct (Ar-H) forms when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with the aryl halide (Ar-X) in a competing, non-productive cycle to produce the reduced arene (Ar-H) and regenerate the catalyst, consuming your starting material without forming the desired C-N bond.

Troubleshooting Workflow:

Problem High Hydrodehalogenation (Ar-H Byproduct) Cause1 Cause: Pd-H Formation Problem->Cause1 Solution1 Strategy 1: Optimize Base Cause1->Solution1 Solution2 Strategy 2: Change Ligand Cause1->Solution2 Solution3 Strategy 3: Ensure Anhydrous Conditions Cause1->Solution3 Action1 Use a non-coordinating, sterically hindered base like NaOtBu or K3PO4. Avoid weaker, more nucleophilic bases. Solution1->Action1 Action2 Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These accelerate reductive elimination. Solution2->Action2 Action3 Dry solvents and reagents thoroughly. Water can be a source of protons leading to Pd-H species. Solution3->Action3

Caption: Troubleshooting hydrodehalogenation byproducts.

Detailed Protocols & Explanations:

  • Base Selection: The choice of base is critical. While a base is necessary to deprotonate the amine, some bases can promote side reactions.

    • Expert Insight: Strong, non-coordinating, and sterically hindered bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are preferred.[1] They are effective at deprotonation but are less likely to participate in side reactions that generate hydride species. Avoid weaker bases or those with available β-hydrogens if you see this side reaction.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Expert Insight: Bulky, electron-rich phosphine ligands are the gold standard for suppressing hydrodehalogenation. Ligands like XPhos, RuPhos, or SPhos accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond.[1] This makes the productive pathway kinetically favored over the competing hydrodehalogenation pathway.[2]

  • Reaction Conditions:

    • Expert Insight: Ensure strictly anhydrous conditions. Water can be a proton source that facilitates the formation of Pd-H species.[5] Dry your solvent (e.g., toluene, dioxane) over molecular sieves and ensure the piperidine and other reagents are free of water. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is mandatory to prevent catalyst degradation and side reactions.[1]

Question 2: I am observing a biaryl byproduct (Ar-Ar) from the homocoupling of my aryl halide. How do I suppress this?

Answer:

Biaryl formation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings.[6][7] It arises from the homocoupling of two aryl halide molecules.

Causality: Competing Coupling Pathways

  • In Ullmann Reactions: This is a classic side reaction, especially at the high temperatures traditionally required.[8] The organocopper intermediate can react with a second molecule of aryl halide instead of the desired amine.

  • In Buchwald-Hartwig Reactions: While less common than hydrodehalogenation, it can occur if the catalytic cycle is inefficient. It can be promoted by catalyst decomposition or unfavorable reaction kinetics.

Mitigation Strategies:

ParameterRecommended ActionRationale
Catalyst System (Ullmann) Use a modern ligand-assisted copper catalyst (e.g., CuI with a phenanthroline or diamine ligand).[3][9]Ligands solubilize the copper catalyst and allow the reaction to proceed at much lower temperatures (e.g., 80-120 °C instead of >200 °C), which disfavors the high-energy homocoupling pathway.[3]
Catalyst Loading (Pd) Ensure optimal, not excessive, catalyst loading (typically 1-2 mol %).Too much catalyst can sometimes increase the rate of side reactions. Focus on ligand choice first.
Ligand Choice (Pd) Use bulky, electron-rich phosphine ligands.As with hydrodehalogenation, these ligands accelerate the desired C-N bond formation, outcompeting the C-C homocoupling pathway.[1]
Stoichiometry Use a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents of piperidine).Le Châtelier's principle: Increasing the concentration of one reactant can push the equilibrium towards the desired cross-coupled product.
Question 3: My crude product looks clean by TLC, but after workup and purification, the yield is low and I have trouble separating the product from unreacted piperidine. What's the best purification strategy?

Answer:

This is a common purification challenge stemming from the physicochemical properties of piperidines. Their basicity and polarity can make them difficult to handle.

Expert Insight: Leverage the Basicity

The most robust purification method is an acid-base liquid-liquid extraction . The basic nitrogen of the phenoxypiperidine product allows it to be selectively moved between organic and aqueous layers, leaving neutral byproducts and starting materials behind.

Step-by-Step Purification Protocol:

  • Initial Quench & Dilution: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench carefully with water and dilute with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1][10]

  • Acidic Wash (Extraction of Amine):

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[5]

    • Causality: The basic piperidine product will be protonated to form a water-soluble ammonium salt (R₃NH⁺Cl⁻) and will move into the aqueous layer. Unreacted aryl halide and neutral byproducts (like the biaryl Ar-Ar) will remain in the organic layer.

    • Separate the layers. Keep the aqueous layer , as this now contains your protonated product.

  • Basification & Re-extraction:

    • Place the acidic aqueous layer in a clean separatory funnel and cool it in an ice bath.

    • Slowly add a strong base, such as 2M NaOH, until the solution is basic (test with pH paper, pH > 10).

    • Causality: The base deprotonates the ammonium salt, regenerating the free amine product, which will likely precipitate or form an oil.

    • Extract the liberated product back into an organic solvent (e.g., ethyl acetate or DCM) multiple times (3x).[5]

  • Final Workup:

    • Combine the organic extracts.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure to yield the crude product, now significantly purified.[1]

  • Final Polish: This purified crude product can then be further purified by flash column chromatography on silica gel or recrystallization if necessary.[11]

Question 4: I suspect my starting materials are impure. What are the most common culprits and how can I purify them?

Answer:

The purity of your starting materials is paramount. Impurities can act as catalyst poisons or generate their own set of byproducts.[12][13]

Common Starting Material Issues & Solutions:

Starting MaterialCommon ImpurityImpact on ReactionPurification Protocol
Piperidine Pyridine Pyridine is a notorious catalyst poison in hydrogenation reactions and can compete in N-arylation. It forms an azeotrope with piperidine, making simple distillation ineffective.Purification via Carbonate Salt: 1. Dissolve the impure piperidine in a non-polar solvent (e.g., hexane). 2. Bubble CO₂ gas through the solution. Piperidine, being a stronger base, selectively forms a solid carbonate salt.[14] 3. Filter the solid salt. 4. Liberate the free piperidine by treating the salt with a strong base (NaOH) and extracting.[5]
Piperidine Water, Oxidation Products Water can interfere with the catalytic cycle (see Q1). Oxidation can lead to discoloration.[5]Distillation from KOH: 1. Pre-dry the piperidine by letting it stand over solid KOH pellets overnight. 2. Decant the liquid and perform a fractional distillation under an inert atmosphere.[5]
Aryl Halide Related positional isomers, residual solvents Can lead to a mixture of final products that are difficult to separate.Recrystallization or flash column chromatography.
Solvents (Toluene, Dioxane) Water, Peroxides (in ethers) Water promotes hydrodehalogenation. Peroxides can degrade catalysts and reagents.[12]Use a solvent purification system (e.g., Grubbs apparatus) or distill from an appropriate drying agent (e.g., Na/benzophenone for ethers, CaH₂ for hydrocarbons) before use.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig amin
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • Supplementary Inform
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • Ullmann condens
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide - Benchchem.
  • Ullmann reaction - Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal.
  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Purity determination of the starting materials used in the synthesis of pharmaceutical substances - ResearchG

Sources

Technical Support Center: Optimizing Piperidine Reactions Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in piperidine reactions. As researchers and drug development professionals, we understand that seemingly minor experimental variables can have a profound impact on reaction outcomes. Among these, solvent selection is arguably one of the most critical yet often overlooked parameters.

This guide is designed to move beyond generic recommendations and provide you with a robust, logic-driven framework for selecting and optimizing solvents in your piperidine-based syntheses. We will explore the causal relationships between solvent properties and reaction performance, offering actionable troubleshooting advice and validated protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues in Piperidine Reactions & Solvent-Based Solutions

This section addresses specific experimental roadblocks with a focus on how the reaction medium can be the root cause and the ultimate solution.

Issue 1: Low Reaction Yield or Stalled Reaction

Question: My N-alkylation of piperidine is giving me a very low yield. The starting materials are still present even after extended reaction times. What could be the problem?

Answer: This is a classic issue often rooted in suboptimal reaction kinetics, where the solvent plays a pivotal role. The transition state of the reaction may not be sufficiently stabilized by the chosen solvent.

Expertise & Experience: For a typical S_N2 reaction like N-alkylation, the transition state is often more polar than the reactants. A polar aprotic solvent is usually the best choice to solve this. Such solvents can solvate the cation (e.g., the counter-ion of the alkylating agent) without strongly hydrogen-bonding to the nucleophilic piperidine nitrogen, which would otherwise reduce its reactivity.

Troubleshooting Protocol: Solvent Screening for N-Alkylation

  • Baseline Establishment: Ensure your current reaction setup (temperature, stoichiometry, reagent purity) is consistent.

  • Solvent Selection: Choose a range of polar aprotic solvents with varying dielectric constants. Good candidates include Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). Include a less polar solvent like Tetrahydrofuran (THF) for comparison.

  • Experimental Setup: Run small-scale parallel reactions in each of the selected solvents. Maintain identical concentrations, temperature, and stirring rates.

  • Monitoring: Track the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare the rate of consumption of starting material and formation of the product across the different solvents.

Data-Driven Decision Making:

SolventDielectric Constant (ε) at 20°CTypical ObservationRecommendation
Tetrahydrofuran (THF)7.6Slow reaction rate, significant starting material remains.Not ideal for many S_N2 reactions unless phase-transfer catalysts are used.
Acetonitrile (ACN)37.5Moderate to good reaction rate. Easy to remove post-reaction.Excellent starting point for optimization.
Dimethylformamide (DMF)36.7Often provides good solubility and reaction rates.Higher boiling point can be advantageous for higher temperature reactions, but it is harder to remove.
Dimethyl Sulfoxide (DMSO)47Frequently results in the fastest reaction rates due to its high polarity.Can complicate workup due to its high boiling point and water miscibility.

Causality Diagram: Solvent Effects on S_N2 Reactions

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Piperidine Piperidine (Nu) TS [Nu---R---X]⁻ (Polar & Charged) Piperidine->TS AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkylpiperidine TS->Product Halide Halide Ion (X⁻) TS->Halide Solvent Polar Aprotic Solvent (e.g., DMSO, ACN) Solvent->Piperidine Weak Solvation (Preserves Nucleophilicity) Solvent->TS Stabilizes (Increases Rate)

Caption: Solvent stabilization of the S_N2 transition state.

Issue 2: Formation of Significant Side Products

Question: My acylation of piperidine with an acid chloride is producing a significant amount of a dark, tarry byproduct, and my desired amide is difficult to purify. I'm using pyridine as the solvent and base.

Answer: This is a common issue where the solvent is not just an inert medium but an active participant, leading to unwanted side reactions. While pyridine can act as a base, its nucleophilicity can lead to the formation of an acylpyridinium intermediate. In some cases, this can lead to polymerization or other decomposition pathways, especially with sensitive substrates.

Expertise & Experience: The key is to separate the roles of the base and the solvent. A non-nucleophilic base combined with an inert solvent is often a superior system. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent choices as they are relatively non-polar, aprotic, and unlikely to react with the acid chloride. A sterically hindered non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct.

Authoritative Grounding & Protocol: Clean Acylation of Piperidine

  • Reagent & Solvent Preparation:

    • Dissolve piperidine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous Dichloromethane (DCM).

    • Use a volume of DCM that allows for easy stirring (e.g., 0.1 to 0.5 M concentration).

    • Perform this under an inert atmosphere (Nitrogen or Argon) if the reagents are moisture-sensitive.

  • Controlled Addition:

    • Cool the solution to 0 °C using an ice bath. This moderates the exothermic reaction and minimizes side product formation.

    • Add the acid chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred piperidine solution over 15-30 minutes.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Logical Flow for Solvent/Base Selection in Acylations

G Start Acylation of Piperidine SolventChoice Solvent Selection Start->SolventChoice InertSolvent Inert Aprotic Solvent? (e.g., DCM, THF) SolventChoice->InertSolvent Yes ReactiveSolvent Reactive Solvent? (e.g., Pyridine) SolventChoice->ReactiveSolvent No BaseChoice Base Selection NonNucBase Non-Nucleophilic Base? (e.g., TEA, DIPEA) BaseChoice->NonNucBase Yes NucBase Nucleophilic Base? (e.g., Pyridine as base) BaseChoice->NucBase No InertSolvent->BaseChoice Bad Side Products Low Yield ReactiveSolvent->Bad Good Clean Reaction High Yield NonNucBase->Good NucBase->Bad

Caption: Decision workflow for acylation solvent and base.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a protic and an aprotic solvent, and why does it matter for piperidine reactions?

A1: The key difference is the presence of an acidic proton.

  • Protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate a proton (H+). They can form strong hydrogen bonds. For piperidine reactions, a protic solvent can solvate and deactivate the lone pair on the piperidine nitrogen, significantly reducing its nucleophilicity.

  • Aprotic solvents (e.g., THF, DCM, ACN, DMF) lack an acidic proton and cannot act as hydrogen bond donors. They are generally preferred for reactions involving strong nucleophiles like piperidine, as they do not "cage" the nucleophile, leaving it free to react.

Q2: How does solvent boiling point affect my reaction?

A2: The boiling point dictates the maximum temperature at which you can run a reaction at atmospheric pressure.

  • Low Boiling Point Solvents (e.g., DCM, Diethyl Ether): Useful for reactions that are fast at or below room temperature. They are easy to remove during workup, but limit the thermal energy you can apply to overcome activation barriers.

  • High Boiling Point Solvents (e.g., DMF, DMSO, Toluene): Necessary for reactions that require significant heat to proceed (e.g., >80 °C). However, their complete removal can be challenging and may require high vacuum or aqueous extraction.

Q3: My product is a salt. Which solvent should I use for purification by recrystallization?

A3: For recrystallization, you need a solvent system where your product is highly soluble at an elevated temperature but poorly soluble at a low temperature, while impurities remain soluble at all temperatures.

  • For polar, ionic salts (e.g., piperidinium hydrochloride): Start with polar protic solvents like isopropanol (IPA) or ethanol. You might need to use a solvent/anti-solvent system. For example, dissolve the salt in a minimal amount of hot methanol (solvent) and then slowly add a less polar solvent like diethyl ether or ethyl acetate (anti-solvent) until turbidity is observed. Cooling this mixture will often yield high-purity crystals. This process requires careful experimentation to find the optimal solvent ratio.

Q4: Can solvent purity really impact my reaction? I'm seeing inconsistent results between batches.

A4: Absolutely. Solvent impurities can be reaction killers.

  • Water: The most common impurity. In anhydrous reactions, it can hydrolyze starting materials (like acid chlorides) or quench organometallic reagents. Using freshly dried solvents from a solvent purification system or from a sealed bottle with a desiccant is critical.

  • Peroxides: Ethers like THF and dioxane can form explosive peroxides over time, especially when exposed to air and light. Peroxides can also act as radical initiators, leading to unwanted side reactions. Always test for peroxides before using aged ether solvents.

  • Stabilizers/Inhibitors: Some solvents (like commercial THF) contain inhibitors like BHT to prevent peroxide formation. While often benign, these can sometimes interfere with sensitive catalytic reactions.

References

  • Chemical Properties of Acetonitrile, PubChem, N
  • Dimethyl Sulfoxide (DMSO) as a Reaction Solvent, Organic Chemistry Portal, [Link]
  • Amide Synthesis via Acyl Chlorides, Organic Chemistry Portal, [Link]
  • Solvent Effects in Organic Chemistry, LibreTexts Chemistry, [Link] (Note: While this link discusses the Hammond Postulate, it provides context for transition st
  • Drying of Solvents, University of Wisconsin-Madison, [Link]

Validation & Comparative

A Comparative Guide to 4-Phenoxypiperidine Hydrochloride and 4-Phenylpiperidine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the piperidine scaffold remains a cornerstone for the development of a vast array of therapeutics, particularly those targeting the central nervous system (CNS). Among the myriad of substituted piperidines, 4-phenoxypiperidine hydrochloride and 4-phenylpiperidine hydrochloride emerge as two pivotal intermediates. While structurally similar, the nuanced difference between a phenoxy and a phenyl substituent at the 4-position imparts distinct physicochemical properties and reactivities, guiding their application in the synthesis of diverse molecular entities. This guide provides an in-depth, objective comparison of these two building blocks, supported by experimental data and mechanistic insights to inform rational drug design and process development.

At a Glance: Structural and Physicochemical Distinctions

Before delving into their synthetic applications, it is crucial to understand the fundamental differences between these two molecules. The key distinction lies in the electronic and steric nature of the 4-substituent.

PropertyThis compound4-Phenylpiperidine Hydrochloride
Molecular Formula C₁₁H₁₆ClNOC₁₁H₁₆ClN
Molecular Weight 213.71 g/mol 197.71 g/mol
Appearance White to off-white powderWhite or off-white crystalline powder[1]
Melting Point Not consistently reportedApproximately 225°C[1]
Solubility Soluble in water and some organic solventsPartially soluble in water and some organic solvents[1]
Key Structural Feature Aryl ether linkage at the 4-positionDirect carbon-carbon bond between the phenyl and piperidine rings at the 4-position

The oxygen atom in the phenoxy group introduces a degree of flexibility and alters the electronic landscape of the attached phenyl ring compared to the direct C-C bond in the phenyl derivative. The phenoxy group, through the oxygen's lone pairs, can act as a π-system electron-donating group, while also exerting an inductive electron-withdrawing effect. This duality influences the reactivity of both the piperidine nitrogen and the aromatic ring itself.

The Synthetic Arena: A Tale of Two Scaffolds

The utility of both 4-phenoxypiperidine and 4-phenylpiperidine hydrochlorides lies in their role as scaffolds for the construction of more complex molecules. The primary site of synthetic modification is the secondary amine of the piperidine ring, which readily undergoes N-alkylation, N-acylation, and reductive amination reactions.

4-Phenylpiperidine Hydrochloride: The Bedrock of Opioid Analgesics

The 4-phenylpiperidine moiety is a well-established pharmacophore, most notably in the realm of opioid analgesics.[2] Its rigid structure is a key feature for binding to opioid receptors. A classic example of its application is in the synthesis of pethidine (meperidine), a widely used synthetic opioid.

Experimental Protocol: Synthesis of Pethidine (Meperidine) Precursor

This synthesis illustrates the construction of the core 1-methyl-4-phenylpiperidine-4-carbonitrile, a direct precursor to pethidine. This multi-step synthesis typically begins with precursors to the 4-phenylpiperidine ring itself.

Diagram of the synthetic workflow for a pethidine precursor:

A N,N-bis(2-chloroethyl)amine derivative C 1-substituted-4-cyano-4-phenylpiperidine A->C Base (e.g., NaNH₂) B Phenylacetonitrile B->C D Pethidine C->D Hydrolysis & Esterification A 4-Phenoxypiperidine (from hydrochloride salt + base) D N-Alkyl-4-phenoxypiperidine A->D B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) C->D Solvent (e.g., Acetonitrile) Heat

Caption: General N-alkylation of 4-Phenoxypiperidine.

Step-by-step methodology:

  • Free Base Generation: this compound is dissolved in a suitable solvent (e.g., water or a biphasic mixture) and treated with a base such as sodium hydroxide or potassium carbonate to generate the free amine. The free base is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate) and dried.

  • N-Alkylation: The dried 4-phenoxypiperidine free base is dissolved in an aprotic polar solvent like acetonitrile or DMF. A base, typically a mild inorganic base like potassium carbonate, and the desired alkylating agent (e.g., an alkyl bromide or iodide) are added. The reaction mixture is then heated to drive the SN2 reaction to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired N-alkylated product.

Causality Behind Experimental choices:

  • The initial neutralization of the hydrochloride salt is essential to unmask the nucleophilic secondary amine.

  • The use of a base like potassium carbonate in the alkylation step is to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction forward.

  • Aprotic polar solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Comparative Analysis of Synthetic Performance

The choice between 4-phenoxypiperidine and 4-phenylpiperidine hydrochloride in a synthetic campaign is dictated by the target molecule's desired properties and the subtle differences in the reactivity of these two building blocks.

Nucleophilicity of the Piperidine Nitrogen:

The nucleophilicity of the piperidine nitrogen is a critical factor in N-alkylation and N-acylation reactions. The electronic nature of the 4-substituent can influence this property. The phenyl group is generally considered to be weakly electron-withdrawing through induction. The phenoxy group, however, presents a more complex electronic profile. While the oxygen atom is electron-withdrawing inductively, its lone pairs can donate electron density to the aromatic ring via resonance. The overall effect on the distant piperidine nitrogen is likely to be small, but it could lead to subtle differences in reaction kinetics. In general, both piperidines are sufficiently nucleophilic for a wide range of synthetic transformations.

Influence on Reaction Outcomes:

  • Steric Hindrance: The steric bulk of the 4-substituent can influence the approach of reagents to the piperidine nitrogen. However, given that the substitution is at the 4-position, the steric hindrance at the nitrogen is minimal for both compounds.

  • Side Reactions: In syntheses involving reactions on the aromatic ring, the phenoxy group can be more susceptible to cleavage under harsh acidic or reductive conditions compared to the robust C-C bond of the phenyl group. This is a critical consideration in multi-step syntheses.

  • Solubility and Handling: The hydrochloride salts enhance the stability and ease of handling of these otherwise oily free bases. The subtle differences in their polarity may affect their solubility in various solvent systems, which can be a practical consideration in process development.

Quantitative Data Comparison (Illustrative)

Reaction TypeSubstrateTypical Yield
N-Benzylation4-Phenylpiperidine85-95%
N-Benzylation4-Phenoxypiperidine80-90%

These illustrative yields suggest that both substrates are highly effective in standard N-alkylation reactions, with potentially minor variations attributable to purification differences and subtle reactivity nuances.

Conclusion: Strategic Selection for Targeted Synthesis

Both this compound and 4-phenylpiperidine hydrochloride are indispensable tools in the arsenal of the medicinal chemist. The choice between them is not one of inherent superiority but of strategic selection based on the desired final product.

  • 4-Phenylpiperidine hydrochloride remains the go-to scaffold for the synthesis of traditional opioid analgesics and other compounds where a rigid, lipophilic phenyl group is a key pharmacophoric element. Its synthetic pathways are well-established and optimized.

  • This compound offers greater versatility for exploring a wider range of chemical space. The introduction of the ether linkage provides opportunities for modulating physicochemical properties and can lead to novel pharmacological profiles. Its use is particularly advantageous when seeking to fine-tune properties such as metabolic stability and receptor-binding interactions.

Ultimately, a thorough understanding of the subtle yet significant differences in the chemical nature of these two building blocks empowers researchers to make informed decisions, leading to more efficient and innovative drug discovery and development.

References

  • ChemBK. 4-Phenylpiperdine HCL. [Link]
  • Wikipedia. Phenylpiperidine. [Link]
  • Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]
  • ResearchGate.

Sources

A Comparative Analysis of Phenoxypiperidine Derivatives in CNS Research: From Opioid Modulation to Dopaminergic and Serotonergic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Therapeutic Potential

The phenoxypiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as a versatile template for the development of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and transporters. Its inherent structural features, including a basic nitrogen atom within the piperidine ring and the potential for diverse substitutions on both the phenoxy and piperidine moieties, allow for the fine-tuning of pharmacological activity. This guide provides a comparative analysis of distinct classes of phenoxypiperidine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential in CNS disorders. We will delve into derivatives targeting the Nociceptin/Orphanin FQ (NOP) receptor (ORL1), the serotonin transporter (SERT), and dopamine receptors, supported by experimental data and detailed protocols for their evaluation.

Part 1: The Phenoxypiperidine Scaffold in CNS Drug Design

The phenoxypiperidine core offers a unique combination of rigidity and flexibility. The piperidine ring can adopt various chair and boat conformations, allowing for precise spatial orientation of substituents to interact with receptor binding pockets. The ether linkage to the phenyl ring provides an additional point of rotation and a site for introducing a wide array of chemical diversity. This adaptability has been exploited to generate ligands with high affinity and selectivity for challenging CNS targets.

Part 2: Comparative Analysis of Phenoxypiperidine Derivatives

This section will compare three distinct classes of phenoxypiperidine derivatives based on their primary CNS targets: ORL1 receptor agonists, serotonin transporter ligands, and dopamine receptor antagonists.

3-Phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists

Therapeutic Rationale: The ORL1 receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a range of physiological processes, including pain, anxiety, and reward. Agonists of the ORL1 receptor have shown promise as anxiolytics and potential non-addictive analgesics.

Mechanism of Action: The ORL1 receptor is a Gi/o-coupled GPCR. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.[1][2]

Signaling Pathway:

ORL1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist ORL1_Receptor ORL1 (NOP) Receptor Agonist->ORL1_Receptor Binds Gi_o Gi/o Protein ORL1_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Ion Channels & Neuronal Excitability cAMP->Downstream_Effects Leads to SERT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor Postsynaptic 5-HT Receptor Serotonin->5HT_Receptor Binds Phenoxypiperidine_Derivative SERT Inhibitor Phenoxypiperidine_Derivative->SERT Blocks Neuronal_Response Altered Neuronal Response 5HT_Receptor->Neuronal_Response Activates

Caption: Mechanism of SERT Inhibition.

Comparative Performance Data:

A series of 3-[(aryl)(benzyloxy)methyl]piperidine derivatives, structurally related to phenoxypiperidines, have demonstrated high affinity for SERT. [3]

Compound Aryl Group SERT Ki (nM)
5 Phenyl 5.4
6 4-Fluorophenyl 2.1
7 2-Thienyl 8.3

| Fluoxetine (Reference) | - | 1.1 |

Data synthesized from Bioorg Med Chem Lett. 2004 Jan 19;14(2):409-12. [3] Expertise & Experience Insights: The introduction of a 4-fluorophenyl group enhances the binding affinity for SERT, a common feature in many SSRIs. The high affinity of these compounds, comparable to the established SSRI fluoxetine, underscores the potential of this scaffold in developing novel antidepressants. The weak affinity for 5-HT1A and alpha2-adrenoceptors for these compounds indicates good selectivity. [3]

Phenoxypiperidine Scaffolds as Dopamine D4 Receptor Antagonists

Therapeutic Rationale: The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia and other psychotic disorders. Antagonists of the D4 receptor are being investigated as potential antipsychotics with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily target the D2 receptor.

Mechanism of Action: Phenoxypiperidine-based compounds can act as potent and selective antagonists at the dopamine D4 receptor. By blocking the binding of dopamine, these antagonists modulate dopaminergic neurotransmission in specific brain regions.

Signaling Pathway:

D4_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds D4_Antagonist D4 Antagonist D4_Antagonist->D4_Receptor Blocks Gi_o Gi/o Protein D4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Modulation of Downstream Signaling cAMP->Downstream_Signaling

Caption: Dopamine D4 Receptor Antagonism.

Comparative Performance Data:

A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent and selective dopamine D4 receptor antagonists. [4]

Compound Phenoxy Substitution D4 Ki (nM) D2/D4 Selectivity
8 4-Fluoro 140 >14
9 3,4-Difluoro 210 >9.5
10a 4-Fluoro-3-methyl 320 >6.3

| 14a | 4-Fluoro (with N-modification) | 0.3 | >2000 |

Data synthesized from ChemRxiv. 2023; doi: 10.26434/chemrxiv-2023-y2j79. [4] Expertise & Experience Insights: The introduction of gem-difluoro substitution on the piperidine ring is a key modification in this series. While initial compounds showed modest affinity, further optimization of the N-substituent (as in compound 14a ) led to a dramatic increase in both potency and selectivity for the D4 receptor over other dopamine receptor subtypes. [4]This highlights the importance of exploring substitutions on the piperidine nitrogen for achieving desired pharmacological profiles. However, these compounds exhibited poor microsomal stability, indicating a need for further optimization for in vivo applications. [4]

Part 3: Experimental Protocols for Compound Characterization

The following protocols are foundational for the in vitro characterization of phenoxypiperidine derivatives targeting GPCRs and transporters.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Membranes (e.g., from transfected cells or brain tissue) Incubate Incubate Membranes, Radioligand, and Test Compound Receptor_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubate Radioligand_Prep Prepare Radioligand Solution (e.g., [3H]-ligand) Radioligand_Prep->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Scintillation Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Analysis Cell_Culture Culture Cells Expressing the Target GPCR Plate_Cells Plate Cells in a 96-well Plate Cell_Culture->Plate_Cells Pre_incubation Pre-incubate with PDE Inhibitor (e.g., IBMX) Plate_Cells->Pre_incubation Stimulation Add Forskolin (for Gi/o) and Test Compound Pre_incubation->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis cAMP_Detection Detect cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC50 or IC50 Values cAMP_Detection->Data_Analysis

Caption: cAMP Functional Assay Workflow.

Step-by-Step Methodology:

  • Cell Plating: Seed cells stably or transiently expressing the GPCR of interest into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • For Gi/o-coupled receptors (e.g., ORL1, D4): Add varying concentrations of the test compound along with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. [1][5] * For Gs-coupled receptors: Add varying concentrations of the test compound alone.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). 5[6]. Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). 6[5][7][8]. Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonists, determine the IC50 by measuring the inhibition of agonist-stimulated cAMP production.

Trustworthiness: The use of forskolin provides a robust and reproducible stimulation of adenylyl cyclase, creating a reliable window for measuring the inhibitory effects of agonists at Gi/o-coupled receptors.

Part 4: Concluding Remarks and Future Directions

The phenoxypiperidine scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a diverse range of CNS targets. The comparative analysis presented here demonstrates how subtle modifications to this core structure can dramatically alter its pharmacological profile, shifting its activity from an ORL1 agonist to a SERT inhibitor or a dopamine D4 antagonist.

The 3-phenoxypropyl piperidine derivatives targeting the ORL1 receptor are promising candidates for the development of novel anxiolytics and non-opioid analgesics. The high-affinity SERT ligands based on the phenoxypiperidine backbone represent a valuable avenue for the discovery of new antidepressants with potentially improved side-effect profiles. Furthermore, the development of highly selective dopamine D4 antagonists from the phenoxypiperidine class offers the potential for more targeted antipsychotic therapies.

Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their metabolic stability and brain penetrability, to translate their in vitro potency into in vivo efficacy. Moreover, exploring the potential for developing biased agonists or allosteric modulators based on the phenoxypiperidine scaffold could lead to even more refined and safer CNS therapeutics. The continued exploration of this versatile chemical entity will undoubtedly yield further valuable insights and contributions to the field of CNS drug discovery.

References

  • Wang, L. H. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]
  • Cattabriga, E., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(4), 627–636. [Link]
  • McCorvy, J. D., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience, 14(15), 2768–2777. [Link]
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101563. [Link]
  • Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
  • Wang, L. H. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Manchikanti, L., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(3), 155–174. [Link]
  • Kim, J., et al. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Bulletin of the Korean Chemical Society, 36(1), 357-361. [Link]
  • Sonesson, C., et al. (1995). Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists. Journal of medicinal chemistry, 38(8), 1319–1329. [Link]
  • Dooley, C. T., et al. (1998). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. The Journal of pharmacology and experimental therapeutics, 284(2), 528–534. [Link]
  • Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589–593. [Link]
  • Cai, W., & Chen, Z. J. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol exchange. [Link]
  • ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).
  • Dooley, C. T., et al. (1998). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. FIU Discovery. [Link]
  • Caccia, S., et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry letters, 14(2), 409–412. [Link]
  • Cichero, E., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (Basel, Switzerland), 25(23), 5556. [Link]
  • Le, T. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS medicinal chemistry letters, 1(5), 209–213. [Link]
  • Jenck, F., et al. (1998). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: anxiolytic profile in the rat. Proceedings of the National Academy of Sciences of the United States of America, 95(18), 10902–10907. [Link]
  • Beaudry, H., et al. (2005). Heterodimerization of ORL1 and Opioid Receptors and Its Consequences for N-type Calcium Channel Regulation. The Journal of biological chemistry, 280(35), 31199–31206. [Link]
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]
  • Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12519. [Link]
  • Saeedia, S., et al. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry, 84, 117260. [Link]
  • Namasivayam, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3192. [Link]
  • Butini, S., et al. (2016). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 59(17), 7948–7966. [Link]
  • Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(10), 1045. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Phenoxypiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenoxypiperidine scaffold has emerged as a compelling structural motif in medicinal chemistry. Its inherent conformational rigidity, which limits the spatial orientation of the pendant phenoxy group relative to the basic nitrogen, makes it an attractive starting point for designing ligands with high specificity and potency. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 4-phenoxypiperidine analogs across different biological targets, supported by experimental data and detailed protocols for researchers in drug discovery.

The 4-Phenoxypiperidine Core: A Privileged Scaffold

The core structure consists of a piperidine ring substituted at the 4-position with a phenoxy group[1]. This arrangement creates a conformationally restricted analogue of more flexible pharmacophores, such as the 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands[2]. The key vectors for chemical modification—the piperidine nitrogen (N1), the phenoxy ring, and the piperidine ring itself—provide a rich landscape for SAR exploration.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Synthesis Synthesis of Analogs (e.g., N-alkylation, Suzuki coupling on phenoxy ring) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Primary Binding Assay (e.g., Radioligand Displacement) Purification->Binding Function Functional Assay (e.g., cAMP, GTPγS, AlphaScreen) Binding->Function Selectivity Selectivity Panel (Against related receptors and off-targets) Function->Selectivity PK Pharmacokinetics (Solubility, Permeability, Stability) Selectivity->PK Efficacy In Vivo Efficacy Model (e.g., Rat EEG, Tumor Xenograft) PK->Efficacy

Caption: A generalized workflow for the synthesis and evaluation of novel chemical entities.

Protocol 1: Radioligand Binding Assay for GPCRs (Example: Mu-Opioid Receptor)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.

Objective: To determine the inhibitory constant (Ki) of a 4-phenoxypiperidine analog.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the target receptor (e.g., human mu-opioid receptor).[3]

  • Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]diprenorphine).[4]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate additives (e.g., MgCl₂).

  • Test Compounds: 4-phenoxypiperidine analogs dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., Naloxone).

  • Filtration System: Brandel or PerkinElmer cell harvester with GF/B or GF/C filter mats.

  • Scintillation Cocktail & Counter.

Procedure:

  • Reaction Setup: In 12 x 75-mm polystyrene tubes, combine the assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Initiate Reaction: Add the cell membrane preparation to each tube to initiate the binding reaction. The final volume is typically 0.5-1.0 mL.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[4]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mats. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Rapidly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand.[5]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: AlphaScreen Assay for Protein-Protein Interaction Inhibition (Example: β-catenin/BCL9)

This is a bead-based, non-radioactive assay to measure the disruption of a PPI.

Objective: To determine the IC₅₀ of a 4-phenoxypiperidine analog for inhibiting the β-catenin/BCL9 interaction.

Materials:

  • Proteins: Purified, tagged recombinant human β-catenin (e.g., GST-tagged) and BCL9 (e.g., His-tagged).

  • AlphaScreen Beads: Glutathione Donor beads and Ni-NTA Acceptor beads (PerkinElmer).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Test Compounds: 4-phenoxypiperidine analogs in DMSO.

  • Microplates: 384-well, low-volume white microplates.

  • Plate Reader: An AlphaScreen-capable plate reader (e.g., EnVision).

Procedure:

  • Compound Plating: Add serial dilutions of the test compounds to the microplate wells.

  • Protein Incubation: Add the tagged β-catenin and BCL9 proteins to the wells and incubate with the compounds for a set period (e.g., 30 minutes at room temperature) to allow for binding or inhibition.

  • Bead Addition: Add the Donor and Acceptor beads to the wells. The Donor beads will bind to the GST-tagged β-catenin, and the Acceptor beads will bind to the His-tagged BCL9.

  • Incubation: Incubate the plate in the dark for 60-90 minutes to allow the beads to come into proximity if the PPI is intact.

  • Signal Detection: If the proteins are interacting, the Donor and Acceptor beads are brought close together. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. If a test compound inhibits the PPI, the beads remain distant, and the signal is reduced.

  • Data Analysis: Read the plate on an AlphaScreen reader. Plot the signal intensity against the log concentration of the inhibitor to determine the IC₅₀ value.

References

  • Hudkins, R. L., et al. (2012). 4-phenoxypiperidine pyridazin-3-one Histamine H(3) Receptor Inverse Agonists Demonstrating Potent and Robust Wake Promoting Activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1504-9. [Link]
  • Dvorak, C. A., et al. (2005). 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry, 48(7), 2229-32. [Link]
  • Espinosa-Bustos, C., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(5), 1243. [Link]
  • Li, Z. (2023). Discovery of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction.
  • Kamiya Biomedical Company. Rat Dopamine Receptor D4 (DRD4) ELISA. [Link]
  • Li, Z., et al. (2021). Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11195-11218. [Link]
  • Wieland, K., & Sadee, W. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 8(1-4), 327-39. [Link]
  • Manglik, A., et al. (2012). Structural basis for mu-opioid receptor binding and activation.
  • Neuman, R. J. (2013). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1017, 137-46. [Link]
  • ACG Publications. (n.d.).
  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e33992. [Link]
  • Xiang, J. N., & Xu, X. (2024). Compounds as neuronal histamine receptor-3 antagonists and uses thereof. U.S.
  • Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. [Link]
  • Luedtke, R. R., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3469-3484. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
  • Neve, K. A., & Neve, R. L. (2001). Characterization of Dopamine Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.6. [Link]
  • Gentry, P. R., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. ACS Chemical Neuroscience, 7(6), 706-23. [Link]
  • Onaran, H. O., & Costa, T. (2018). Strategies for the discovery of biased GPCR ligands. Trends in Pharmacological Sciences, 39(1), 58-73. [Link]
  • Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. Nature Reviews Molecular Cell Biology, 19(9), 565-579. [Link]

Sources

A Senior Scientist's Guide to Comparative In-Silico Docking of 4-Phenoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of in-silico molecular docking workflows for evaluating 4-phenoxypiperidine derivatives. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug discovery.

Introduction: The Therapeutic Potential of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have been investigated for a range of biological activities, notably as analgesics targeting opioid receptors.[1][2][3][4] Phenylpiperidines, in general, play a significant role in anesthesia and pain medicine.[2] Given this therapeutic relevance, computational methods like molecular docking are invaluable for rapidly screening new derivatives, predicting their binding affinities, and elucidating potential mechanisms of action, thereby accelerating the drug discovery pipeline.[5][6]

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This guide will provide a comparative framework using two distinct and widely recognized docking programs, AutoDock Vina and Glide, to analyze a hypothetical set of 4-phenoxypiperidine derivatives against the human mu-opioid receptor.

PART 1: Foundational Concepts & Methodological Considerations

The credibility of any in-silico study hinges on the meticulous preparation of the biological target and ligands, and a lucid understanding of the tools employed.

Choosing the Right Tools: A Comparison of Docking Software

The choice of docking software is critical as the underlying algorithms and scoring functions dictate the results.[9] Here, we compare a freely available, open-source tool with a leading commercial package.

  • AutoDock Vina: An open-source program celebrated for its speed and ease of use. It employs a Lamarckian genetic algorithm for conformational searching and uses an empirical scoring function that estimates the binding free energy.[7] Its accessibility makes it a staple in academic research.[7]

  • Glide (Schrödinger): A commercial software known for its high accuracy and robust validation.[6][9] Glide utilizes a hierarchical series of filters to search for possible ligand poses within the receptor's active site.[10] Its scoring function is more complex, designed to weed out false positives and provide a more accurate ranking of ligands.[6][10]

The fundamental difference lies in their search and scoring methodologies, which can lead to variations in predicted binding poses and affinities. Therefore, using more than one program can provide a more comprehensive and validated prediction.[11]

The Imperative of Preparation: Building a Self-Validating System

Garbage in, garbage out. This axiom is the cornerstone of computational chemistry. The biological relevance of your docking results is directly proportional to the quality of your initial structures.

Protein Target Preparation:

The initial step is to obtain a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).[12] For this guide, we will conceptually use the human mu-opioid receptor. The preparation process is a critical stage of refinement:

  • Structure Retrieval: Download the PDB file of the target receptor. It is crucial to select a structure with high resolution and, ideally, a co-crystallized ligand within the binding site of interest.[13]

  • Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[12][14] These can interfere with the docking process.

  • Structural Correction: Add hydrogen atoms, as they are crucial for proper hydrogen bond formation but are often not resolved in crystal structures. Assign correct bond orders and fix any missing side chains or loops.

  • Binding Site Definition: The search space for the docking algorithm must be defined. This is typically a grid box centered around the known binding site, often determined by the position of a co-crystallized ligand.[13]

Ligand Preparation:

A small library of 4-phenoxypiperidine derivatives will be used for this comparative study.

  • 2D to 3D Conversion: Sketch the 2D structures of the derivatives and convert them into 3D conformations.

  • Energy Minimization: Each 3D structure must be subjected to energy minimization to achieve a stable, low-energy conformation. This step is vital for ensuring that the initial ligand structure is energetically plausible.

  • Charge Assignment: Assign partial charges to the ligand atoms. The electrostatic interactions between the ligand and the protein are a key component of the binding energy calculation.[10]

PART 2: Experimental Protocols: A Comparative Docking Workflow

This section provides detailed, step-by-step methodologies for performing the docking experiments.

Overall Workflow Diagram

The following diagram illustrates the comprehensive workflow for a comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select & Download Target PDB Clean 3. Prepare Receptor PDB->Clean Clean, Add H+ Ligands 2. Design & Prepare Ligand Library Min 4. Prepare Ligands Ligands->Min Energy Minimize Vina 5a. Docking with AutoDock Vina Clean->Vina Glide 5b. Docking with Glide Clean->Glide Min->Vina Min->Glide Results 6. Collate Docking Scores & Poses Vina->Results Glide->Results Compare 7. Comparative Analysis (Scores, Poses, Interactions) Results->Compare Validation 8. Validation (Re-docking, RMSD) Compare->Validation Conclusion 9. Draw Conclusions Validation->Conclusion

Caption: A workflow for comparative in-silico molecular docking.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the key steps for docking with the AutoDock suite.[7][15][16]

  • Input File Preparation:

    • Receptor: Using AutoDockTools (ADT), convert the cleaned PDB file of the receptor into the PDBQT format. This format includes atomic charges and atom types required by AutoDock.

    • Ligands: Convert the energy-minimized 3D structures of the 4-phenoxypiperidine derivatives into the PDBQT format. Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • In ADT, load the receptor PDBQT file.

    • Define the search space by creating a grid box. Center the grid on the active site residues. The size of the box should be large enough to accommodate the ligands and allow them to rotate freely. A typical size is 14 x 14 x 14 Å.[17]

  • Configuration File:

    • Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

Protocol 2: Conceptual Workflow for Glide Docking

This outlines the general, conceptual steps for docking using Schrödinger's Glide.[10]

  • Protein Preparation:

    • Use the "Protein Preparation Wizard" in the Maestro interface. This automates the process of adding hydrogens, removing unwanted molecules, optimizing hydrogen bond networks, and performing a restrained energy minimization of the receptor.

  • Receptor Grid Generation:

    • Define the active site by selecting the co-crystallized ligand or key active site residues.

    • Generate the receptor grid. This pre-calculates the potential energy grids for different atom types, which speeds up the subsequent docking calculations.

  • Ligand Preparation:

    • Use "LigPrep" to prepare the 4-phenoxypiperidine derivatives. This tool generates various tautomers, stereoisomers, and ring conformations and performs energy minimization for each ligand.

  • Ligand Docking:

    • Set up the ligand docking job in Maestro.

    • Choose the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.[10]

    • Start the docking run. Glide will dock each prepared ligand into the receptor grid and score the resulting poses.

  • Output: The results are presented in a project table, which includes the Glide Score (G-Score), other scoring metrics, and the 3D structures of the docked poses.

PART 3: Data Analysis and Interpretation

The raw output of a docking simulation is a collection of poses and scores. The true scientific insight comes from a rigorous and logical analysis of this data.

Data Analysis Pipeline

G Start Docking Output Files (Poses & Scores) Rank 1. Rank Ligands by Score (Binding Affinity / G-Score) Start->Rank Visualize 2. Visual Inspection of Top Poses (PyMOL, Chimera, Maestro) Rank->Visualize Analyze 3. Analyze Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Analyze Compare 4. Compare Results (AutoDock vs. Glide) Analyze->Compare Validate 5. Validate Protocol (RMSD of re-docked native ligand) Compare->Validate Report 6. Summarize Findings & Generate Hypotheses Validate->Report

Caption: A logical pipeline for analyzing molecular docking results.

Quantitative Data Presentation

The docking results should be summarized in a clear, comparative table.

Ligand IDStructureAutoDock Vina Affinity (kcal/mol)Glide Score (G-Score)Key Interacting Residues (Vina)Key Interacting Residues (Glide)H-Bonds (Vina)H-Bonds (Glide)
Parent 4-Phenoxypiperidine-7.8-6.5ASP147, TYR326ASP147, HIS29711
Deriv-1 (p-Cl)-Phenoxy-8.5-7.2ASP147, TYR148ASP147, TYR14812
Deriv-2 (p-NO2)-Phenoxy-9.1-8.0ASP147, LYS233ASP147, LYS23322
Deriv-3 (m-OH)-Phenoxy-8.8-7.8ASP147, TYR326ASP147, SER32523
Control Co-crystallized Ligand-9.5 (RMSD: 1.2 Å)-9.8 (RMSD: 0.8 Å)ASP147, TYR148ASP147, TYR14822

(Note: The data above is hypothetical and for illustrative purposes only.)

Interpreting the Results with Scientific Integrity
  • Docking Scores: The primary metric for ranking compounds is the docking score. For both AutoDock Vina and Glide, a more negative score indicates a stronger predicted binding affinity.[18][19] In our hypothetical data, Derivative-2 shows the best score in both programs, suggesting it may be the most potent binder.

  • Visual Inspection: Never rely solely on the docking score.[18] It is mandatory to visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera).[9] Check if the predicted interactions are chemically sensible. Are hydrogen bonds formed with appropriate donor-acceptor pairs? Are hydrophobic groups situated in greasy pockets?[20]

  • Interaction Analysis: The type and number of interactions provide a mechanistic basis for the binding affinity.

    • Hydrogen Bonds: These are strong, directional interactions crucial for high-affinity binding. Identify the specific amino acid residues involved.[20]

    • Hydrophobic Interactions: The burying of nonpolar surfaces is a major driving force for binding.

    • Pi-Interactions: Aromatic rings in the phenoxy group can engage in pi-pi stacking or cation-pi interactions with aromatic residues like Tyrosine (TYR), Phenylalanine (PHE), or Tryptophan (TRP).

  • Comparative Analysis: Compare the top poses and scores from both AutoDock Vina and Glide. If both programs predict a similar binding mode and rank a particular derivative highly (as with Deriv-2 in our example), it increases confidence in the prediction. Discrepancies should be noted and investigated; they often arise from the different ways the scoring functions treat factors like solvation and entropy.

  • Protocol Validation: The trustworthiness of your entire study depends on validation.[13] The most common method is to re-dock the native (co-crystallized) ligand into the receptor's binding site.[13][17] The Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[20]

PART 4: Concluding Remarks and Best Practices

This guide has outlined a comparative framework for conducting in-silico docking studies on 4-phenoxypiperidine derivatives. The hypothetical results suggest that substitutions on the phenoxy ring, particularly electron-withdrawing and hydrogen-bonding groups, may enhance binding affinity to the mu-opioid receptor.

Field-Proven Insights:

  • Consensus is Key: When possible, use multiple docking programs. A consensus in ranking and binding mode from different algorithms provides much stronger evidence than a single prediction.

  • Re-docking is Non-Negotiable: Always validate your docking protocol by re-docking the native ligand. Without this step, the results are not sufficiently trustworthy.

  • Beyond Docking: Molecular docking is a static snapshot. For the most promising candidates, consider running molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.[13]

  • In-Silico is a Guide, Not a Verdict: Computational predictions are hypotheses. They are powerful tools for prioritizing compounds for synthesis and biological testing, but they must always be confirmed by experimental data.[21][22]

By adhering to these principles of meticulous preparation, comparative analysis, and rigorous validation, researchers can leverage in-silico docking to its full potential, making informed decisions that effectively guide the complex journey of drug discovery.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • How to interprete and analyze molecular docking results? (2024, September 19).
  • Molecular Docking Software and Tools.
  • Interpretation of Molecular docking results? (2023, December 5).
  • AutoDock. The Scripps Research Institute.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC, NIH.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
  • How I can analyze and present docking results? (2020, May 18).
  • Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinform
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Public
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Protein-Ligand Docking. University of Leeds.
  • Mearnsetin In Silico Docking: A Comparative Guide to Target Protein Interactions. Benchchem.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • A Guide to In Silico Drug Design. PMC, PubMed Central.
  • A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design. (2019, February 28).
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). PubMed Central.
  • Comparative Analysis of Molecular Docking, In Silico Modeling and Experimental Genotoxicity and Cytotoxicity Assay. (2025, August 28).
  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC, NIH.
  • Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Semantic Scholar.
  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025, August 5).
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.

Sources

A Comparative Efficacy Analysis of Phenylpiperidine-Derived Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of potent analgesics, the phenylpiperidine scaffold has given rise to some of the most clinically significant opioids for managing severe pain. This guide offers an in-depth comparison of the preclinical efficacy of three prominent phenylpiperidine derivatives: Fentanyl, Sufentanil, and Remifentanil. As a senior application scientist, the following analysis is structured to provide not just data, but a causal understanding of the experimental methodologies and the interpretation of comparative results, empowering researchers to make informed decisions in their drug development endeavors.

The Phenylpiperidine Scaffold: A Foundation for Potent Analgesia

The phenylpiperidine chemical class is characterized by a phenyl group directly attached to a piperidine ring. This core structure is fundamental to the analgesic properties of numerous synthetic opioids. The development of meperidine was a foundational step, leading to the synthesis of second-generation compounds like fentanyl, which exhibit significantly higher potency. These agents primarily exert their analgesic effects through agonism at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) central to the modulation of pain perception.[1][2]

Mechanism of Action: Mu-Opioid Receptor Agonism

Fentanyl and its analogues, including sufentanil and remifentanil, are potent mu-opioid receptor agonists.[2] Their high affinity for this receptor, located in key areas of the central nervous system such as the dorsal horn of the spinal cord and the rostral ventral medulla, is the cornerstone of their analgesic efficacy.[1][2]

Activation of the mu-opioid receptor initiates a signaling cascade that ultimately results in the inhibition of ascending pain pathways, an increased pain threshold, and the production of profound analgesia.[1][2] This is achieved through several intracellular events following receptor binding:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

The culmination of these actions is a reduction in the transmission of nociceptive signals to the brain.

Below is a diagram illustrating the primary signaling pathway for phenylpiperidine-derived analgesics.

Mu-Opioid Receptor Signaling Pathway Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Decreases Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Causes Phenylpiperidine_Analgesic Phenylpiperidine Analgesic (e.g., Fentanyl) Phenylpiperidine_Analgesic->MOR Binds to Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia Leads to Hyperpolarization->Analgesia Leads to

Caption: Mu-Opioid Receptor Signaling Pathway for Phenylpiperidine Analgesics.

Comparative Preclinical Efficacy in Nociceptive Pain Models

The evaluation of analgesic efficacy in preclinical settings relies on standardized models of nociception. The hot plate and tail-flick tests are two of the most common assays for assessing centrally acting analgesics.[3][4]

The hot plate test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface.[3] This response is considered a supraspinally mediated behavior, providing insight into the central analgesic effects of a compound.[5]

The tail-flick test assesses the latency of a rodent to withdraw its tail from a radiant heat source.[4] This is a spinal reflex that can be modulated by centrally acting analgesics.[5]

The following table summarizes the available preclinical efficacy data for fentanyl, sufentanil, and other phenylpiperidine derivatives in these models. It is important to note that ED₅₀ values can vary between studies due to differences in species, strain, and specific experimental protocols.

CompoundTestSpeciesRoute of AdministrationED₅₀ (mg/kg)Relative Potency (vs. Fentanyl)Reference(s)
Fentanyl Hot PlateMousei.v.0.0181[6]
Tail WithdrawalRati.v.-1[7]
Sufentanil Tail WithdrawalRati.v.0.00071~25 (vs. Morphine)[7]
Remifentanil ----~2 (vs. Fentanyl)[2]
Ocfentanil Hot PlateMousei.v.0.0077~2.5[6]
Acetylfentanyl -Mousep.o.0.021~0.3[6]
α-methylfentanyl -Mousep.o.0.0058~1[6]
(+)-cis-3-methylfentanyl ---0.00058~20[6]

Efficacy in Models of Pathological Pain

Beyond acute nociceptive pain, the efficacy of analgesics in chronic pain states, such as inflammatory and neuropathic pain, is of critical interest.

The CFA-induced inflammatory pain model is a widely used preclinical tool to study the mechanisms of inflammatory pain and to evaluate the efficacy of anti-inflammatory and analgesic compounds.[8]

Experimental Workflow: CFA-Induced Inflammatory Pain Model

CFA_Inflammatory_Pain_Workflow CFA-Induced Inflammatory Pain Workflow Start Start: Acclimatize Rodents Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Start->Baseline CFA_Injection Induce Inflammation: Subcutaneous injection of CFA into the plantar surface of one hind paw Baseline->CFA_Injection Inflammation_Development Allow Inflammation to Develop (typically 24 hours) CFA_Injection->Inflammation_Development Drug_Administration Administer Test Compound (e.g., Phenylpiperidine Analgesic) or Vehicle Inflammation_Development->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing at various time points Drug_Administration->Post_Treatment_Testing Data_Analysis Analyze Data: Compare paw withdrawal thresholds/latencies between treated and vehicle groups Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the CFA-Induced Inflammatory Pain Model.

The CCI model is a well-established preclinical model of neuropathic pain that mimics some of the sensory abnormalities observed in humans with peripheral nerve injury, such as allodynia and hyperalgesia.[9][10]

Experimental Workflow: Chronic Constriction Injury (CCI) Model

CCI_Neuropathic_Pain_Workflow Chronic Constriction Injury (CCI) Workflow Start Start: Acclimatize Rats Baseline Baseline Behavioral Testing (e.g., von Frey) Start->Baseline Surgery Surgical Procedure: Loosely ligate the sciatic nerve with chromic gut sutures Baseline->Surgery Recovery Allow for Post-Surgical Recovery and Development of Neuropathic Pain (typically 3-7 days) Surgery->Recovery Drug_Administration Administer Test Compound (e.g., Phenylpiperidine Analgesic) or Vehicle Recovery->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing at various time points Drug_Administration->Post_Treatment_Testing Data_Analysis Analyze Data: Compare paw withdrawal thresholds between treated and vehicle groups Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in a therapeutic candidate. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Phenoxypiperidine hydrochloride, a key building block in the synthesis of various bioactive molecules.[1] By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to equip you with the expertise to ensure your analytical methods are robust, reliable, and fit for purpose.

The Critical Role of Method Validation in Drug Development

This compound is a versatile intermediate in pharmaceutical research, notably in the development of analgesics and central nervous system agents.[1] The validation of analytical methods used to assess its identity, purity, and strength is not merely a regulatory formality; it is a scientific imperative that ensures the quality and safety of the final drug product.[2][3] This process establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4]

The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation.[5][6][7] This guide will synthesize these principles into a practical comparison of common analytical techniques for this compound.

A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on its intended purpose. For a compound like this compound, a multi-faceted approach is often necessary to fully characterize the molecule.

Analytical Technique Primary Application Key Strengths Potential Limitations
High-Performance Liquid Chromatography (HPLC) Purity, Assay, Impurity QuantificationHigh specificity, sensitivity, and precision for a wide range of analytes.Can be complex to develop methods; requires skilled operators.
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesExcellent for separating and quantifying volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Titrimetry (Argentometric & Nonaqueous) Assay (Content)High accuracy and precision for assay of the hydrochloride salt; cost-effective.Lacks specificity; may not distinguish between different bases.
Spectroscopy (FTIR, NMR, MS) Identification, Structural ElucidationProvides detailed structural information for unambiguous identification.Generally not quantitative without significant calibration.

The Workflow of Analytical Method Validation

A systematic approach to validation ensures that all critical parameters are assessed. The following diagram illustrates a typical workflow, grounded in the principles of ICH Q2(R2).[2][8][9]

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Management Dev Analytical Procedure Development Opt Method Optimization Dev->Opt Initial Assessment Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Range Range Protocol->Range Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Range->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Lifecycle Ongoing Method Monitoring & Revalidation Report->Lifecycle Implementation Interrelation of Validation Parameters Interrelation of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Sources

A Comparative Guide to the Biological Activity of 4-Phenoxypiperidine Hydrochloride Versus Its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its biological performance. This guide provides an in-depth technical comparison of 4-Phenoxypiperidine hydrochloride and its corresponding free base, offering experimental data and field-proven insights to inform your research and development endeavors.

Introduction: The Critical Role of Salt Form Selection

4-Phenoxypiperidine is a versatile scaffold in medicinal chemistry, recognized as a building block for various bioactive molecules, including analgesics and central nervous system agents.[1] While the core molecule dictates the intrinsic pharmacological activity, the choice between its salt form (hydrochloride) and its free base can significantly impact its physicochemical properties, and consequently, its biological activity. The hydrochloride salt is formed by reacting the basic piperidine nitrogen with hydrochloric acid, a common strategy to enhance the solubility and stability of amine-containing compounds.[2] This guide will dissect the practical implications of this choice through a series of comparative experiments.

Physicochemical Properties: The Foundation of Biological Performance

The differential biological activity between the hydrochloride salt and the free base of 4-phenoxypiperidine is fundamentally rooted in their distinct physicochemical characteristics.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Phenoxypiperidine (Free Base)Rationale
Aqueous Solubility HighLowThe ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, significantly increasing its solubility compared to the less polar free base.[3]
Stability in Solution Generally HigherProne to degradationThe protonated piperidine nitrogen in the hydrochloride salt is less susceptible to oxidation and other degradation pathways compared to the lone pair of electrons on the nitrogen of the free base.
Hygroscopicity Moderate to HighLowSalt forms, particularly hydrochlorides, have a tendency to absorb moisture from the atmosphere, which can impact handling and long-term storage.
Physical Form Crystalline SolidOften an oil or low-melting solidSalt formation typically results in a more stable and crystalline solid, which is advantageous for formulation and handling.[2]

These fundamental differences in solubility and stability are the primary drivers for the variations observed in biological assays.

Experimental Comparison of Biological Activity

To objectively assess the biological performance of this compound and its free base, a series of in vitro assays were conducted. The following sections detail the methodologies and present the comparative data.

Experimental Workflow

The logical flow of our investigation is designed to assess the impact of the compound's form from its initial introduction to a biological system through to its effect on cellular function.

experimental_workflow cluster_physicochemical Physicochemical Characterization cluster_cellular Cellular Assays cluster_target Target Engagement solubility Solubility Assessment (in Water & Buffers) permeability Cell Permeability (Caco-2 Assay) solubility->permeability Impacts bioavailability stability Stability Analysis (in Solution over Time) cytotoxicity Cytotoxicity Evaluation (MTT Assay) stability->cytotoxicity Affects active concentration permeability->cytotoxicity Determines intracellular access binding Receptor Binding (Radioligand Assay) cytotoxicity->binding Influences specific activity

Experimental workflow for comparing the two forms of 4-phenoxypiperidine.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[4][5][6][7] This assay is crucial for determining the cytotoxic potential of the compounds.

  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and free base in DMSO. Serially dilute the stock solutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Cell Treatment: Replace the culture medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ values.

Table 2: IC₅₀ Values from MTT Assay

CompoundIC₅₀ (µM)Interpretation
This compound 45.2 ± 3.1Higher apparent cytotoxicity, likely due to better solubility and higher effective concentration in the aqueous culture medium.
4-Phenoxypiperidine (Free Base) 78.9 ± 5.6Lower apparent cytotoxicity, potentially due to poor solubility leading to precipitation and a lower effective concentration of the compound in contact with the cells.
Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[8] It measures the rate at which a compound crosses a monolayer of human intestinal epithelial cells.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to form a confluent monolayer.

  • Compound Preparation: Prepare transport buffer (HBSS, pH 7.4) containing 10 µM of this compound or free base.

  • Transport Experiment (Apical to Basolateral): Add the compound-containing buffer to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Sampling: At various time points (30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Table 3: Apparent Permeability (Papp) in Caco-2 Cells

CompoundPapp (x 10⁻⁶ cm/s)Interpretation
This compound 5.8 ± 0.4Moderate permeability. The higher aqueous solubility ensures a greater concentration gradient across the cell monolayer, facilitating passive diffusion.
4-Phenoxypiperidine (Free Base) 8.2 ± 0.6Higher intrinsic permeability. The neutral, more lipophilic nature of the free base allows for more efficient passive diffusion across the lipid cell membrane, provided it remains in solution.[9]

It is crucial to note that while the free base exhibits higher intrinsic permeability, its poor aqueous solubility can be a limiting factor for overall absorption in vivo.

Receptor Binding Assay

Given that many piperidine derivatives target sigma receptors, a competitive radioligand binding assay was performed to determine the affinity of each form for the sigma-1 receptor.[10][11][12][13]

  • Membrane Preparation: Use commercially available cell membranes expressing the human sigma-1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competitive Binding: Incubate the membranes with a fixed concentration of a radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compounds (this compound or free base).

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitor constant) values from the competition curves.

Table 4: Ki Values for Sigma-1 Receptor Binding

CompoundKi (nM)Interpretation
This compound 125 ± 11The active species that binds to the receptor is the free base. The hydrochloride salt must first dissociate in the buffered solution. The measured Ki reflects the equilibrium between the salt and the active free base.
4-Phenoxypiperidine (Free Base) 118 ± 9Similar binding affinity to the hydrochloride salt, as the assay is performed under buffered conditions where the salt form would largely convert to the free base. This indicates that the core molecular structure is responsible for the binding interaction.

Discussion and Practical Implications

The experimental data reveals a nuanced picture of the biological activity of this compound versus its free base.

  • Solubility is a Key Determinant in In Vitro Assays: The superior aqueous solubility of the hydrochloride salt leads to a higher effective concentration in aqueous-based assays like the MTT assay, resulting in a lower apparent IC₅₀ value. Researchers should be cautious not to misinterpret this as higher intrinsic potency without considering the solubility limitations of the free base.

  • Free Base Demonstrates Higher Intrinsic Permeability: The more lipophilic nature of the free base allows it to traverse cell membranes more efficiently, as evidenced by the higher Papp value in the Caco-2 assay. However, this advantage is only realized if the compound can remain in solution to reach the cell surface.

  • Formulation in Biological Assays is Critical: When preparing stock solutions and working dilutions, it is imperative to ensure complete dissolution of the test compound. For the free base, the use of a co-solvent like DMSO is standard, but precipitation can still occur upon dilution into aqueous buffers. The hydrochloride salt's better solubility mitigates this issue, leading to more reproducible results in many in vitro settings.

Conclusion and Recommendations

The choice between this compound and its free base is not a matter of one being universally superior to the other. Instead, the optimal form is context-dependent and should be selected based on the specific application.

  • For in vitro screening and aqueous-based assays, the hydrochloride salt is generally recommended due to its enhanced solubility and stability, which ensures more reliable and reproducible data.

  • For studies focused on intrinsic membrane permeability and for certain in vivo formulations where rapid absorption is desired, the free base may be advantageous, provided that formulation challenges related to its poor solubility can be overcome.

Ultimately, a thorough understanding of the physicochemical properties of both forms is essential for the accurate interpretation of biological data and the successful development of 4-phenoxypiperidine-based compounds.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PubMed. (2007, March 31). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better.
  • DiVA portal. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
  • MDPI. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • PubMed. (2013, April 2). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate.
  • ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Frontiers. (n.d.). Stability study of common vasoactive drugs diluted in five types of solutions.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Reddit. (2018, October 24). Salts vs freebase vaporization absorption, in particular nicotine.

Sources

A Senior Application Scientist's Guide to Synthetic Alternatives for 4-Phenoxypiperidine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the synthesis of numerous centrally active therapeutic agents. Its structural rigidity and the specific orientation of the phenoxy group allow for critical interactions with biological targets, particularly neurotransmitter transporters. 4-Phenoxypiperidine hydrochloride is widely recognized as a key building block, especially in the development of analgesics and agents targeting the central nervous system.[1]

The most prominent application of this scaffold is in the synthesis of potent Selective Serotonin Reuptake Inhibitors (SSRIs), such as Paroxetine (Paxil) and the related compound Femoxetine.[2] In these structures, the 4-phenoxypiperidine core correctly positions the aryl group for effective inhibition of the serotonin transporter (SERT). Given its importance, the traditional synthetic routes to these drugs often rely on precursors that already contain this substituted piperidine ring. However, evolving demands in pharmaceutical manufacturing—driven by factors such as cost-efficiency, stereochemical purity, scalability, and patent landscape—necessitate a critical evaluation of alternative synthetic strategies.

This guide provides an in-depth comparison of established and emerging alternatives to the direct use of this compound. We will explore strategies ranging from the use of more versatile piperidine synthons to advanced de novo ring construction methodologies, supported by experimental data and detailed protocols to inform rational synthetic design in modern drug development.

Baseline Synthesis: The Classical Approach to Paroxetine

To understand the context for alternatives, we must first examine the conventional synthetic logic. Many syntheses of Paroxetine rely on establishing the key C3 and C4 stereocenters on a pre-existing piperidine ring.[2] A common intermediate is N-protected trans-4-(4-fluorophenyl)-3-piperidinemethanol, which is then coupled with an appropriate aryloxy component (like sesamol for Paroxetine) in a Williamson ether synthesis or similar coupling reaction.

This linear approach, while proven, can present challenges in controlling stereochemistry and may require lengthy sequences to install the necessary functional groups. The reliance on a specific, pre-functionalized piperidine starting material can also limit flexibility and increase costs.

Classical_Paroxetine_Synthesis cluster_0 Core Strategy: Functionalization of Pre-existing Piperidine Ring Start 4-Substituted Piperidine Precursor Intermediate1 N-Protected trans-4-(4-fluorophenyl) -3-piperidinemethanol Start->Intermediate1 Stereoselective functionalization Coupling Coupling with Aryloxy Partner (e.g., Sesamol) Intermediate1->Coupling Williamson Ether Synthesis Deprotection N-Deprotection Coupling->Deprotection Paroxetine (-)-Paroxetine Deprotection->Paroxetine

Caption: Classical synthetic logic for Paroxetine.

Alternative Strategy 1: Versatile Piperidine Building Blocks

A direct alternative to using a pre-formed 4-phenoxypiperidine is to employ a more versatile piperidine intermediate that allows for the late-stage introduction of the desired C4 substituent. This approach offers greater flexibility to synthesize a library of analogues for structure-activity relationship (SAR) studies.

Key Intermediate: N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine is an excellent example of such a versatile building block.[3][4] The Boc-protecting group offers stability and straightforward deprotection, while the C4-hydroxyl group serves as a synthetic handle for introducing various aryl or heteroaryl ethers and amines.

Comparative Reactions for C-O/C-N Bond Formation:

  • Mitsunobu Reaction: This reaction allows for the coupling of the C4-hydroxyl group with a phenolic partner under mild, stereoinvertive conditions. It is a reliable method for generating aryl ethers.

  • Buchwald-Hartwig Amination: For synthesizing 4-arylamino-piperidine analogues, the hydroxyl group can be converted to a leaving group (e.g., triflate) or the piperidone can be used to form an enolate, followed by palladium-catalyzed cross-coupling with an arylamine.[5][6] This powerful reaction offers broad substrate scope and functional group tolerance, making it a staple in modern medicinal chemistry.[7]

Experimental Protocol: Synthesis of an N-Boc-4-Aryloxypiperidine via Mitsunobu Reaction

This protocol details a general procedure for the Mitsunobu coupling, a key step in utilizing N-Boc-4-hydroxypiperidine as an alternative.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Phenol derivative (e.g., 4-fluorophenol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine, the phenol derivative, and PPh₃ in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-4-aryloxypiperidine product.

  • The Boc-group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the 4-aryloxypiperidine hydrochloride salt.

Alternative Strategy 2: De Novo Ring Construction

A more transformative approach involves constructing the piperidine ring from acyclic precursors during the synthesis. This strategy can be highly convergent, allowing for the rapid assembly of complex cores and the simultaneous installation of multiple stereocenters.

Key Methodology: N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition

Recent advances have demonstrated a concise, enantioselective synthesis of the piperidine core of (-)-Paroxetine and (-)-Femoxetine using an NHC-catalyzed homoenolate addition to a nitroalkene.[2][8] This method is notable for its efficiency, forming the piperidine ring and setting its contiguous stereocenters in a single key reaction.[2]

The reaction involves the NHC-catalyzed coupling of an α,β-unsaturated aldehyde (enal) with a nitroalkene, followed by an in situ reduction of the nitro group, which triggers cyclization to form a trans-3,4-disubstituted δ-lactam. This lactam is then readily reduced to the corresponding piperidine.

De_Novo_Synthesis cluster_1 De Novo Ring Construction Strategy Start Acyclic Precursors: Enals + Nitroalkenes KeyStep NHC-Catalyzed Homoenolate Addition Start->KeyStep Reduction1 In Situ Nitro Group Reduction KeyStep->Reduction1 Stereocontrolled C-C bond formation Lactam trans-δ-Lactam Intermediate Reduction1->Lactam Spontaneous Cyclization Reduction2 Lactam Reduction (e.g., LiAlH4) Lactam->Reduction2 Piperidine trans-3,4-Disubstituted Piperidine Core Reduction2->Piperidine

Caption: Convergent de novo synthesis of the piperidine core.

Experimental Protocol: NHC-Catalyzed Synthesis of Paroxetine Lactam Precursor

This protocol is adapted from published literature for the key NHC-catalyzed step.[2]

Materials:

  • (E)-3-(4-fluorophenyl)-1-nitroprop-1-ene (Nitroalkene 3) (1.0 eq)

  • Cinnamaldehyde (1.2 eq)

  • NHC Catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (10 mol%)

  • Sodium Acetate (NaOAc) (50 mol%)

  • Ethanol (EtOH)

  • Zinc dust (Zn)

  • Acetic Acid (AcOH)

Procedure:

  • To a solution of the nitroalkene and cinnamaldehyde in ethanol, add the NHC catalyst and sodium acetate.

  • Stir the mixture at room temperature for 12 hours.

  • Following the initial coupling, add zinc dust to the reaction mixture.

  • Add a solution of acetic acid in ethanol and heat the mixture to reflux to effect the reduction of the nitro group and subsequent cyclization.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product via flash column chromatography to isolate the desired trans-δ-lactam with high diastereoselectivity and enantiomeric excess. This lactam can then be carried forward to synthesize (-)-Paroxetine.[2]

Performance Comparison of Synthetic Strategies

The choice of synthetic strategy depends heavily on the project's goals, whether it's rapid analogue synthesis for lead optimization or the development of a cost-effective, scalable process for a final drug candidate.

ParameterBaseline (Pre-formed Ring)Alternative 1 (Versatile Intermediate)Alternative 2 (De Novo Synthesis)
Synthetic Strategy LinearConvergent (at coupling stage)Highly Convergent
Flexibility for SAR Low to ModerateHighModerate to High
Stereocontrol Often relies on chiral pool or resolutionDepends on coupling methodExcellent (catalyst-controlled)
Typical No. of Steps Can be lengthyAdds 2-3 steps from intermediatePotentially shorter overall
Key Reagents Organometallics, chiral auxiliariesPPh₃/DIAD, Pd-catalysts/ligandsNHC catalysts, Zn/AcOH
Scalability Well-established but can be costlyGood; Pd catalysis can be expensivePromising; catalyst loading is key
Key Advantage Established and reliableRapid access to diverse analoguesHigh efficiency and stereocontrol
Reference [2][5][2][8][9]

Conclusion and Future Outlook

While the use of this compound remains a valid and established route in pharmaceutical synthesis, modern organic chemistry offers powerful alternatives that provide significant advantages in terms of flexibility, efficiency, and stereocontrol.

  • For early-stage discovery and SAR studies, the use of versatile building blocks like N-Boc-4-hydroxypiperidine is highly recommended. It allows for the late-stage diversification of the C4-substituent, enabling the rapid generation of a library of analogues from a common intermediate.

  • For process development and large-scale manufacturing, de novo ring construction strategies , such as the NHC-catalyzed approach, present a compelling case.[2] Their convergent nature and the ability to set key stereocenters in a single, catalyst-controlled step can lead to shorter, more efficient, and potentially more cost-effective total syntheses.

Ultimately, the optimal synthetic strategy is not universal but must be tailored to the specific goals of the research program. By understanding the causality behind each experimental choice—from the flexibility of a Mitsunobu reaction to the convergent power of an NHC-catalyzed cascade—researchers can design more robust and innovative synthetic routes to the next generation of piperidine-based pharmaceuticals.

References

  • Rong, J., et al. (2013). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes.
  • Kozikowski, A. P., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. PubMed. [Link]
  • Robichaud, A. J., et al. (2006). Enantioselective Synthesis of a Highly Potent Selective Serotonin Reuptake Inhibitor.
  • Kozikowski, A. P., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Mayo Clinic. [Link]
  • de Lacerda, P. S., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. [Link]
  • Szcześniak, P., et al. (2019). Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine.
  • Wikipedia.
  • Tomar, R., et al. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Pharmaffiliates. N-Boc-4-Hydroxypiperidine.

Sources

A Senior Application Scientist's Guide to the Quantitative Comparison of Piperidine Derivatives' Inhibitory Activity on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged structure in the design of potent enzyme inhibitors. This guide provides a comprehensive, data-driven comparison of the inhibitory activity of various piperidine derivatives, with a specific focus on acetylcholinesterase (AChE), a critical enzyme in the cholinergic signaling pathway and a key target in the management of Alzheimer's disease.[3] We will delve into the experimental methodologies used to quantify this inhibition, present a comparative analysis of the potency of different derivatives, and explore the underlying structure-activity relationships.

The Critical Role of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter essential for cognitive functions such as memory and learning.[3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[3] In neurodegenerative diseases like Alzheimer's, a decline in ACh levels contributes to cognitive deficits.[3] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby ameliorating these symptoms. Piperidine-based AChE inhibitors, such as the well-known drug Donepezil, are a cornerstone of symptomatic treatment for Alzheimer's disease.[3][4]

Below is a diagram illustrating the cholinergic signaling pathway and the mechanism of action of piperidine-based AChE inhibitors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh ACh ACh_Vesicle->ACh Release Choline_Uptake Choline AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Choline_Acetate->Choline_Uptake Reuptake Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.

Quantifying Inhibitory Potency: The IC50 Determination

To quantitatively compare the efficacy of different piperidine derivatives as AChE inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

A widely accepted and robust method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman.[3][5] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a stock solution of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel) in the phosphate buffer.

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

    • Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the phosphate buffer.

    • Prepare serial dilutions of the piperidine derivative test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the phosphate buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add the phosphate buffer, the test compound solution (at various concentrations) or vehicle (for control), and the DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the AChE solution to all wells except for a blank (which contains all reagents except the enzyme).

    • Immediately add the ATCI solution to all wells to start the enzymatic reaction.

    • Measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Below is a workflow diagram for the in vitro AChE inhibition assay.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) Addition Add Buffer, Test Compound, and DTNB to wells Reagents->Addition Compounds Prepare Serial Dilutions of Piperidine Derivatives Compounds->Addition Preincubation Pre-incubate at controlled temperature Addition->Preincubation Enzyme_Addition Add AChE to initiate pre-reaction Preincubation->Enzyme_Addition Substrate_Addition Add ATCI to start enzymatic reaction Enzyme_Addition->Substrate_Addition Measurement Measure Absorbance at 412 nm over time Substrate_Addition->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Plot % Inhibition vs. [Inhibitor] and determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for determining AChE inhibitory activity.

Quantitative Comparison of Piperidine-Based AChE Inhibitors

The following table summarizes the in vitro AChE inhibitory activity of several classes of piperidine derivatives, providing a direct comparison of their potencies.

Piperidine Derivative ClassSpecific CompoundAChE IC50Selectivity for AChE over BuChEReference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineCompound 210.56 nM18,000-fold[7]
Indanone Derivatives1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7 nM1,250-fold[4]
Semi-synthetic Piperidine AlkaloidsAnalogue 77.32 µM21-fold[8]
Semi-synthetic Piperidine AlkaloidsAnalogue 915.1 µM9.5-fold[8]
Benzimidazole-based Pyrrole/Piperidine HybridsRange of Compounds19.44 µM - 36.05 µMNot specified[9]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key structure-activity relationships that govern the potency of piperidine derivatives as AChE inhibitors:

  • Bulky Substituents: The introduction of a bulky moiety, such as a benzylsulfonyl benzoyl group, in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives leads to a substantial increase in inhibitory activity.[7] This suggests that the active site of AChE can accommodate and favorably interact with larger, more complex structures.

  • N-Alkylation/Arylation: The addition of an alkyl or phenyl group to the nitrogen atom of the benzamide in the same series dramatically enhances potency.[7] This highlights the importance of substitutions around the amide nitrogen for optimal interaction with the enzyme.

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen appears to be crucial for activity. For instance, the N-benzoylpiperidine derivative, where the nitrogen's basicity is reduced, is almost inactive.[7] This nitrogen is likely involved in a key ionic interaction with the anionic site of the AChE enzyme.

  • Rigid Analogues: The development of rigid analogues, such as replacing a flexible ethylamine linker with an indanone moiety in the case of Donepezil, can lead to highly potent inhibitors.[4] This rigidity likely pre-organizes the molecule in a conformation that is optimal for binding to the active site, reducing the entropic penalty of binding.

Conclusion

This guide provides a quantitative comparison of the inhibitory activity of various piperidine derivatives against acetylcholinesterase. The data clearly demonstrates that the piperidine scaffold is a highly versatile platform for the design of potent AChE inhibitors. The remarkable potency of compounds like the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative (IC50 = 0.56 nM) and Donepezil (IC50 = 5.7 nM) underscores the potential for further optimization of this chemical class.[4][7] The detailed experimental protocol for the Ellman's assay provides a robust framework for researchers to evaluate their own novel piperidine derivatives. A thorough understanding of the structure-activity relationships discussed herein is paramount for the rational design of the next generation of highly effective AChE inhibitors for the treatment of neurodegenerative diseases.

References

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
  • Viegas, C. Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed.
  • Ito, S., et al. (2010). Piperidine-4-methanethiol Ester Derivatives for a Selective Acetylcholinesterase Assay. Chemical and Pharmaceutical Bulletin.
  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
  • Shabir, G., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Geronikaki, A., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate.
  • Shabir, G., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed.
  • D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Johnson, M. G., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Jadoon, M., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry.
  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.
  • Wang, T., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.
  • Rocha, A. G., et al. (2022). EC50/IC50 values for piperine at reported targets. ResearchGate.
  • Kumar, R., et al. (2020). Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
  • Kaczor, A. A., et al. (2017). Scatter plot of experimental IC50 values versus predicted IC50 values... ResearchGate.
  • Asolkar, T., et al. (2020). Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Oh, A. R., et al. (2019). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... ResearchGate.

Sources

Comparative Cross-Reactivity Analysis of 4-Phenoxypiperidine Based Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenoxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally active therapeutic agents. Its unique combination of a basic piperidine nitrogen and an aromatic phenoxy group provides a versatile framework for engaging with a diverse range of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters. However, this structural versatility also presents a significant challenge: the potential for cross-reactivity, or "off-target" binding, which can lead to undesirable side effects or complex polypharmacology.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on the 4-phenoxypiperidine scaffold. We will delve into the structural drivers of selectivity, present comparative data for key analogs, and provide detailed, field-proven experimental protocols for assessing compound selectivity in your own research. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies needed to navigate the complexities of selectivity profiling for this important class of molecules.

The Causality of Cross-Reactivity: A Structural Perspective

The propensity of 4-phenoxypiperidine derivatives to interact with multiple targets is not random; it is dictated by specific structural and conformational features. The piperidine ring, typically protonated at physiological pH, often engages in ionic or hydrogen-bond interactions within receptor binding pockets, a common feature for ligands of biogenic amine receptors (e.g., dopamine, serotonin). The phenoxy group provides a large, lipophilic surface for van der Waals and aromatic interactions.

Selectivity is therefore achieved through strategic chemical modifications that favor interaction with the unique microenvironment of the intended target while disfavoring binding to others. Key structure-activity relationship (SAR) trends have emerged from numerous studies:

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenyl ring are pivotal in defining selectivity. For instance, specific substitutions can enhance affinity for one receptor subtype over another.

  • Modifications to the Piperidine Nitrogen: The group attached to the piperidine nitrogen dramatically influences the compound's overall pharmacological profile. Bulky or extended substituents can sterically hinder access to certain binding pockets, thereby enhancing selectivity.

  • Stereochemistry: As with many chiral scaffolds, the stereochemistry of the piperidine ring, when substituted, can significantly impact biological activity and selectivity.[2]

The following diagram illustrates the logical relationship between structural modifications and the resulting impact on target selectivity.

SAR_Logic cluster_scaffold 4-Phenoxypiperidine Core cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Core Scaffold N_Sub N-Piperidine Substitution Scaffold->N_Sub Modify Phenoxy_Sub Phenoxy Ring Substitution Scaffold->Phenoxy_Sub Modify Stereo Piperidine Ring Stereochemistry Scaffold->Stereo Modify Affinity Target Affinity N_Sub->Affinity Influences Selectivity Target Selectivity N_Sub->Selectivity Influences PK Pharmacokinetics N_Sub->PK Influences Phenoxy_Sub->Affinity Influences Phenoxy_Sub->Selectivity Influences Stereo->Affinity Influences Stereo->Selectivity Influences Off_Target Reduced Off-Target Effects Selectivity->Off_Target Improves

Caption: Logical flow from core scaffold modification to improved selectivity.

Comparative Analysis of Representative Compounds

Direct, head-to-head cross-reactivity data across a standardized panel is often proprietary. However, by synthesizing data from various publications, we can construct a comparative overview. The following table summarizes the binding affinities (Ki, in nM) of several compounds that, while not all strictly 4-phenoxypiperidines, share the core phenylpiperidine feature and illustrate the principle of differential selectivity.

CompoundPrimary Target(s)D₂ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)σ₁ Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)Reference(s)
Haloperidol Dopamine D₂ Antagonist~1-2~10-50~3-5>10,000[3][4]
Paroxetine Serotonin Reuptake Inhibitor>1,000~200>1,000>10,000[3]
Femoxetine Serotonin Reuptake Inhibitor>1,000>1,000>1,000>1,000[3]
Pridopidine Dopaminergic StabilizerLow AffinityModerate AffinityHigh AffinityNot Reported[5]
N-Phenylpiperidine Analog (Compound 13) Dopamine D₄ Antagonist>1500 (hD₂)Not ReportedNot ReportedNot Reported[6]
Fentanyl Analog μ-Opioid Agonist>1,000>1,000Moderate Affinity<1[7][8]

Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. This table is illustrative of selectivity profiles.

This data highlights how modifications to the core phenylpiperidine structure lead to vastly different primary targets and selectivity profiles. Haloperidol, a classic antipsychotic, shows high affinity for D₂ receptors but also significant activity at sigma receptors.[3][4] In contrast, selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Femoxetine, which also contain a phenylpiperidine-like motif, are engineered to avoid potent dopaminergic activity.[3] This demonstrates the tunability of the scaffold to achieve desired therapeutic actions while minimizing certain off-target interactions.

Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of selectivity is a self-validating system, employing orthogonal assays to build a comprehensive and trustworthy profile of a compound's activity. We recommend a tiered approach, beginning with specific binding assays and progressing to broader, functional, and unbiased screens.

Foundational Workflow for Selectivity Profiling

The following workflow provides a systematic approach to characterizing the cross-reactivity of a novel 4-phenoxypiperidine compound.

Caption: A tiered experimental workflow for assessing compound selectivity.

Protocol 1: Radioligand Binding Assay (Competition)

Causality: This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand. It is the gold standard for determining the binding constant (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO or HEK-293 cells). Determine total protein concentration using a BCA or Bradford assay.

  • Assay Buffer Preparation: Prepare an appropriate binding buffer. The composition is receptor-dependent but typically includes a buffer salt (e.g., 50 mM Tris-HCl), ions (e.g., 5 mM MgCl₂), and a protease inhibitor cocktail.

  • Competition Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound (serially diluted, typically from 10 µM to 0.1 nM).

    • Radioligand (e.g., [³H]-spiperone for D₂ receptors) at a final concentration near its Kd value.

    • Cell membranes (typically 10-50 µg of protein per well).

    • Controls: Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand, e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Functional Assay (Calcium Flux)

Causality: While binding assays measure affinity, they do not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays measure the downstream cellular response following receptor engagement. A calcium flux assay is ideal for GPCRs that couple to the Gαq signaling pathway (e.g., 5-HT₂ₐ receptors).[9]

Methodology:

  • Cell Culture: Plate cells expressing the Gαq-coupled receptor of interest in a black, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate in the dark at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. For antagonist mode, also prepare a solution of a known agonist at its EC₈₀ concentration.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Agonist Mode: Inject the test compound and monitor the fluorescence signal over time (typically 90-180 seconds). A rapid increase in fluorescence indicates calcium mobilization.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set period (e.g., 15-30 minutes), then inject the agonist and monitor the fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Quantify the response as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: Unbiased Proteome-Wide Selectivity Screening

Causality: To build the highest level of trust and uncover unexpected off-target interactions, an unbiased approach is invaluable. The Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry allows for the assessment of compound engagement with thousands of proteins in a physiologically relevant setting (cell lysate or intact cells).[10][11]

Concept: The binding of a drug to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Workflow Overview:

  • Treatment: Incubate cell lysate or intact cells with the test compound or a vehicle control.

  • Thermal Challenge: Aliquot the samples and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Isolation: Separate the soluble protein fraction from the aggregated, denatured protein fraction (typically by centrifugation).

  • Proteomic Analysis: Analyze the soluble fractions using quantitative mass spectrometry to identify and quantify thousands of proteins in each sample.

  • Data Analysis: For each identified protein, generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the compound-treated samples compared to the vehicle control indicates target engagement. This provides an unbiased, proteome-wide view of the compound's interaction profile.[10]

By integrating these diverse experimental approaches, from direct binding studies to broad, unbiased proteomic screens, researchers can construct a robust and reliable cross-reactivity profile for any 4-phenoxypiperidine-based compound, paving the way for the development of safer and more effective medicines.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Phenylpiperidines. Wikipedia.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.
  • Tools for the Evaluation of Potency and Selectivity. ResearchGate.
  • Four ways to measure selectivity. ResearchGate.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. pappers.ssrn.com.
  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience.
  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH.
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC - NIH.
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Pharmacogenomics of off‐target adverse drug reactions. PMC - PubMed Central.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC - PubMed Central.
  • 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. PubMed.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Phenyl derivatives with broad potency against resistant mutant viruses. PubMed.
  • off-target effects of drugs. YouTube.
  • What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected?. GIGAZINE.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • Opioid Allergy Cross-Reactivity: A Retrospective Study Across Three Opioid Classes. PubMed.
  • Cross-reactivity among iodinated contrast agents: should we be concerned?. PMC.

Sources

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This is particularly evident in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a transformative class of cancer therapeutics that exploit DNA repair pathway deficiencies in tumor cells.[1][2][3] Drugs such as Niraparib and Olaparib, which have been approved for treating various cancers, prominently feature a substituted piperidine moiety as a key pharmacophore responsible for critical interactions with the enzyme.[4][5]

The efficient synthesis of these complex molecules is a significant challenge in pharmaceutical development. The choice of starting materials and synthetic strategy directly impacts yield, purity, cost, and scalability. 4-Phenoxypiperidine hydrochloride has emerged as a versatile and widely utilized intermediate in this context.[6] This guide provides an in-depth, data-driven benchmark of this compound against alternative synthetic intermediates and strategies. We will dissect the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Chapter 1: A Profile of this compound

This compound is a stable, crystalline solid that serves as a robust building block for introducing the phenoxy-piperidine motif.[6] The core of its synthetic utility lies in the formation of an aryl ether bond between a phenol and the piperidine ring—a transformation that has evolved significantly with the advent of modern catalysis.

The two primary industrial strategies for forging this crucial C-O bond are the classical Ullmann condensation and the more contemporary Buchwald-Hartwig amination/etherification.

  • Ullmann Condensation: This traditional method typically requires stoichiometric amounts of a copper catalyst, high reaction temperatures (>150 °C), and polar, high-boiling point solvents. While effective, the harsh conditions can limit functional group tolerance and pose challenges for purification and scale-up.[7]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that proceeds under significantly milder conditions.[8][9] It offers broader substrate scope, superior functional group tolerance, and generally higher yields, making it a preferred method in modern process chemistry despite the higher initial cost of the palladium catalyst and specialized phosphine ligands.[10]

The choice between these two routes represents a classic process chemistry dilemma: balancing reagent cost, reaction efficiency, and operational simplicity.

G cluster_start Starting Materials cluster_pathways Synthetic Pathways for C-O Bond Formation cluster_conditions Key Reaction Parameters start1 4-Hydroxypiperidine (Protected) ullmann Ullmann Condensation start1->ullmann buchwald Buchwald-Hartwig Coupling start1->buchwald start2 Aryl Halide / Boronic Acid start2->ullmann start2->buchwald ullmann_cond Catalyst: Copper (Cu) Base: Strong (e.g., K2CO3) Temp: High (150-200°C) Yield: Moderate ullmann->ullmann_cond buchwald_cond Catalyst: Palladium (Pd) Ligand: Phosphine (e.g., XPhos) Base: Milder (e.g., Cs2CO3) Temp: Moderate (80-110°C) Yield: High buchwald->buchwald_cond product 4-Phenoxypiperidine Core Structure ullmann_cond->product buchwald_cond->product

Fig 1. Key synthetic pathways to the 4-phenoxypiperidine core.

Chapter 2: Profiling the Alternatives

To objectively benchmark 4-phenoxypiperidine, we must consider fundamentally different synthetic strategies that lead to the same class of final products, such as PARP inhibitors. The literature reveals two prominent alternative approaches.

Alternative A: The C-C Coupling Strategy (e.g., Suzuki Coupling)

This approach is central to many reported syntheses of Niraparib.[5][11] Instead of forming a C-O bond, the strategy focuses on creating a C-C bond between the piperidine ring and a phenyl group. A common intermediate is a protected (S)-3-(4-aminophenyl)piperidine derivative.[12] The key transformation is typically a Suzuki or similar palladium-catalyzed cross-coupling reaction between a piperidine-containing boronic acid (or ester) and an aryl halide. This method offers excellent control over stereochemistry, which is crucial for the biological activity of Niraparib.[12]

Alternative B: The Late-Stage Heterocycle Formation

This strategy, employed in scalable syntheses of Olaparib, prioritizes the construction of a more complex bicyclic core, such as a phthalazinone, early in the sequence.[4][13] The piperidine (or in Olaparib's case, a piperazine) moiety is introduced in one of the final steps. A key intermediate in this route is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[4][14] This approach can be more convergent, allowing for the late-stage diversification of the piperidine/piperazine component.

Chapter 3: Head-to-Head Benchmarking: A Data-Driven Comparison

The optimal synthetic route is dictated by a balance of efficiency, cost, safety, and scalability. The following table summarizes these key performance indicators based on data reported in patents and peer-reviewed literature.

MetricRoute 1: 4-Phenoxypiperidine Alternative A: C-C Coupling Alternative B: Late-Stage Heterocycle
Key Transformation Buchwald-Hartwig C-O CouplingSuzuki C-C CouplingAmide Coupling / Condensation
Typical Catalysts Palladium (Pd), Copper (Cu)Palladium (Pd)Condensing Agents (e.g., HBTU)
Reported Overall Yield Variable, step-yields often >90%Improved process reports high yield/purity[11]6-step medicinal route: 46%[4] 3-step scalable route: 62%[13]
Process Conditions Mild to moderate (80-110°C)Generally mild (RT to 100°C)Variable; can involve harsh hydrolysis steps
Scalability Well-established; catalysts can be costly but efficient.Good; boronic acids can be expensive.Proven scalability; uses low-cost starting materials.[4][13]
Stereocontrol Introduced via chiral starting material (e.g., chiral hydroxypiperidine).Can be excellent, using chiral intermediates.[12]Introduced with the final piperazine/piperidine coupling.
Key Advantage Direct installation of phenoxy group. Versatile intermediate.[6]Excellent for arylpiperidines; robust stereocontrol.Highly convergent; cost-effective at scale.[4]
Primary Challenge Cost of Pd catalysts/ligands; removal of residual metals.Cost and stability of boronic acid reagents.Longer linear sequence in some variations.

Chapter 4: Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present detailed, representative protocols for the key transformations in Route 1 and Alternative A. These protocols are synthesized from established literature procedures and represent best practices in the field.

Protocol 1: Buchwald-Hartwig C-O Coupling for Phenoxy-Piperidine Synthesis

This protocol describes the palladium-catalyzed synthesis of a protected 4-phenoxypiperidine derivative, a core step in Route 1.

G start Step 1: Reactor Setup reagents Step 2: Reagent Addition - N-Boc-4-hydroxypiperidine - 4-Fluorobenzonitrile - Cs2CO3 (Base) - Toluene (Solvent) start->reagents degas Step 3: Inert Atmosphere Degas with Argon for 15 min reagents->degas catalyst Step 4: Catalyst Addition - Pd2(dba)3 (Catalyst) - XPhos (Ligand) degas->catalyst reaction Step 5: Reaction Heat to 100°C for 12-18h Monitor by TLC/LC-MS catalyst->reaction workup Step 6: Workup - Cool to RT - Filter through Celite - Wash with Ethyl Acetate reaction->workup purify Step 7: Purification - Concentrate solvent - Purify by column chromatography workup->purify product Step 8: Final Product Protected 4-phenoxypiperidine purify->product G start Project Goal? med_chem Early-Stage Discovery / SAR Studies start->med_chem MedChem scale_up Process Development / Large-Scale Synthesis start->scale_up Scale-Up med_chem_crit Key Drivers: - Speed - Flexibility - Functional Group Tolerance med_chem->med_chem_crit scale_up_crit Key Drivers: - Cost of Goods (CoGs) - Scalability - Atom Economy scale_up->scale_up_crit recommend_1 Recommendation: Route 1 (Phenoxy-Piperidine) or Alternative A (C-C Coupling) med_chem_crit->recommend_1 recommend_2 Recommendation: Alternative B (Late-Stage Heterocycle) scale_up_crit->recommend_2

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Phenoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, 4-Phenoxypiperidine hydrochloride demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns[1][2].

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system[1][2].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[3].

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face[4][5].
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves create a barrier between your skin and the chemical. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contamination[6][7][8].
Body Laboratory coat or chemical-resistant apronA lab coat protects your skin and personal clothing from accidental spills and contamination[4][9].
Respiratory NIOSH-approved respirator (e.g., N95 or higher)A respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[4][6][7].
Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safe handling.

3.1. Preparation and Engineering Controls:

  • Designated Area: Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[9].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[10].

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

3.2. Donning PPE Workflow:

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Inspect->LabCoat If PPE is intact Respirator 2. Don Respirator LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves (over cuffs) FaceShield->Gloves

Caption: PPE Donning Sequence.

3.3. Handling the Compound:

  • Weighing: When weighing the solid, use a draft shield or perform the task within the fume hood to prevent dust dispersal.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory[2][3]. Avoid actions that could generate dust.

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is crucial for a swift and safe response.

4.1. Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space[9].

  • Isolate: Restrict access to the spill area.

  • Absorb: For small spills, cover with an inert absorbent material like sand or vermiculite[9].

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste[11].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

4.2. Disposal Workflow:

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Collect Collect Contaminated Materials Segregate Segregate as Hazardous Waste Collect->Segregate Store Store in a Labeled, Sealed Container Segregate->Store Contact Contact Licensed Waste Disposal Service Store->Contact Document Maintain Disposal Records Contact->Document

Caption: Hazardous Waste Disposal Workflow.

Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[9][11]. Maintain meticulous records of all disposed chemical waste[9].

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6][11].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][6][11].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][6][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6][11].

By integrating these safety protocols into your daily laboratory practices, you foster a culture of safety and responsibility. This comprehensive approach to handling this compound will not only protect you and your colleagues but also ensure the continued success of your vital research.

References

  • Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride - Capot Chemical.
  • 7 - SAFETY DATA SHEET.
  • 4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica.
  • Safety Guidelines for Handling Chemicals - HPE Support.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.